4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Description
Properties
IUPAC Name |
4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3Cl2F3N2/c9-4-1-5(10)15-7-6(4)3(2-14-7)8(11,12)13/h1-2H,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXPTXMVVDABNAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C2=C(NC=C2C(F)(F)F)N=C1Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3Cl2F3N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60856929 | |
| Record name | 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1256801-93-0 | |
| Record name | 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-(trifluoromethyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1256801-93-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60856929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Core Scaffold in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key heterocyclic building block in contemporary medicinal chemistry. We will delve into its fundamental properties, synthesis, chemical reactivity, and its pivotal role in the development of targeted therapeutics, particularly kinase inhibitors. The insights provided herein are curated to empower researchers in leveraging this versatile scaffold for the design and synthesis of novel drug candidates.
Introduction: The Strategic Importance of a Fluorinated Heterocycle
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a member of the 7-azaindole family, has emerged as a privileged scaffold in drug discovery. Its unique structural features, including two reactive chlorine atoms and an electron-withdrawing trifluoromethyl group, offer a versatile platform for molecular elaboration and fine-tuning of physicochemical properties. The trifluoromethyl moiety is particularly noteworthy for its ability to enhance metabolic stability, binding affinity, and lipophilicity of drug candidates[1]. This strategic combination of reactive sites and property-modulating groups makes this compound a valuable starting point for the synthesis of complex therapeutic agents.
The pyrrolo[2,3-b]pyridine core is a bioisostere of indole and is found in a variety of biologically active compounds. Its derivatives have shown promise as potent inhibitors of various kinases, including Janus kinases (JAKs) and Fibroblast Growth Factor Receptors (FGFRs), which are implicated in numerous inflammatory diseases and cancers[2][3][4].
Core Physicochemical and Structural Properties
A thorough understanding of the fundamental properties of a building block is paramount for its effective utilization in synthesis.
| Property | Value | Source |
| Molecular Formula | C₈H₃Cl₂F₃N₂ | - |
| Molecular Weight | 271.03 g/mol | - |
| CAS Number | 1256801-93-0 | [5] |
| Appearance | Off-white to yellow powder | General knowledge |
| Melting Point | Not available | - |
| Solubility | Soluble in organic solvents like DMF, DMSO, and chlorinated hydrocarbons. Insoluble in water. | General chemical principles |
Structural Elucidation:
The structure of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine features a fused bicyclic system with a pyrrole ring and a pyridine ring. The key substituents that dictate its reactivity are the chlorine atoms at the 4- and 6-positions and the trifluoromethyl group at the 3-position.
Synthesis and Purification
One potential synthetic approach could start from a trifluoromethylated pyridine precursor, followed by the introduction of the pyrrole ring. For instance, a multi-step synthesis might involve the chlorination and subsequent functionalization of a trifluoromethyl-picoline derivative to build the fused pyrrole ring system.
Diagram of a Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of the target molecule.
Experimental Protocol: Purification by Column Chromatography
Given the crystalline nature of many pyrrolopyridine derivatives, purification can often be achieved through recrystallization or silica gel column chromatography.
Step-by-Step Methodology:
-
Slurry Preparation: Dissolve the crude 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in a minimal amount of a suitable solvent, such as dichloromethane or ethyl acetate.
-
Adsorption: To the dissolved crude product, add silica gel (100-200 mesh) to form a slurry.
-
Solvent Evaporation: Remove the solvent under reduced pressure to obtain a dry, free-flowing powder of the crude product adsorbed onto the silica gel.
-
Column Packing: Prepare a silica gel column using a gradient of ethyl acetate in hexanes as the mobile phase.
-
Loading: Carefully load the silica gel with the adsorbed crude product onto the top of the packed column.
-
Elution: Elute the column with a gradually increasing gradient of ethyl acetate in hexanes.
-
Fraction Collection: Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Chemical Reactivity and Functionalization
The chemical reactivity of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is dominated by the two chlorine substituents, which serve as versatile handles for introducing molecular diversity through cross-coupling and nucleophilic substitution reactions.
Palladium-Catalyzed Cross-Coupling Reactions
The chlorine atoms at the C4 and C6 positions are amenable to various palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. These reactions allow for the formation of C-C and C-N bonds, enabling the introduction of a wide range of aryl, heteroaryl, and amino substituents.
The relative reactivity of the C4 and C6 positions can often be controlled by judicious choice of reaction conditions, including the palladium catalyst, ligand, base, and solvent. This regioselectivity is crucial for the directed synthesis of specific target molecules.
Diagram of Key Cross-Coupling Reactions
Caption: Versatility in palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridine ring, further enhanced by the trifluoromethyl group, activates the chlorine atoms towards nucleophilic aromatic substitution (SNAr). This allows for the displacement of the chloro groups by a variety of nucleophiles, including amines, alkoxides, and thiolates. Similar to cross-coupling reactions, the regioselectivity of SNAr can be influenced by the reaction conditions and the nature of the nucleophile.
Application in Drug Discovery: A Scaffold for Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the development of kinase inhibitors, particularly for the Janus kinase (JAK) family[2][8][9]. JAK inhibitors are a class of drugs used to treat autoimmune diseases and certain cancers by modulating the JAK-STAT signaling pathway[10].
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine serves as a key intermediate in the synthesis of these inhibitors. The chlorine atoms provide attachment points for various side chains that can be tailored to achieve desired potency and selectivity for specific JAK isoforms. For instance, in the synthesis of tofacitinib, a well-known JAK inhibitor, a related 4-chloro-7H-pyrrolo[2,3-d]pyrimidine is a crucial building block[5][10][11][12]. While not the exact same core, the synthetic strategies employed are highly relevant.
Derivatives of 1H-pyrrolo[2,3-b]pyridine have also been investigated as potent inhibitors of Fibroblast Growth Factor Receptors (FGFRs), which are implicated in various cancers[3][4][13]. The ability to functionalize the core scaffold at multiple positions allows for the optimization of interactions within the ATP-binding pocket of these kinases.
Diagram of the Role in Kinase Inhibitor Synthesis
Caption: Role as a key intermediate in kinase inhibitor synthesis.
Spectroscopic Characterization
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the protons on the pyrrole and pyridine rings. The chemical shifts will be influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups. A broad singlet corresponding to the N-H proton of the pyrrole ring is also anticipated.
-
¹³C NMR: The carbon NMR spectrum will display signals for each unique carbon atom in the molecule. The carbon attached to the trifluoromethyl group will likely appear as a quartet due to C-F coupling.
-
¹⁹F NMR: The fluorine NMR spectrum should exhibit a singlet for the CF₃ group.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the mass of the molecule, along with a characteristic isotopic pattern due to the presence of two chlorine atoms.
Quality Control and Analysis
Ensuring the purity of starting materials is critical for the successful and reproducible synthesis of drug candidates. High-Performance Liquid Chromatography (HPLC) is a standard and reliable method for assessing the purity of pharmaceutical intermediates.
Protocol: HPLC Purity Analysis
Step-by-Step Methodology:
-
System Preparation: Use a standard HPLC system equipped with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is typically suitable.
-
Mobile Phase: A gradient of acetonitrile and water (with 0.1% trifluoroacetic acid or formic acid) is a common choice for eluting compounds of this nature.
-
Sample Preparation: Accurately weigh and dissolve a sample of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in the mobile phase or a suitable solvent to a known concentration.
-
Injection and Analysis: Inject a defined volume of the sample solution onto the HPLC system and run the analysis.
-
Data Interpretation: The purity is determined by integrating the peak area of the main component and expressing it as a percentage of the total peak area.
Safety and Handling
As with any chemical reagent, proper safety precautions must be observed when handling 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. It is important to consult the Safety Data Sheet (SDS) for detailed information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Conclusion
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a highly valuable and versatile building block for medicinal chemists. Its unique combination of a privileged heterocyclic core and strategically placed reactive functional groups makes it an ideal starting point for the synthesis of targeted therapeutics, particularly kinase inhibitors for the treatment of cancer and autoimmune diseases. A thorough understanding of its properties, reactivity, and handling is essential for unlocking its full potential in the quest for novel and effective medicines.
References
-
Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors. (2019). PubMed. [Link]
-
Supporting Information. Royal Society of Chemistry. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central. [Link]
-
Synthesis and structure-activity relationship studies of 1,5-isomers of triazole-pyrrolopyrimidine as selective Janus kinase 1 (JAK1) inhibitors. (2022). PubMed. [Link]
-
An Efficient and Alternative Method for Synthesis of Tofacitinib. Der Pharma Chemica. [Link]
-
Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors. (2017). PubMed. [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. [Link]
-
Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. Beilstein Journals. [Link]
-
An Update on JAK Inhibitors. Bentham Science Publisher. [Link]
-
Process for the preparation of fluorinated pyridines. European Patent Office. [Link]
-
Tofacitinib synthesis. Universidade Nova de Lisboa. [Link]
- EP 2 368 550 B1.
-
Tofacitinib. Thieme. [Link]
-
Design and Synthesis of Tricyclic JAK3 Inhibitors with Picomolar Affinities as Novel Molecular Probes. Scilit. [Link]
-
Preparation of \trifluoromethyl\pyridines. European Patent Office. [Link]
-
Pharmacophore Modeling of Janus Kinase Inhibitors: Tools for Drug Discovery and Exposition Prediction. Preprints.org. [Link]
-
6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. PubMed Central. [Link]
- (12) Patent Application Publication (10) Pub. No.: US 2013/0030190 A1.
- 1h-pyrrolo[2,3-b]pyridines.
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing. [Link]
-
(PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. [Link]
-
Identification of Pyrrolo-Pyridine Derivatives as Novel Class of Antibacterials. PubMed. [Link]
-
Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central. [Link]
-
A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis and anti-inflammatory evaluation of novel pyrrolo[2,3-d]pyrimidin derivatives as potent JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1 H -pyrrolo[2,3- b ]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D1RA02660G [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach [beilstein-journals.org]
- 7. asianpubs.org [asianpubs.org]
- 8. Identification of novel pyrrolopyrimidine and pyrrolopyridine derivatives as potent ENPP1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of tricyclic dipyrrolopyridine derivatives as novel JAK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. research.unl.pt [research.unl.pt]
- 12. thieme.de [thieme.de]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. ajol.info [ajol.info]
- 15. 1H-PYRROLO[2,3-B]PYRIDINE, 2-METHYL-(23612-48-8) 1H NMR spectrum [chemicalbook.com]
- 16. US7129353B2 - Method for producing 4,6-dichloro-5-fluoropyrimidine - Google Patents [patents.google.com]
An In-depth Technical Guide to the Physicochemical Characteristics of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of Fluorinated Heterocycles in Modern Drug Discovery
In the landscape of contemporary medicinal chemistry, fluorinated heterocyclic scaffolds are of paramount importance. The strategic incorporation of fluorine atoms or trifluoromethyl groups into a molecule can profoundly alter its physicochemical and pharmacological properties. These modifications often lead to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets.[1][2] The 1H-pyrrolo[2,3-b]pyridine core, a key structural motif in numerous kinase inhibitors, is a prime example of a privileged scaffold in drug discovery.[3] This guide focuses on a specific, highly functionalized derivative, 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine , a compound of significant interest to researchers and drug development professionals. Its unique combination of a pyrrolopyridine core, chloro-substituents, and a trifluoromethyl group suggests its potential as a versatile building block for novel therapeutics. This document provides a comprehensive overview of its core physicochemical characteristics, offering both theoretical insights and practical methodologies for its evaluation.
Molecular Identity and Structural Elucidation
The foundational step in characterizing any chemical entity is to establish its precise molecular identity.
Chemical Structure
The structural formula of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is presented below. The molecule is a bicyclic aromatic heterocycle, featuring a pyrrole ring fused to a pyridine ring. The pyridine ring is substituted with two chlorine atoms at positions 4 and 6, and the pyrrole ring is substituted with a trifluoromethyl group at position 3.
Caption: Workflow for the determination of aqueous solubility using the shake-flask method.
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare aqueous buffer solutions at physiologically relevant pH values (e.g., pH 5.0, 7.4, and 9.0).
-
Ensure all glassware is scrupulously clean.
-
-
Sample Preparation:
-
Add an excess amount of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine to several vials containing a known volume of each buffer solution. The presence of undissolved solid at the end of the experiment is crucial to confirm that a saturated solution has been achieved.
-
-
Equilibration:
-
Place the vials in a shaking incubator at a constant temperature (e.g., 25 °C or 37 °C) for 24 to 48 hours. The extended shaking time is necessary to ensure that equilibrium is reached between the solid and the solution.
-
-
Phase Separation:
-
After the equilibration period, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle.
-
Centrifuge the vials at a high speed to pellet any remaining suspended solid.
-
Carefully withdraw an aliquot of the clear supernatant. This is the saturated solution.
-
-
Analysis:
-
Prepare a series of standard solutions of the compound of known concentrations in a suitable solvent (e.g., acetonitrile or methanol).
-
Analyze the standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography-Mass Spectrometry (LC-MS), to generate a calibration curve.
-
Dilute the collected supernatant with the same solvent used for the standards and analyze it using the same method.
-
Determine the concentration of the compound in the supernatant by comparing its response to the calibration curve. This concentration represents the aqueous solubility at that specific pH and temperature.
-
Safety and Handling
A specific Safety Data Sheet (SDS) for 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is not widely available. However, based on the data for structurally related compounds such as 2,6-dichloro-3-(trifluoromethyl)pyridine, the following precautions should be taken:
-
Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, may cause respiratory irritation. [4]* Precautionary Measures:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid inhalation of dust and contact with skin and eyes.
-
In case of contact, wash the affected area thoroughly with water.
-
Conclusion and Future Directions
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a molecule with significant potential in the field of drug discovery, particularly for the development of kinase inhibitors. While a complete experimental physicochemical profile is yet to be published, this guide provides a solid foundation for researchers by presenting a combination of calculated and inferred data, along with a robust experimental protocol for determining a key parameter like aqueous solubility. The unique structural features of this compound—a privileged heterocyclic core, strategic halogenation, and a trifluoromethyl group—underscore its value as a building block for creating next-generation therapeutics. Further experimental characterization of this molecule is warranted and will undoubtedly contribute to its application in the development of novel and effective medicines.
References
-
1H-NMR and 13C-NMR Spectra. Inorganica Chimica Acta. Available at: [Link]
-
Ishii, A., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 146-159. Available at: [Link]
-
Kütt, A., et al. (2017). On the basicity of conjugated nitrogen heterocycles in different media. European Journal of Organic Chemistry, 2017(30), 4475-4489. Available at: [Link]
-
Krasavin, M., et al. (2021). Pyrrolopyrimidines: Design, Synthesis and Antitumor Properties of Novel Tricyclic Pyrrolo [2,3-d]pyrimidine Derivatives. Molecules, 26(11), 3321. Available at: [Link]
-
Hamilton, A. D., et al. Supporting Information. Royal Society of Chemistry. Available at: [Link]
-
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. PubChem. Available at: [Link]
-
Knochel, P., et al. (2014). Calculation of the pKa-values of condensed N-heterocycles to predict their reactivity with TMPZnCl·LiCl and subsequent quenching with electrophiles. Chemistry - A European Journal, 20(39), 12623-12628. Available at: [Link]
-
Pop, F., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Scientific Reports, 15(1), 1-15. Available at: [Link]
-
Huesgen, A. G. Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies. Available at: [Link]
-
LogP—Making Sense of the Value. ACD/Labs. Available at: [Link]
-
EP 2 368 550 B1. Google Patents. Available at: [Link]
-
Wang, Y., et al. (2011). Lipophilicity Screening of Novel Drug-like Compounds and Comparison to cLogP. International Journal of Analytical Chemistry, 2011, 1-7. Available at: [Link]
-
Lipophilicity (logP) Measurement Using 19F NMR Spectroscopy. JOVE. Available at: [Link]
-
pKa values of nitrogen heterocycles in acetonitrile (MeCN), water and gas-phase basicities (GB). University of Tartu. Available at: [Link]
- WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines.Google Patents.
- US7129353B2 - Method for producing 4,6-dichloro-5-fluoropyrimidine.Google Patents.
-
Gouverneur, V., et al. (2013). Stereoselectively fluorinated N-heterocycles: a brief survey. Beilstein Journal of Organic Chemistry, 9, 2586-2597. Available at: [Link]
-
Sobańska, A. W., et al. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. Molecules, 29(15), 3505. Available at: [Link]
-
Roy, A., et al. (2021). Calculations of pKa Values for a Series of Fluorescent Nucleobase Analogues. Molecules, 26(16), 4983. Available at: [Link]
-
4-Bromo-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-5-(4-nitrobenzylideneamino)-1H-pyrazole-3-carbonitrile. PubChem. Available at: [Link]
-
US 2013/0030190 A1. Google Patents. Available at: [Link]
-
Khan, A., et al. (2019). Study of physicochemical properties of meta and ortho trifluoromethyl substituted isomeric aromatic polyimides. Polymer Bulletin, 76(11), 5895-5912. Available at: [Link]
-
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available at: [Link]
-
Supporting Information for. The Royal Society of Chemistry. Available at: [Link]
-
INFRARED REFERENCE SPECTRA. Japanese Pharmacopoeia. Available at: [Link]
-
2,3-Dichloro-5-(trifluoromethyl)pyridine. PubChem. Available at: [Link]
-
Pyrimidine, 4,6-dichloro-. NIST WebBook. Available at: [Link]
-
Pyrrole. NIST WebBook. Available at: [Link]
-
13C NMR Spectroscopy. Thieme. Available at: [Link]
-
Liu, W., et al. (2010). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Journal of the Chinese Chemical Society, 57(3A), 435-438. Available at: [Link]
-
A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C. USES AND APPLICATIONS. Gujarat Fluorochemicals Limited. Available at: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 4. gfl.co.in [gfl.co.in]
An In-Depth Technical Guide to the Structure Elucidation of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
<
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of the Pyrrolo[2,3-b]pyridine Scaffold
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold is a privileged heterocyclic motif in medicinal chemistry and drug discovery.[1] Its structural resemblance to purine bases allows it to function as a bioisostere, interacting with a wide range of biological targets.[2] Derivatives of this scaffold have demonstrated a broad spectrum of biological activities, including kinase inhibition, and have been investigated for their potential as anticancer and antibacterial agents.[3][4] The introduction of a trifluoromethyl group can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to target proteins, making trifluoromethylated pyridines valuable in the development of new pharmaceuticals and agrochemicals.[5][6]
This guide provides a comprehensive overview of the analytical methodologies required for the unambiguous structure elucidation of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a compound of significant interest in contemporary drug discovery programs.[7]
I. Synthesis and Preliminary Characterization
The synthesis of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine can be achieved through various synthetic routes, often involving the construction of the pyridine ring from a trifluoromethyl-containing building block or through the direct trifluoromethylation of a pre-existing pyrrolo[2,3-b]pyridine core.[8][9] A common approach involves the cyclocondensation of a substituted pyrrole with a trifluoromethyl-containing precursor.[9]
Upon successful synthesis, initial characterization typically involves determining the melting point and assessing its purity via High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector, such as a UV-Vis spectrophotometer.
II. Spectroscopic Elucidation: A Multi-faceted Approach
A combination of spectroscopic techniques is essential for the definitive structural confirmation of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
A. Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
1. ¹H NMR Spectroscopy:
The ¹H NMR spectrum provides information about the number and chemical environment of the protons in the molecule. For 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the following signals are expected:
-
Aromatic Protons: Two distinct signals in the aromatic region, corresponding to the protons on the pyrrolo[2,3-b]pyridine ring system. The specific chemical shifts and coupling patterns will be influenced by the electron-withdrawing effects of the chlorine and trifluoromethyl substituents.
-
N-H Proton: A broad singlet corresponding to the proton attached to the nitrogen atom of the pyrrole ring. The chemical shift of this proton can be highly variable and is dependent on the solvent and concentration.[10]
2. ¹³C NMR Spectroscopy:
The ¹³C NMR spectrum reveals the number of unique carbon atoms and their electronic environments. Key expected signals include:
-
Aromatic Carbons: Signals corresponding to the carbon atoms of the fused ring system. The carbons attached to the chlorine atoms will be significantly downfield due to the deshielding effect of the halogens.
-
Trifluoromethyl Carbon: A characteristic quartet signal due to the coupling between the carbon and the three fluorine atoms (¹JCF). The chemical shift of this carbon is a key indicator of the trifluoromethyl group's presence.
3. ¹⁹F NMR Spectroscopy:
¹⁹F NMR is a highly sensitive technique for detecting and characterizing fluorine-containing compounds. The spectrum of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine will show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group. The chemical shift of this signal provides definitive evidence for the presence of the -CF₃ group.
Table 1: Predicted NMR Spectroscopic Data for 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) | Assignment |
| ¹H | 7.0 - 8.5 | Doublet | J = 2-3 | C2-H |
| ¹H | 7.0 - 8.5 | Singlet | - | C5-H |
| ¹H | 11.0 - 13.0 | Broad Singlet | - | N1-H |
| ¹³C | 140 - 155 | Singlet | - | C4, C6 |
| ¹³C | 110 - 130 | Quartet | ¹JCF ≈ 270-280 | -CF₃ |
| ¹³C | 100 - 140 | Singlet | - | Aromatic Carbons |
| ¹⁹F | -60 to -70 | Singlet | - | -CF₃ |
Note: Predicted values are approximate and can vary based on solvent and experimental conditions.
B. Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of the molecule, further confirming its identity.
High-Resolution Mass Spectrometry (HRMS): HRMS is essential for determining the exact molecular formula of the compound. The measured mass-to-charge ratio (m/z) will be compared to the calculated value for C₈H₃Cl₂F₃N₂, confirming the elemental composition.
Fragmentation Pattern: The mass spectrum will exhibit a characteristic fragmentation pattern resulting from the loss of substituents like chlorine atoms and the trifluoromethyl group. The isotopic pattern of the molecular ion peak, due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl), will be a key diagnostic feature.
III. Crystallographic Analysis: The Definitive Structure
Single-Crystal X-ray Diffraction:
For an unambiguous and definitive determination of the three-dimensional structure, single-crystal X-ray diffraction is the gold standard. This technique provides precise information on bond lengths, bond angles, and the overall molecular geometry in the solid state. Obtaining suitable crystals for X-ray analysis is a critical step. The resulting crystal structure will confirm the connectivity of the atoms and the substitution pattern on the pyrrolo[2,3-b]pyridine core. Analysis of similar chloro-substituted 7-azaindole structures reveals that C-Cl bond lengths typically range from 1.722 to 1.744 Å.[2]
IV. Experimental Workflow and Data Integration
The following workflow outlines the logical progression of experiments for the structure elucidation of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Figure 1: A comprehensive workflow for the synthesis and structural elucidation of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
V. Conclusion
The successful structure elucidation of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine relies on a synergistic approach, integrating data from multiple analytical techniques. NMR spectroscopy provides the foundational framework of the molecule, mass spectrometry confirms its elemental composition and fragmentation behavior, and single-crystal X-ray diffraction offers the definitive three-dimensional structure. This rigorous characterization is paramount for ensuring the identity and purity of this important scaffold, thereby enabling its confident application in drug discovery and development programs. The pyrrolo[2,3-b]pyridine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents, and a thorough understanding of its derivatives is crucial for advancing the field of medicinal chemistry.[11][12][13]
References
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
- Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA. (2016). PubMed.
- Hydrogen Bonding in Chloro- and Hydroxy-7-Azaindoles: Insights from X-Ray, Vibrational Spectroscopy, and DFT Studies. (n.d.). MDPI.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (n.d.). RSC Publishing.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (n.d.). PubMed Central.
- X-ray crystal structure, infrared, Raman and density functional studies of 7-azaindole-3-carboxaldehyde | Request PDF. (n.d.).
- Recent Advances in the Synthesis and Biological Activity of Pyrrolo[2,3-c]pyridines. (n.d.).
- Molecular Insights of 7-Azaindole Drugs and Their Intercalation in the Confined Space of Montmorillonite. (n.d.). PubMed Central.
- Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. (n.d.). RosDok.
- The Azaindole Framework in the Design of Kinase Inhibitors. (n.d.). PubMed Central.
- 2-Hydroxy-5-nitro-3-(trifluoromethyl)pyridine as a Novel Matrix for Enhanced MALDI Imaging of Tissue Metabolites. (2024). PubMed.
- Supporting Information for - The Royal Society of Chemistry. (n.d.).
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1H NMR. (n.d.). ChemicalBook.
- 3-Position-Selective C–H Trifluoromethylation of Pyridine Rings Based on Nucleophilic Activation | Organic Letters. (2022).
- Mass Spectrometry of Heterocyclic Compounds. (n.d.). DTIC.
- Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides | Journal of Agricultural and Food Chemistry. (2022).
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.).
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). PubMed Central.
- 1h-pyrrolo[2,3-b]pyridines. (n.d.).
- Synthesis of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines – sequential versus multicomponent reaction approach. (n.d.). Beilstein Journals.
- (Trifluoromethyl) Pyridines. (n.d.).
- The Role of Trifluoromethylated Pyridines in Modern Drug Discovery. (n.d.).
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.). PubMed Central.
- 2,6-Dichloro-4-(trifluoromethyl)pyridine 97 39890-98-7. (n.d.). Sigma-Aldrich.
- (PDF) Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (n.d.).
- Synthesis, spectroscopic and crystal structure studies of N-{3-cyano-1-[2,6-dichloro-4-(trifluoromethyl)phenyl]-4-(ethylsulfanyl)-1H-pyrazol-5-yl}. (n.d.). PubMed Central.
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PMC.
- Pyridine derivatives as preferable scaffolds for the process of discovering new drugs. (n.d.).
- 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H). (n.d.). NIH.
- Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-Schiff base and its trivalent metal complexes. (n.d.). Digital Commons @ Michigan Tech.
- Synthesis, Spectroscopic Characterization, Structural Analysis, Antimycobacterial Study, Molecular Docking, DFT, and ADME Studies of Novel Hybrid Pyrrole–Pyrazole–Piperazine Chalcone. (n.d.). PubMed Central.
- 1H-Pyrrolo(2,3-b)pyridine - Optional[1H NMR] - Chemical Shifts. (n.d.). SpectraBase.
- NMR Solvent D
Sources
- 1. The Azaindole Framework in the Design of Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Synthesis and biological evaluation of pyrrolo[2,3-b]pyridine analogues as antiproliferative agents and their interaction with calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. nbinno.com [nbinno.com]
- 6. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chem.washington.edu [chem.washington.edu]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1256801-93-0)
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Significance of the 1H-Pyrrolo[2,3-b]pyridine Scaffold
The 1H-pyrrolo[2,3-b]pyridine core, often referred to as 7-azaindole, has garnered substantial attention in medicinal chemistry as a privileged scaffold. Its unique structural and electronic properties make it an effective bioisostere for indole, enabling it to interact with a wide array of biological targets. The strategic incorporation of a trifluoromethyl (-CF3) group, as seen in 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1] This guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological applications of CAS No. 1256801-93-0, positioning it as a valuable building block for the development of novel therapeutics, particularly in the realm of kinase inhibition. While specific biological data for this particular compound is limited in publicly available literature, this guide will draw upon the extensive research on analogous compounds to provide a robust framework for its potential applications and experimental characterization.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in drug discovery and development. The key properties of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine are summarized below.
| Property | Value | Source |
| CAS Number | 1256801-93-0 | [2] |
| IUPAC Name | 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine | |
| Molecular Formula | C₈H₃Cl₂F₃N₂ | |
| Molecular Weight | 255.02 g/mol | |
| Purity | Typically ≥97% |
Synthesis Strategies for Trifluoromethylated 1H-Pyrrolo[2,3-b]pyridines
-
Construction of the Pyridine Ring with a Trifluoromethyl-Containing Building Block: This approach involves the cyclocondensation of a precursor already containing the trifluoromethyl group.[3]
-
Modification of a Pre-existing Pyridine Ring: This can involve chlorination and subsequent fluorination of a methyl-substituted pyridine (a chlorine/fluorine exchange reaction).[1][3]
For the broader class of substituted 1H-pyrrolo[2,3-b]pyridines, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are frequently employed to introduce aryl or other substituents.[4]
The diagram below illustrates a generalized synthetic workflow that could be adapted for the synthesis and further derivatization of the title compound.
Caption: Generalized workflow for synthesis and derivatization.
Biological Context: A Scaffold for Potent Kinase Inhibitors
The 1H-pyrrolo[2,3-b]pyridine scaffold is a cornerstone in the design of kinase inhibitors. Kinases play a pivotal role in cellular signaling, and their aberrant activity is a hallmark of many diseases, including cancer. Derivatives of this scaffold have shown potent inhibitory activity against several important kinase families.
-
Fibroblast Growth Factor Receptors (FGFRs): Abnormal FGFR signaling is implicated in various cancers. Several 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors, demonstrating the ability to suppress tumor growth.[5] One study identified a derivative, compound 4h, with IC₅₀ values of 7, 9, and 25 nM against FGFR1, 2, and 3, respectively.[5] This compound was shown to inhibit proliferation and induce apoptosis in breast cancer cell lines.[5]
-
Cyclin-Dependent Kinase 8 (CDK8): CDK8 is a key regulator of transcription and is considered a colorectal cancer oncogene. A novel 1H-pyrrolo[2,3-b]pyridine derivative was discovered as a potent type II CDK8 inhibitor with an IC₅₀ value of 48.6 nM.[4] This inhibitor was found to downregulate the WNT/β-catenin signaling pathway.[4]
-
Other Kinase Targets: This versatile scaffold has also been explored for the inhibition of other kinases, such as Serum/glucocorticoid-regulated kinase 1 (SGK-1), highlighting its broad applicability in drug discovery.[3]
The general mechanism of action for these kinase inhibitors involves binding to the ATP-binding pocket of the kinase, thereby preventing the phosphorylation of downstream substrates and interrupting the signaling cascade.
The following diagram illustrates the central role of FGFR signaling in cancer and the point of intervention for inhibitors based on the 1H-pyrrolo[2,3-b]pyridine scaffold.
Caption: FGFR signaling pathway and point of inhibition.
Experimental Protocols for Characterization
For researchers looking to evaluate the biological activity of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine or its derivatives, a tiered approach is recommended. The following outlines a general experimental workflow.
In Vitro Kinase Inhibition Assay
-
Objective: To determine the inhibitory activity of the compound against a panel of purified kinases.
-
Methodology:
-
Prepare a series of dilutions of the test compound in a suitable solvent (e.g., DMSO).
-
In a microplate, combine the kinase, a suitable substrate (e.g., a peptide), and ATP.
-
Add the test compound dilutions to the wells. Include positive (known inhibitor) and negative (vehicle) controls.
-
Incubate the plate at the optimal temperature for the kinase reaction.
-
Stop the reaction and quantify the amount of phosphorylated substrate. This can be done using various methods, such as radiometric assays (³²P-ATP), fluorescence-based assays, or luminescence-based assays (e.g., ADP-Glo™).
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Cellular Proliferation Assay
-
Objective: To assess the effect of the compound on the growth of cancer cell lines known to be dependent on the target kinase.
-
Methodology:
-
Seed cancer cells (e.g., breast cancer cell lines for FGFR inhibitors) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of the test compound.
-
Incubate for a specified period (e.g., 72 hours).
-
Assess cell viability using a suitable method, such as the MTT or MTS assay, which measures metabolic activity, or a cell-counting-based method.
-
Determine the GI₅₀ (concentration for 50% growth inhibition) from the dose-response curve.
-
Western Blot Analysis of Downstream Signaling
-
Objective: To confirm that the compound inhibits the target kinase within the cellular context by observing changes in the phosphorylation of downstream signaling proteins.
-
Methodology:
-
Treat cells with the test compound at various concentrations for a defined period.
-
Lyse the cells to extract total protein.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane.
-
Probe the membrane with primary antibodies specific for the phosphorylated form of a downstream target (e.g., phospho-ERK for the FGFR pathway) and a total protein antibody as a loading control.
-
Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.
-
Analyze the band intensities to determine the effect of the compound on protein phosphorylation.
-
The following diagram outlines this proposed experimental workflow.
Caption: Experimental workflow for biological characterization.
Conclusion and Future Directions
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1256801-93-0) is a promising, yet underexplored, chemical entity. While specific biological data on this compound is sparse, its structural features—the 1H-pyrrolo[2,3-b]pyridine core and the trifluoromethyl group—place it firmly within a class of molecules with proven potential as potent kinase inhibitors. This guide provides a foundational understanding of its chemical nature, likely synthetic routes, and, most importantly, the biological context in which it can be a valuable tool for drug discovery. Researchers and drug development professionals can leverage this compound as a starting point for creating novel derivatives targeting kinases implicated in cancer and other diseases. The experimental workflows outlined here offer a clear path for the biological characterization of such novel compounds, paving the way for the development of next-generation targeted therapies.
References
- CymitQuimica. (n.d.). 1H-Pyrrolo[2,3-b]pyridine, 4,6-dichloro-3-(trifluoromethyl)-.
- PubChem. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine.
- Design, synthesis and biological evaluation of 1H- pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth. (2021). RSC Advances, 11(34), 20959–20970.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. (2021). Journal of Pesticide Science, 46(2), 1–18.
- Sroor, F. M. (2019). Synthesis and Characterization of New Biologically Active Pyrrolo[2,3-b]Pyridine Scaffolds. Organic & Medicinal Chem IJ, 9(1).
- Zhang, X. X., Xiao, Y., Yan, Y. Y., Wang, Y. M., Jiang, H., Wu, L., Shi, J.-B., & Liu, X. H. (2022). Discovery of the Novel 1 H-Pyrrolo[2,3- b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. Journal of Medicinal Chemistry, 65(18), 12095–12123.
- CymitQuimica. (n.d.). 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. (n.d.). Retrieved from NINGBO INNO PHARMCHEM CO.,LTD. website.
Sources
- 1. researchgate.net [researchgate.net]
- 2. cymitquimica.com [cymitquimica.com]
- 3. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
role of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in medicinal chemistry
An In-Depth Technical Guide to the Role of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Medicinal Chemistry
Authored by: A Senior Application Scientist
Abstract
The strategic incorporation of fluorinated heterocycles has become a cornerstone of modern drug discovery, enabling the fine-tuning of molecular properties to achieve desired therapeutic outcomes. Among these, the 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold has emerged as a particularly valuable building block. This technical guide provides an in-depth analysis of this compound, elucidating its structural significance, synthetic utility, and pivotal role as a versatile intermediate in the development of targeted therapeutics, with a primary focus on kinase inhibitors. We will explore the influence of its unique substituents on physicochemical properties, delve into its application through specific case studies of bioactive molecules, and provide exemplary synthetic protocols for its modification. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold in their own discovery programs.
The 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Scaffold: A Structural Dissection
The title compound, with CAS Number 1256801-93-0, belongs to the pyrrolo[2,3-b]pyridine family, also known as 7-azaindoles. This core is a privileged scaffold in medicinal chemistry, present in numerous biologically active compounds.[1] The true power of this specific derivative lies in the strategic placement of its substituents, which impart a unique combination of chemical reactivity and desirable drug-like properties.
-
The Pyrrolo[2,3-b]pyridine Core: This bicyclic heterocycle serves as the fundamental framework. It is an isostere of indole, and its nitrogen atom in the pyridine ring provides an additional hydrogen bond acceptor site, which can be crucial for target engagement.
-
The Trifluoromethyl (-CF3) Group: The introduction of a trifluoromethyl group is a widely employed strategy in medicinal chemistry for several reasons.[2][3]
-
Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes.[3] This often leads to an improved pharmacokinetic profile and a longer half-life for the drug candidate.
-
Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[3][4]
-
Binding Affinity: The strong electron-withdrawing nature of the -CF3 group can alter the electronic properties of the aromatic system, potentially leading to stronger and more selective interactions with the target protein.[2][3]
-
-
Dichloro Substitution (C4 and C6): The two chlorine atoms are not merely passive substituents; they are key functional handles for synthetic elaboration. As leaving groups, they activate the pyridine ring for nucleophilic aromatic substitution (SNAr) reactions. Their differential reactivity can often be exploited for sequential and site-selective modifications, making the scaffold a versatile platform for building diverse molecular libraries. This allows chemists to systematically explore the structure-activity relationship (SAR) by introducing a wide array of fragments at these positions.
Below is a diagram illustrating the core structure and its key functional components.
Caption: Core structure and key functional groups.
Synthetic Approaches
The synthesis of trifluoromethylpyridines (TFMPs) and their derivatives can be achieved through several primary methods, including chlorine/fluorine exchange from trichloromethylpyridines or the cyclocondensation of trifluoromethyl-containing building blocks.[5][6] For the pyrrolo[2,3-b]pyridine core, a common strategy involves the construction of the pyridine ring followed by the formation of the fused pyrrole ring.
Caption: A generalized synthetic workflow.
Application in Drug Discovery: A Focus on Kinase Inhibitors
The 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold is exceptionally well-suited for the development of protein kinase inhibitors.[7] Kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[2] The pyrrolopyrimidine and pyrrolopyridine cores are known to mimic the adenine region of ATP, enabling them to bind competitively to the ATP-binding pocket of kinases.[8][9]
The true utility of the scaffold lies in its capacity for diversification. The chlorine at the C4 or C6 position can be selectively displaced via SNAr or palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to append a variety of side chains. These side chains can then be directed into specific hydrophobic pockets or form key hydrogen bonds within the kinase active site, thereby conferring potency and selectivity.
Case Study: Fibroblast Growth Factor Receptor (FGFR) Inhibitors
Abnormal activation of the FGFR signaling pathway is implicated in various cancers.[10] Consequently, designing potent and selective FGFR inhibitors is an attractive therapeutic strategy. Derivatives of the 1H-pyrrolo[2,3-b]pyridine core have been successfully developed as potent FGFR inhibitors.[10]
In one such study, a series of 1H-pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their inhibitory activity against FGFR1, 2, and 3.[10] The research identified a lead compound, 4h , which demonstrated potent, low-nanomolar inhibition of FGFR1 and FGFR2.[10] This compound serves as an excellent example of how the core scaffold can be elaborated to achieve high-affinity binding. While not identical to our title compound, the principles of its design are directly applicable. The pyrrolo[2,3-b]pyridine core acts as the hinge-binding motif, while substituents are strategically placed to occupy adjacent pockets.
Quantitative Data: FGFR Inhibitory Activity
| Compound | FGFR1 IC50 (nM) | FGFR2 IC50 (nM) | FGFR3 IC50 (nM) | FGFR4 IC50 (nM) |
| Lead Compound 4h | 7 | 9 | 25 | 712 |
Data sourced from a study on 1H-pyrrolo[2,3-b]pyridine derivatives.[10]
This data highlights the potent and relatively selective profile achieved for the early members of the FGFR family. The high selectivity against FGFR4 is also a desirable attribute.
FGFR Signaling Pathway
The following diagram illustrates the canonical FGFR signaling pathway, which is targeted by these inhibitors.
Caption: FGFR pathway targeted by inhibitors.
Experimental Protocols: Synthetic Elaboration
The value of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine lies in its synthetic tractability. Below is a representative, generalized protocol for a Suzuki cross-coupling reaction, a common method for installing aryl or heteroaryl groups at the C4 or C6 position.
Protocol: Suzuki Cross-Coupling
-
Reaction Setup: To a dry reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired arylboronic acid or ester (1.1-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 or PdCl2(dppf) (0.05-0.10 eq.), and a base (e.g., K2CO3, Cs2CO3) (2.0-3.0 eq.).
-
Solvent Addition: Add a suitable degassed solvent system, typically a mixture like 1,4-dioxane/water or DME/water.
-
Reaction Execution: Heat the reaction mixture to a temperature between 80-110 °C. Monitor the reaction progress by a suitable analytical technique (e.g., TLC or LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.
The workflow for this common synthetic modification is visualized below.
Caption: Workflow for a typical Suzuki coupling.
Physicochemical and Pharmacokinetic Implications
The unique substitution pattern of the scaffold directly influences its drug-like properties. As previously discussed, the -CF3 group enhances metabolic stability and lipophilicity.[3] This increased lipophilicity can improve oral bioavailability but must be carefully balanced to avoid issues with solubility and off-target toxicity.[3][11] The pyrrolopyridine core, with its nitrogen atoms, helps maintain a degree of aqueous solubility and provides crucial points for hydrogen bonding. Drug development teams must consider the overall physicochemical profile of the final molecule, including LogP, pKa, and polar surface area, to optimize its absorption, distribution, metabolism, and excretion (ADME) properties.[11]
Conclusion and Future Perspectives
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is more than just another heterocycle; it is a highly engineered chemical scaffold designed for purpose in modern medicinal chemistry. Its combination of a privileged core, metabolically robust -CF3 group, and synthetically versatile chloro-substituents makes it an ideal starting point for the development of targeted therapies. Its most prominent role to date has been in the generation of kinase inhibitors for oncology, but its utility is not limited to this area. The scaffold's properties could be readily applied to develop inhibitors for other enzyme families or receptor modulators for indications in immunology, neurodegenerative disease, and beyond. As our understanding of disease biology grows, versatile and adaptable chemical platforms like this one will remain indispensable tools in the quest for novel medicines.
References
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD..
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implic
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl). PubMed.
- Synthesis of 2-Phenyl-4,6-bis(trifluoromethyl)
- Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. PMC - NIH.
- Structure-Antimicrobial Activity Relationship of 4-or 5-Substituted 1-(2,6-Dichloro-4-trifluoromethylphenyl)-1H-1,2,3-triazole Analogues.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. CymitQuimica.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
- The Many Roles for Fluorine in Medicinal Chemistry.
- Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. MDPI.
- 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
- Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. MDPI.
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- A method for producing 2,3-dichloro-5-(trichloromethyl)pyridine.
- Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System. PMC.
- Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt). PubMed.
Sources
- 1. mdpi.com [mdpi.com]
- 2. nbinno.com [nbinno.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery of 4-amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides as selective, orally active inhibitors of protein kinase B (Akt) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical Pharmacokinetics and Pharmacodynamics of Drugs in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Exploratory Synthesis of Novel Pyrrolo[2,3-b]pyridine Derivatives
Abstract
The pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, represents a privileged heterocyclic scaffold of immense interest to the pharmaceutical and agrochemical industries. Its structural resemblance to indole and purine systems allows it to function as a versatile bioisostere, leading to compounds with enhanced biological activity, improved physicochemical properties, and novel intellectual property.[1] This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the exploratory synthesis of novel pyrrolo[2,3-b]pyridine derivatives. We will delve into the strategic considerations behind synthetic route design, explore key synthetic methodologies with detailed mechanistic insights, and provide actionable, field-proven protocols.
The Strategic Importance of the Pyrrolo[2,3-b]pyridine Core
The 7-azaindole framework is not merely an academic curiosity; it is a cornerstone in the design of modern therapeutics. The strategic incorporation of a nitrogen atom into the indole ring can significantly modulate a molecule's potency and pharmacokinetic profile.[1] This scaffold is particularly prominent in the development of kinase inhibitors, as it mimics the adenine fragment of ATP, enabling strong binding interactions within the kinase hinge region.[1] Notable examples of drugs containing the 7-azaindole moiety include the BRAF inhibitor vemurafenib and the Bcl-2 inhibitor venetoclax, both utilized in cancer therapy.[1] Beyond oncology, derivatives have shown promise as inhibitors of FGFR, GSK-3β, and phosphodiesterase 4B (PDE4B), as well as exhibiting potential in treating Alzheimer's disease and acting as agrochemicals.[2][3][4][5]
The diverse biological activities of 7-azaindole derivatives underscore the importance of developing robust and flexible synthetic strategies to access novel analogues for structure-activity relationship (SAR) studies.[6]
Retrosynthetic Analysis and Key Synthetic Strategies
The construction of the pyrrolo[2,3-b]pyridine core presents unique challenges compared to its indole counterpart due to the electron-deficient nature of the pyridine ring.[7] Classical indole syntheses like the Fischer, Bartoli, and Reissert methods are often less effective for 7-azaindoles.[7] Therefore, specialized strategies are required.
A general retrosynthetic approach involves dissecting the bicyclic system into readily available pyridine or pyrrole precursors. The choice of strategy is often dictated by the desired substitution pattern on both the pyridine and pyrrole rings.
Caption: Retrosynthetic analysis of the pyrrolo[2,3-b]pyridine core.
Strategy A: Building the Pyrrole Ring onto a Pyridine Precursor
This is the most common and versatile approach, leveraging the availability of a wide range of substituted pyridines.
The first reported synthesis of 7-azaindole by Robison and Robison in 1955 utilized a Madelung-type cyclization of 2-formamido-3-picoline with a strong base.[8] A related approach is the Chichibabin cyclization, which involves the LDA-mediated condensation of a 3-picoline derivative with a nitrile.[9]
-
Causality: These methods are effective for accessing 2-substituted 7-azaindoles. The choice of a strong, non-nucleophilic base like LDA is critical to deprotonate the methyl group of the picoline without adding to the nitrile. The reaction is often sensitive to steric hindrance and the electronic nature of the substituents.
Modern synthetic chemistry has heavily relied on transition metal catalysis to construct the 7-azaindole scaffold with high efficiency and functional group tolerance.[10]
-
Sonogashira Coupling followed by Cyclization: A powerful method involves the Sonogashira coupling of a 2-amino-3-halopyridine with a terminal alkyne, followed by a base- or metal-mediated cyclization to form the pyrrole ring. A copper-free variant of this process has also been developed.[11]
-
Suzuki-Miyaura Coupling: This approach can be used to introduce vinyl groups that can then undergo cyclization. For instance, coupling a chloroaminopyridine with (2-ethoxyvinyl)borolane, followed by acid-catalyzed cyclization, provides a protecting-group-free route to the core.[11]
-
Rhodium-Catalyzed C-H Activation: A more recent development involves the Rh(III)-catalyzed coupling of 2-aminopyridines with alkynes. This method proceeds via C-H activation of the pyridine ring, offering an atom-economical route.[12] An external oxidant, such as a silver salt, is often required to regenerate the active Rh(III) catalyst.[12]
Caption: Workflow for Sonogashira coupling and cyclization strategy.
Functionalization of the Pre-formed Pyrrolo[2,3-b]pyridine Core
For creating libraries of derivatives, direct functionalization of the 7-azaindole scaffold is a highly efficient strategy. Advances in metal-catalyzed C-H bond functionalization have been instrumental in this area.[10]
-
Halogenation: The 7-azaindole core can be selectively halogenated at various positions, which then serve as handles for subsequent cross-coupling reactions.
-
N-Oxidation and Nucleophilic Substitution: The pyridine nitrogen can be oxidized to the N-oxide, which activates the C4 and C6 positions for nucleophilic substitution, allowing for the introduction of various functional groups.[13]
-
Palladium-Catalyzed Cross-Coupling: Halogenated 7-azaindoles are excellent substrates for Suzuki, Buchwald-Hartwig, and other cross-coupling reactions to install aryl, amino, and other substituents.[14][15]
Experimental Protocols: A Case Study in Synthesis and Functionalization
The following protocols are illustrative and should be adapted based on the specific substrate and desired product.
Protocol 3.1: Synthesis of a 2-Aryl-7-azaindole via Chichibabin Cyclization[9]
This protocol describes the synthesis of 2-phenyl-7-azaindole from 2-fluoro-3-picoline and benzonitrile.
Step-by-Step Methodology:
-
Prepare LDA Solution: In a flame-dried, three-neck flask under an argon atmosphere, add dry THF (20.0 mL) and cool to -40 °C. Add a 1.6 M solution of n-butyllithium in hexanes (2.66 mL, 4.2 mmol) via syringe. Slowly add dry diisopropylamine (620 µL, 4.2 mmol). Stir for 15 minutes at -40 °C.
-
Reaction with Nitrile: To the freshly prepared LDA solution, add benzonitrile (215 µL, 2.1 mmol) and stir for 2 hours at -40 °C. The solution will typically change color.
-
Addition of Picoline: Add 2-fluoro-3-picoline (200 µL, 2.0 mmol) to the reaction mixture and continue stirring for an additional 2 hours at -40 °C.
-
Workup: Warm the reaction to 0 °C over 30 minutes and then quench by adding saturated aqueous NH4Cl solution. Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the 2-phenyl-7-azaindole.
Self-Validating System & Causality: The use of excess LDA (2.1 equivalents) is crucial. One equivalent deprotonates the picoline, while the second may be required for a tautomerization step following cyclization.[9] The inverse addition (adding picoline to the LDA-nitrile adduct) often provides higher yields by minimizing side reactions.[9] Monitoring the reaction by TLC or LC-MS is essential to determine the optimal reaction time.
Protocol 3.2: Buchwald-Hartwig Amination at C4[15]
This protocol details the amination of a 4-chloro-2-aryl-7-azaindole derivative.
Step-by-Step Methodology:
-
Reaction Setup: To a dry Schlenk tube, add the 4-chloro-2-aryl-1-(SEM)-pyrrolo[2,3-b]pyridine (1.0 equiv), the desired amine (1.2 equiv), cesium carbonate (2.0 equiv), and the palladium catalyst/ligand system (e.g., RuPhos Pd G2, 0.05 equiv).
-
Solvent Addition: Evacuate and backfill the tube with argon. Add anhydrous, degassed 1,4-dioxane.
-
Reaction: Seal the tube and heat the reaction mixture to 100-110 °C. Monitor the reaction progress by LC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography.
Expertise & Trustworthiness: The choice of palladium catalyst and ligand is critical for successful amination. Ligands like RuPhos or XPhos are often effective for challenging aminations on electron-deficient heterocycles.[15] The SEM protecting group on the pyrrole nitrogen is often necessary to prevent side reactions and improve solubility, though its subsequent removal can be challenging.[15]
Data Presentation and Characterization
Systematic characterization is paramount to confirm the structure and purity of newly synthesized derivatives.
| Technique | Purpose | Expected Observations for Pyrrolo[2,3-b]pyridine |
| NMR (¹H, ¹³C) | Structural elucidation and confirmation | Diagnostic signals for the aromatic protons on both rings. The N-H proton of the pyrrole typically appears as a broad singlet downfield. |
| LC-MS | Purity assessment and molecular weight confirmation | A single major peak in the chromatogram with the correct mass-to-charge ratio for the expected product. |
| HRMS | Exact mass determination | Provides the elemental composition, confirming the molecular formula. |
| FT-IR | Functional group identification | Characteristic N-H stretch for the pyrrole, C=C and C=N stretches for the aromatic rings. |
Conclusion and Future Directions
The exploratory synthesis of novel pyrrolo[2,3-b]pyridine derivatives remains a vibrant and highly rewarding field of research. The versatility of this scaffold, combined with an expanding toolkit of synthetic methodologies, ensures its continued prominence in drug discovery and materials science.[10] Future efforts will likely focus on the development of more sustainable and atom-economical synthetic routes, such as direct C-H functionalization of the parent heterocycle, and the application of flow chemistry to enable rapid library synthesis. The continued exploration of the chemical space around the 7-azaindole core is certain to yield new molecules with profound biological and physical properties.
References
- Synthesis and Biological Activity of 1H-Pyrrolo[2,3-b]pyridine Derivatives: Correlation between Inhibitory Activity against the Fungus Causing Rice Blast and Ionization Potential.
- Azaindoles in Medicinal Chemistry.PharmaBlock.
- The Ascendance of 7-Azaindole: A Technical Guide to its Discovery, History, and Applic
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.RSC Publishing.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors.PubMed Central.
- Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for tre
- 7-Azaindole: Uses and Synthesis.ChemicalBook.
- 7-Azaindole Analogues as Bioactive Agents and Recent Results.PubMed.
- Recent advances in the global ring functionaliz
- Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines.
- Discovery of Novel 7-Azaindole Derivatives as Selective Covalent Fibroblast Growth Factor Receptor 4 Inhibitors for the Treatment of Hepatocellular Carcinoma.Journal of Medicinal Chemistry.
- Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3.The Royal Society of Chemistry.
- Azaindole synthesis.Organic Chemistry Portal.
- Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors.PubMed Central.
- Preparation method for 4-substituted-7-azaindole.
- Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection.PubMed Central.
Sources
- 1. img01.pharmablock.com [img01.pharmablock.com]
- 2. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. 7-Azaindole Analogues as Bioactive Agents and Recent Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.rsc.org [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Recent advances in the global ring functionalization of 7-azaindoles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. Azaindole synthesis [organic-chemistry.org]
- 12. 7-Azaindole: Uses and Synthesis_Chemicalbook [chemicalbook.com]
- 13. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Deployment of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Modern Drug Discovery: A Fragment-Based Approach
Abstract
In the landscape of contemporary drug discovery, the strategic selection of molecular fragments is a critical determinant of success in fragment-based drug design (FBDD) campaigns. This guide provides an in-depth technical analysis of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a highly functionalized and promising heterocyclic fragment. We will dissect the core scaffold, detailing the strategic implications of its trifluoromethyl and dichloro substitutions. This whitepaper will serve as a comprehensive resource for researchers and drug development professionals, offering insights into the fragment's physicochemical properties, potential therapeutic applications, and a detailed roadmap for its integration into discovery workflows, from initial screening to lead optimization.
Introduction: The Rationale for a Privileged Fragment
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a "privileged scaffold" in medicinal chemistry. Its structure, which mimics the indole nucleus of tryptophan, allows it to act as a versatile hydrogen bond donor and acceptor, facilitating interactions with a wide array of biological targets, particularly protein kinases. The strategic decoration of this core with specific substituents can fine-tune its properties, transforming it into a high-value fragment for FBDD.
The subject of this guide, 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is a testament to this design philosophy. The trifluoromethyl group at the 3-position is a bioisostere for a methyl group but offers significantly altered electronic and metabolic properties. The dichloro substitutions at the 4 and 6 positions provide vectors for further chemical modification and can enhance binding affinity through halogen bonding. This unique combination of features makes it a fragment of significant interest for tackling challenging therapeutic targets.
Physicochemical Properties and Synthetic Considerations
A fragment's success is intrinsically linked to its physicochemical properties. The "Rule of Three" for fragments (MW < 300, cLogP < 3, H-bond donors/acceptors < 3) provides a useful guideline. Let's analyze our fragment in this context.
| Property | Value (Estimated) | Rationale and Impact |
| Molecular Weight | ~271 g/mol | Compliant with the "Rule of Three," ensuring good ligand efficiency. |
| cLogP | ~3.5 | Slightly high but can be modulated. The CF3 group increases lipophilicity, potentially enhancing membrane permeability and target engagement. |
| H-Bond Donors | 1 (pyrrole N-H) | Provides a key interaction point for anchoring within a binding pocket. |
| H-Bond Acceptors | 1 (pyridine N) | Offers an additional vector for specific hydrogen bonding. |
| pKa | ~5.2 (Pyridine N) | The electron-withdrawing trifluoromethyl and chloro groups decrease the basicity of the pyridine nitrogen. |
The Trifluoromethyl Group: A Game-Changer in Drug Design
The inclusion of a trifluoromethyl (-CF3) group is a well-established strategy in medicinal chemistry to enhance drug-like properties. Its strong electron-withdrawing nature can significantly lower the pKa of nearby basic centers, which can be crucial for avoiding off-target effects, such as hERG channel inhibition. Furthermore, the C-F bond is exceptionally stable, making the -CF3 group resistant to metabolic degradation by cytochrome P450 enzymes, thereby improving the pharmacokinetic profile of a potential drug candidate.
Dichloro Substitution: More Than Just a Synthetic Handle
The chlorine atoms at positions 4 and 6 are not merely passive substituents. They offer several key advantages:
-
Vectors for Elaboration: These positions are ripe for synthetic modification through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the systematic exploration of the surrounding chemical space during hit-to-lead optimization.
-
Halogen Bonding: Chlorine atoms can act as halogen bond donors, forming non-covalent interactions with electron-rich atoms like oxygen and nitrogen in a protein's binding site. This can significantly contribute to binding affinity and selectivity.
-
Modulation of Physicochemical Properties: The chloro groups increase the lipophilicity of the fragment, which can be balanced by subsequent chemical modifications.
Synthetic Accessibility
While a specific, published synthesis for 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine may not be readily available in the public domain, its synthesis can be logically inferred from established methods for constructing the 7-azaindole core and introducing the required substituents. A plausible retrosynthetic approach is outlined below.
Caption: Retrosynthetic analysis of the target fragment.
A potential forward synthesis could involve the cyclization of a suitably substituted 2-aminopyridine with a trifluoromethylated building block, followed by selective chlorination. The exact conditions would require experimental optimization.
Application in a Fragment-Based Drug Design Workflow
The true power of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is realized within a structured FBDD campaign. Below is a detailed workflow for its application.
Caption: FBDD workflow utilizing the target fragment.
Phase 1: Fragment Screening and Hit Validation
Objective: To identify initial hits that bind to the target protein with high ligand efficiency.
Experimental Protocol: Surface Plasmon Resonance (SPR) Screening
-
Immobilization: Covalently immobilize the target protein on a sensor chip (e.g., CM5).
-
Fragment Library Screening: Prepare a solution of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (typically 100-500 µM in a suitable buffer with low DMSO concentration) and inject it over the sensor surface.
-
Data Analysis: Monitor the change in response units (RU) to detect binding. A significant and dose-dependent increase in RU indicates a potential hit.
-
Affinity Determination: Perform a full dose-response experiment to determine the dissociation constant (KD). For fragments, a KD in the high micromolar to low millimolar range is expected.
Trustworthiness Check: Hits identified by SPR should be validated using an orthogonal biophysical method, such as Nuclear Magnetic Resonance (NMR) or X-ray crystallography, to rule out false positives.
Phase 2: Hit-to-Lead Optimization
Objective: To grow the fragment hit into a more potent lead compound with improved drug-like properties.
Experimental Protocol: Suzuki Cross-Coupling at the 6-Position
-
Reaction Setup: In a microwave vial, combine 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1 eq.), the desired boronic acid (1.2 eq.), a palladium catalyst (e.g., Pd(dppf)Cl2, 0.1 eq.), and a base (e.g., K2CO3, 2 eq.) in a suitable solvent (e.g., dioxane/water).
-
Microwave Irradiation: Heat the reaction mixture in a microwave reactor to a temperature and for a duration determined by initial scouting experiments (e.g., 120 °C for 30 min).
-
Workup and Purification: After cooling, dilute the reaction mixture with an organic solvent, wash with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash column chromatography.
-
Characterization: Confirm the structure of the elaborated compound by NMR and mass spectrometry.
Causality: The choice of the 6-position for initial elaboration is strategic. It allows for probing a potentially open solvent-exposed region of the binding pocket without disrupting the key hydrogen bonding interactions of the pyrrolo[2,3-b]pyridine core.
Case Study: A Hypothetical Kinase Inhibition Scenario
Let's consider a hypothetical scenario where our fragment is identified as a binder to a novel protein kinase. X-ray crystallography reveals that the pyrrole N-H and the pyridine N form hydrogen bonds with the hinge region of the kinase, a common binding motif for kinase inhibitors. The 6-chloro position is oriented towards the solvent-exposed region.
Optimization Strategy:
-
Initial Elaboration: A library of analogs is synthesized by Suzuki coupling at the 6-position with various aryl and heteroaryl boronic acids to explore the solvent-exposed region and gain potency.
-
SAR Analysis: The resulting compounds are tested in a kinase activity assay. A clear SAR is established, indicating a preference for small, polar groups at this position.
-
Further Optimization: The 4-chloro position can then be modified to fine-tune properties such as solubility and metabolic stability.
Conclusion and Future Directions
4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine represents a highly promising and strategically designed fragment for modern drug discovery. Its unique combination of a privileged core, a metabolically stable trifluoromethyl group, and versatile chloro substituents for elaboration makes it a valuable starting point for FBDD campaigns against a range of therapeutic targets. The logical and structured application of this fragment, as outlined in this guide, can significantly de-risk and accelerate the journey from an initial hit to a viable clinical candidate. As synthetic methodologies continue to evolve, the accessibility and utility of such highly functionalized fragments will undoubtedly increase, further empowering the field of medicinal chemistry.
References
No specific references were found for the exact molecule "4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine" in the initial search. The principles and methodologies described are based on established concepts in medicinal chemistry and fragment-based drug design. For further reading on these topics, the following resources are recommended:
- Fragment-Based Drug Discovery: A Practical Approach.Edited by Steven D. Howard and Stephen W. Fesik, Wiley. (A general reference for the methodologies discussed).
- The Role of Fluorine in Medicinal Chemistry.Journal of Medicinal Chemistry. (This journal frequently publishes articles on the use of fluorine and trifluoromethyl groups in drug design).
- Privileged Scaffolds in Medicinal Chemistry.Chemical Reviews. (This journal provides comprehensive reviews on important core structures like 7-azaindole).
Unlocking Therapeutic Potential: A Technical Guide to Pyrrolo[2,3-b]pyridine Scaffolds in Drug Discovery
Abstract
The pyrrolo[2,3-b]pyridine, or 7-azaindole, scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility in targeting a wide array of biomolecules implicated in human diseases. Its unique electronic properties and ability to form critical hydrogen bond interactions have made it a cornerstone for the development of potent and selective inhibitors. This in-depth technical guide provides a comprehensive overview of the key therapeutic targets for pyrrolo[2,3-b]pyridine-based compounds, with a primary focus on their applications in oncology, inflammation, and neurodegenerative disorders. We will delve into the mechanistic intricacies of target engagement, explore the relevant signaling pathways, and provide detailed, field-proven experimental protocols for the evaluation of these promising therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of the pyrrolo[2,3-b]pyridine scaffold in their therapeutic programs.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The pyrrolo[2,3-b]pyridine scaffold is a heterocyclic aromatic compound consisting of a fused pyrrole and pyridine ring system. This core structure is an excellent bioisostere of purine, allowing it to mimic the natural ligands of many enzymes, particularly kinases, by acting as an ATP-competitive inhibitor. The pyridine nitrogen and the pyrrole NH group can serve as a hydrogen bond acceptor and donor, respectively, enabling strong interactions with the hinge region of the ATP-binding pocket of kinases[1][2]. This bidentate hydrogen bonding capability is a key determinant of the high affinity and broad applicability of this scaffold in kinase inhibitor design. Furthermore, the pyrrolo[2,3-b]pyridine core offers multiple sites for chemical modification, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Key Therapeutic Targets and Mechanisms of Action
The versatility of the pyrrolo[2,3-b]pyridine scaffold has led to its successful application in the development of inhibitors for a diverse range of therapeutic targets. This section will explore the most prominent target classes, the associated signaling pathways, and the mechanism of action of representative inhibitors.
Kinase Inhibitors: The Powerhouse of Pyrrolo[2,3-b]pyridine-Based Therapeutics
Kinases are a large family of enzymes that play a central role in cellular signal transduction by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders, making them attractive targets for therapeutic intervention. The pyrrolo[2,3-b]pyridine scaffold has proven to be an exceptional platform for the design of potent and selective kinase inhibitors[1][2].
The Janus kinases (JAKs) are a family of non-receptor tyrosine kinases (JAK1, JAK2, JAK3, and TYK2) that are critical components of the JAK-STAT signaling pathway. This pathway transduces signals from a multitude of cytokines and growth factors, thereby regulating immune responses, inflammation, and hematopoiesis. Consequently, JAK inhibitors are valuable therapeutics for autoimmune diseases and certain cancers[3]. Several pyrrolo[2,3-b]pyridine-based JAK inhibitors have been developed, leveraging the scaffold's ability to mimic the purine core of ATP and bind to the kinase hinge region.
Signaling Pathway:
Mechanism of Action: Pyrrolo[2,3-b]pyridine-based JAK inhibitors act as ATP-competitive inhibitors, binding to the ATP-binding site of the JAK enzymes and preventing the phosphorylation of STAT proteins. This blockade of the JAK-STAT pathway leads to the downregulation of pro-inflammatory cytokine signaling and has demonstrated therapeutic benefit in conditions like rheumatoid arthritis.
BRAF is a serine/threonine kinase that is a key component of the MAPK/ERK signaling pathway, which regulates cell proliferation, differentiation, and survival[4][5]. Mutations in the BRAF gene, particularly the V600E mutation, lead to constitutive activation of the pathway and are found in a significant proportion of melanomas and other cancers[6]. Vemurafenib, a potent and selective inhibitor of BRAF V600E, features a pyrrolo[2,3-b]pyridine core and was one of the first successful targeted therapies for metastatic melanoma[1][5][7].
Signaling Pathway:
Mechanism of Action: Vemurafenib and other pyrrolo[2,3-b]pyridine-based BRAF inhibitors are ATP-competitive, binding to the active conformation of the BRAF V600E mutant kinase. This prevents the phosphorylation of its downstream target MEK, thereby inhibiting the entire MAPK/ERK signaling cascade and leading to decreased cell proliferation and apoptosis in BRAF-mutant cancer cells[4][5].
The fibroblast growth factor receptors (FGFRs) are a family of receptor tyrosine kinases (FGFR1-4) that, upon binding to fibroblast growth factors (FGFs), activate downstream signaling pathways such as the RAS-MAPK and PI3K-AKT pathways, which are crucial for cell proliferation, survival, and angiogenesis[8][9][10]. Aberrant FGFR signaling, due to gene amplification, mutations, or translocations, is implicated in various cancers[11]. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent FGFR inhibitors[11].
Signaling Pathway:
Mechanism of Action: Pyrrolo[2,3-b]pyridine-based FGFR inhibitors compete with ATP for binding to the kinase domain of FGFRs. This blocks the autophosphorylation and activation of the receptor, thereby inhibiting downstream signaling and suppressing tumor growth and angiogenesis[11].
Glycogen synthase kinase 3β (GSK-3β) is a serine/threonine kinase that is implicated in a wide range of cellular processes, including metabolism, cell proliferation, and neuronal function. Dysregulation of GSK-3β activity has been linked to several diseases, including Alzheimer's disease, bipolar disorder, and cancer[12][13][14][15]. In Alzheimer's disease, GSK-3β is known to hyperphosphorylate the tau protein, leading to the formation of neurofibrillary tangles, a key pathological hallmark of the disease[16][17]. Several pyrrolo[2,3-b]pyridine derivatives have been identified as potent GSK-3β inhibitors[16][17][18].
Signaling Pathway:
Mechanism of Action: Pyrrolo[2,3-b]pyridine-based GSK-3β inhibitors act as ATP-competitive inhibitors, preventing the phosphorylation of tau protein. By reducing tau hyperphosphorylation, these compounds have the potential to prevent the formation of neurofibrillary tangles and may therefore represent a promising therapeutic strategy for Alzheimer's disease and other tauopathies[16][17][18].
The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to a range of other kinases, including:
-
Cyclin-Dependent Kinase 8 (CDK8): A key regulator of transcription, CDK8 is an oncogene in colorectal cancer and modulates the Wnt/β-catenin signaling pathway. Pyrrolo[2,3-b]pyridine derivatives have been developed as potent type II CDK8 inhibitors[19][20][21][22][23].
-
Inhibitor of κB Kinase α (IKKα): A central regulator of the non-canonical NF-κB signaling pathway, which is involved in inflammation and immunity. Pyrrolo[2,3-b]pyridine-based compounds have been identified as selective IKKα inhibitors[24][25][26][27][28][29].
Phosphodiesterase 4B (PDE4B) Inhibitors
Phosphodiesterase 4 (PDE4) is an enzyme that specifically hydrolyzes the second messenger cyclic AMP (cAMP). Inhibition of PDE4 leads to increased intracellular cAMP levels, which in turn suppresses inflammatory responses. PDE4B, one of the four PDE4 isoforms, is predominantly expressed in inflammatory and immune cells and plays a crucial role in regulating the production of pro-inflammatory cytokines such as TNF-α[3][17][30][31]. Pyrrolo[2,3-b]pyridine-2-carboxamide derivatives have been identified as potent and selective PDE4B inhibitors with anti-inflammatory properties[32].
Signaling Pathway:
Mechanism of Action: By inhibiting PDE4B, pyrrolo[2,3-b]pyridine derivatives prevent the degradation of cAMP. The resulting increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA), which in turn phosphorylates and inactivates transcription factors such as NF-κB. This ultimately suppresses the production of pro-inflammatory cytokines like TNF-α, making these compounds promising candidates for the treatment of inflammatory diseases[32].
Experimental Protocols for Inhibitor Evaluation
The successful development of pyrrolo[2,3-b]pyridine-based inhibitors relies on a robust and well-validated set of experimental assays to determine their potency, selectivity, and cellular activity. This section provides detailed, step-by-step protocols for key in vitro assays.
General Workflow for Inhibitor Screening and Characterization
Cell Viability and Proliferation Assays
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity[1][18][33].
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity. Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS. Add 10 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the GI₅₀ (concentration that inhibits cell growth by 50%) value.
The SRB assay is a colorimetric assay used for determining cell density, based on the measurement of cellular protein content[11][16][34][35][36].
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, carefully remove the medium and fix the cells by adding 100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour.
-
Washing: Wash the plates five times with slow-running tap water to remove the TCA. Allow the plates to air dry completely.
-
SRB Staining: Add 50 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plates four times with 1% acetic acid to remove unbound dye. Allow the plates to air dry.
-
Dye Solubilization: Add 100 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI₅₀ value.
Target Engagement Assay: Western Blot for Phosphorylated Proteins
Western blotting is a widely used technique to detect specific proteins in a sample and is particularly useful for assessing the phosphorylation status of a target protein as a measure of inhibitor activity[24][37][38].
-
Cell Lysis: Treat cells with the test compound for the desired time. Wash the cells with ice-cold PBS and lyse them in a lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples by boiling in Laemmli buffer. Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated form of the target protein overnight at 4°C with gentle agitation.
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Stripping and Re-probing (for total protein): The membrane can be stripped of the antibodies and re-probed with an antibody against the total (phosphorylated and unphosphorylated) target protein to serve as a loading control.
In Vivo Efficacy Evaluation: Tumor Xenograft Models
To assess the in vivo efficacy of promising pyrrolo[2,3-b]pyridine-based anticancer agents, human tumor xenograft models in immunocompromised mice are commonly employed[39][40][41][42][43].
-
Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., athymic nude or SCID mice).
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every 2-3 days and calculate the tumor volume.
-
Data Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis). Compare the tumor growth between the treated and control groups to determine the in vivo efficacy of the compound.
Conclusion and Future Perspectives
The pyrrolo[2,3-b]pyridine scaffold has unequivocally established itself as a cornerstone in the development of targeted therapies. Its remarkable ability to engage a diverse array of therapeutic targets, particularly kinases, has led to the successful development of life-saving medicines. The continued exploration of this versatile scaffold, coupled with a deeper understanding of the underlying biology of disease, holds immense promise for the discovery of novel and more effective treatments for cancer, inflammatory disorders, and neurodegenerative diseases. As our knowledge of complex signaling networks expands, the rational design of multi-targeted or highly selective pyrrolo[2,3-b]pyridine-based inhibitors will undoubtedly pave the way for the next generation of precision medicines.
References
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Retrieved from [Link]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation. (n.d.). MDPI. Retrieved from [Link]
-
GSK-3β, a pivotal kinase in Alzheimer disease. (2013). Frontiers in Molecular Neuroscience. Retrieved from [Link]
-
Synthesis and SAR Studies of 1H-Pyrrolo[2,3-b]pyridine-2-carboxamides as Phosphodiesterase 4B (PDE4B) Inhibitors. (2019). ACS Medicinal Chemistry Letters. Retrieved from [Link]
-
Janus kinase inhibitor. (n.d.). Wikipedia. Retrieved from [Link]
-
Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. (2021). RSC Advances. Retrieved from [Link]
-
Western Blot for Phosphorylated Proteins. (n.d.). Bio-Rad. Retrieved from [Link]
-
7-Azaindole: A Versatile Scaffold for Developing Kinase Inhibitors. (2018). Yakugaku Zasshi. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation. (2016). Bio-protocol. Retrieved from [Link]
-
Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. (2023). European Journal of Medicinal Chemistry. Retrieved from [Link]
-
Induction of the cyclic nucleotide phosphodiesterase PDE4B is essential for LPS-activated TNF-α responses. (2002). Proceedings of the National Academy of Sciences. Retrieved from [Link]
-
Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Tumor. (n.d.). MDPI. Retrieved from [Link]
-
Sulforhodamine B (SRB) Assay Protocol. (n.d.). Creative Bioarray. Retrieved from [Link]
-
Glycogen synthase kinase-3 signaling in Alzheimer's disease. (2020). Journal of Neurochemistry. Retrieved from [Link]
-
Vemurafenib and BRAF Inhibition: A New Class of Treatment for Metastatic Melanoma. (2012). Clinical Cancer Research. Retrieved from [Link]
-
Discovery of the Novel 1H-Pyrrolo[2,3-b]pyridine Derivative as a Potent Type II CDK8 Inhibitor against Colorectal Cancer. (2022). Journal of Medicinal Chemistry. Retrieved from [Link]
-
Identification of a novel pyrrolo[2,3-b]pyridine compound as a potent glycogen synthase kinase 3β inhibitor for treating Alzheimer's disease. (2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]
-
Induction of the cyclic nucleotide phosphodiesterase PDE4B is essential for LPS-activated TNF-alpha responses. (2002). PubMed. Retrieved from [Link]
-
The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. (2016). Expert Opinion on Drug Discovery. Retrieved from [Link]
-
Enhanced PDE4B expression augments LPS-inducible TNF expression in ethanol-primed monocytes: relevance to alcoholic liver disease. (2010). American Journal of Physiology-Gastrointestinal and Liver Physiology. Retrieved from [Link]
-
Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review. (2021). Frontiers in Pharmacology. Retrieved from [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). Nature Protocols. Retrieved from [Link]
-
Glycogen synthase kinase-3 signaling in Alzheimer's disease. (2020). Progress in Neurobiology. Retrieved from [Link]
-
Clarifying the role of IKKα kinase in the function of the NF-κB inflammation pathway. (2023). Institut Imagine. Retrieved from [Link]
-
Pathway-Specific Therapeutic Modulation of Melanoma: Small-Molecule Inhibition of BRAF–MEK and KIT Signaling in Contemporary Precision Oncology with a Special Focus on Vemurafenib, Trametinib, and Imatinib. (2023). Cancers. Retrieved from [Link]
-
Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets. (2016). International Journal of Molecular Sciences. Retrieved from [Link]
-
IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway. (2011). PLoS ONE. Retrieved from [Link]
-
CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival. (2011). International Journal of Cancer. Retrieved from [Link]
-
The regulatory role of PDE4B in the progression of inflammatory function study. (2022). Frontiers in Pharmacology. Retrieved from [Link]
-
Pan/Phospho Analysis for Western Blot Normalization. (n.d.). LI-COR Biosciences. Retrieved from [Link]
-
Identification of pathways modulating vemurafenib resistance in melanoma cells via a genome-wide CRISPR/Cas9 screen. (2021). G3: Genes, Genomes, Genetics. Retrieved from [Link]
-
GSK3β Signalling: Casting a Wide Net in Alzheimer's Disease. (2003). Neuro-Signals. Retrieved from [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved from [Link]
-
Glycogen synthase kinase 3β and Alzheimer's disease. (2004). ProQuest. Retrieved from [Link]
-
Sulforhodamine B colorimetric assay for cytotoxicity screening. (2006). PubMed. Retrieved from [Link]
-
Vemurafenib for Malignant Melanoma With BRAF Mutations. (2012). Medscape. Retrieved from [Link]
-
An Improved and Versatile Immunosuppression Protocol for the Development of Tumor Xenograft in Mice. (2016). Anticancer Research. Retrieved from [Link]
-
Revving the throttle on an oncogene: CDK8 takes the driver seat. (2009). Cell Cycle. Retrieved from [Link]
-
CDK8 is a colorectal cancer oncogene that regulates beta-catenin activity. (2008). Scholars@Duke. Retrieved from [Link]
-
The non-canonical NF-κB pathway in immunity and inflammation. (2011). Nature Reviews Immunology. Retrieved from [Link]
-
The IKKα-dependent non-canonical pathway of NF-κB activation is constitutively active and modulates progression-related functions in a subset of human melanomas. (2016). Oncotarget. Retrieved from [Link]
-
CDK8 is a colorectal cancer oncogene that regulates β-catenin activity. (2008). Nature. Retrieved from [Link]
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (2016). Toxicological Research. Retrieved from [Link]
-
In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Journal of Visualized Experiments. Retrieved from [Link]
-
In vivo Methods for Preclinical Screening of Anticancer Drugs. (2014). International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]
-
(PDF) In vivo screening models of anticancer drugs. (2018). ResearchGate. Retrieved from [Link]
Sources
- 1. clyte.tech [clyte.tech]
- 2. FGF/FGFR signaling pathway involved resistance in various cancer types [jcancer.org]
- 3. pnas.org [pnas.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
- 7. medscape.com [medscape.com]
- 8. Cells | Topical Collection : Fibroblast Growth Factor Receptor (FGFR) Signaling Pathway in Cancer and Inflammation [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Frontiers | Signaling Pathway and Small-Molecule Drug Discovery of FGFR: A Comprehensive Review [frontiersin.org]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Frontiers | GSK-3β, a pivotal kinase in Alzheimer disease [frontiersin.org]
- 13. Glycogen synthase kinase-3 signaling in Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. karger.com [karger.com]
- 15. Glycogen synthase kinase 3β and Alzheimer’s - ProQuest [proquest.com]
- 16. SRB assay for measuring target cell killing [protocols.io]
- 17. Induction of the cyclic nucleotide phosphodiesterase PDE4B is essential for LPS-activated TNF-alpha responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - TW [thermofisher.com]
- 19. Frontiers | Dissecting the Role of the FGF19-FGFR4 Signaling Pathway in Cancer Development and Progression [frontiersin.org]
- 20. CDK8 Expression in 470 Colorectal Cancers in Relation to β-Catenin Activation, Other Molecular Alterations and Patient Survival - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Revving the throttle on an oncogene: CDK8 takes the driver seat - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Scholars@Duke publication: CDK8 is a colorectal cancer oncogene that regulates beta-catenin activity. [scholars.duke.edu]
- 23. profiles.wustl.edu [profiles.wustl.edu]
- 24. Tips for detecting phosphoproteins by western blot | Proteintech Group [ptglab.com]
- 25. institutimagine.org [institutimagine.org]
- 26. Inhibitory-κB Kinase (IKK) α and Nuclear Factor-κB (NFκB)-Inducing Kinase (NIK) as Anti-Cancer Drug Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 27. IKKα and IKKβ Each Function to Regulate NF-κB Activation in the TNF-Induced/Canonical Pathway | PLOS One [journals.plos.org]
- 28. The non-canonical NF-κB pathway in immunity and inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 29. The IKKα-dependent non-canonical pathway of NF-κB activation is constitutively active and modulates progression-related functions in a subset of human melanomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 30. Enhanced PDE4B expression augments LPS-inducible TNF expression in ethanol-primed monocytes: relevance to alcoholic liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Frontiers | The regulatory role of PDE4B in the progression of inflammatory function study [frontiersin.org]
- 32. CDK8 is a colorectal cancer oncogene that regulates β-catenin activity - PMC [pmc.ncbi.nlm.nih.gov]
- 33. MTT (Assay protocol [protocols.io]
- 34. creative-bioarray.com [creative-bioarray.com]
- 35. Sulforhodamine B colorimetric assay for cytotoxicity screening | Springer Nature Experiments [experiments.springernature.com]
- 36. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 38. licorbio.com [licorbio.com]
- 39. ar.iiarjournals.org [ar.iiarjournals.org]
- 40. Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 41. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 42. ijpbs.com [ijpbs.com]
- 43. researchgate.net [researchgate.net]
Methodological & Application
Application Notes & Protocols: Leveraging 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine for the Synthesis of Novel Kinase Inhibitors
Introduction: The Strategic Value of the 7-Azaindole Scaffold
The relentless pursuit of targeted therapies has positioned kinase inhibitors as a cornerstone of modern drug discovery, particularly in oncology.[1] Kinases, by catalyzing the phosphorylation of key cellular proteins, govern a vast array of processes including cell growth, proliferation, and differentiation.[1] Their dysregulation is a hallmark of numerous cancers, making them prime therapeutic targets.[1]
Within the medicinal chemist's toolkit, the 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, has emerged as a "privileged scaffold." Its structure, featuring a nitrogen atom in the six-membered ring, enables it to act as an exceptional mimic of the adenine moiety of ATP. This allows it to form crucial hydrogen bond interactions with the "hinge region" of the kinase ATP-binding site, a foundational principle for designing ATP-competitive inhibitors.[2][3]
This guide focuses on a particularly valuable derivative: 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . This building block is pre-engineered for success, offering a trifecta of strategic advantages:
-
Dual Reactive Centers: The chlorine atoms at the C4 and C6 positions are superb handles for regioselective diversification. They readily participate in palladium-catalyzed cross-coupling reactions, allowing for the systematic and independent introduction of a wide array of substituents to probe different regions of the kinase active site.
-
The Trifluoromethyl (CF3) Advantage: The electron-withdrawing CF3 group at the C3 position is not merely a placeholder. It can significantly enhance the biological and pharmacokinetic properties of the final compound, including increased metabolic stability, improved membrane permeability, and enhanced binding affinity through favorable interactions with the target protein.[4][5]
-
A Proven Core: The underlying 7-azaindole core provides a robust anchor into the kinase hinge, increasing the probability of generating potent inhibitors.
These application notes will provide a detailed guide for researchers, offering both the strategic rationale and practical protocols for transforming this versatile scaffold into a library of potent and selective kinase inhibitors.
Core Synthetic Strategies: Diversification via Cross-Coupling
The primary utility of the 4,6-dichloro scaffold lies in its capacity for sequential, site-selective functionalization. The differential reactivity of the C4 and C6 positions allows for a controlled, stepwise synthesis. While the precise reactivity can be influenced by the specific reaction conditions and catalyst system, typically the C4 position is more susceptible to nucleophilic aromatic substitution and certain cross-coupling reactions due to the electronic influence of the adjacent pyrrole ring. However, selective C6 coupling can also be achieved.
Two of the most powerful reactions for this purpose are the Suzuki-Miyaura cross-coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.
Suzuki-Miyaura Cross-Coupling: Building Molecular Complexity
The Suzuki-Miyaura reaction is the workhorse for installing aryl, heteroaryl, or vinyl groups onto the scaffold. This C-C bond-forming reaction is indispensable for extending the molecule into solvent-exposed regions of the ATP-binding pocket, often leading to significant gains in potency and selectivity.
Causality & Experimental Rationale: The reaction proceeds via a catalytic cycle involving a palladium(0) species. The key transmetalation step requires activation of the boronic acid partner with a base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) to form a more nucleophilic boronate species.[6] The choice of palladium source (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) and phosphine ligand is critical and can influence reaction efficiency and selectivity, especially with sterically hindered or electron-rich/poor coupling partners.[6][7] For challenging couplings involving chloro-heterocycles, ligands such as SPhos or XPhos are often employed.
Caption: Catalytic cycle for Suzuki-Miyaura cross-coupling.
Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling at C4
This protocol describes a typical reaction to functionalize the C4 position. Selective C6 functionalization can often be achieved by first protecting the N1 position of the pyrrole.
-
Materials:
-
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Aryl- or heteroarylboronic acid (1.2 - 1.5 eq)
-
Palladium(0) tetrakis(triphenylphosphine) [Pd(PPh₃)₄] (0.05 - 0.10 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (2.0 - 3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v mixture), deoxygenated
-
-
Procedure:
-
To a microwave vial or Schlenk flask, add 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the boronic acid, and K₂CO₃.
-
Evacuate and backfill the vessel with an inert atmosphere (Argon or Nitrogen) three times.
-
Add the Pd(PPh₃)₄ catalyst to the flask.
-
Add the deoxygenated 1,4-dioxane/water solvent mixture via syringe. The reaction mixture should be a suspension.
-
Heat the reaction mixture to 90-110 °C with vigorous stirring for 4-16 hours. Reaction progress can be monitored by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.
-
Separate the organic layer. Wash with water, then with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 4-aryl-6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
-
Buchwald-Hartwig Amination: Installing Hinge-Binding Moieties
The introduction of an amine at the C4 or C6 position is a classic strategy for creating potent kinase inhibitors. The N-H group of the introduced amine can act as a crucial hydrogen bond donor, interacting with the backbone carbonyls of the kinase hinge region.
Causality & Experimental Rationale: This palladium-catalyzed C-N bond formation requires a different set of conditions than the Suzuki coupling.[8][9] Aryl chlorides are less reactive than bromides or iodides, often necessitating the use of more electron-rich, bulky phosphine ligands (e.g., XPhos, RuPhos, JohnPhos) to facilitate the rate-limiting oxidative addition step.[10] A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine, forming the active nucleophile in the catalytic cycle.[9] The reaction is highly sensitive to air and moisture, requiring strictly anhydrous and inert conditions.
Caption: Sequential functionalization of the scaffold.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
This protocol describes the amination of a 4-aryl-6-chloro intermediate, a common step following an initial Suzuki coupling.
-
Materials:
-
4-Aryl-6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq)
-
Primary or secondary amine (1.2 - 2.0 eq)
-
Palladium(II) acetate [Pd(OAc)₂] (0.02 - 0.05 eq) or a suitable precatalyst
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (0.04 - 0.10 eq)
-
Sodium tert-butoxide (NaOtBu) (1.4 - 2.0 eq)
-
Toluene or tert-Butanol, anhydrous
-
-
Procedure:
-
In a glovebox or under a strictly inert atmosphere, add NaOtBu, Pd(OAc)₂, and XPhos to an oven-dried Schlenk flask.
-
Add the 4-aryl-6-chloro starting material.
-
Add anhydrous toluene (or t-butanol) followed by the amine coupling partner.
-
Seal the flask and heat the mixture to 80-110 °C for 6-24 hours. Monitor the reaction by LC-MS.
-
After cooling to room temperature, carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Extract the product with an organic solvent like ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over Na₂SO₄.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography or preparative HPLC to obtain the desired C6-aminated final product.
-
Application in Kinase Inhibitor Profiling
The true value of this synthetic platform is realized when the synthesized compounds are evaluated for their biological activity. Structure-activity relationship (SAR) studies are crucial for understanding how different chemical modifications impact a compound's potency and selectivity against various kinases.[11][12]
Structure-Activity Relationship (SAR) Insights
The table below illustrates a hypothetical SAR study for a series of inhibitors derived from the scaffold. By systematically varying the substituents at the C4 and C6 positions, one can map the chemical space required for optimal inhibition of different kinases.
| Compound ID | C4-Substituent (from Suzuki) | C6-Substituent (from Buchwald-Hartwig) | Kinase A IC₅₀ (nM) | Kinase B IC₅₀ (nM) | Kinase C IC₅₀ (nM) |
| Scaffold-01 | 4-Fluorophenyl | Aniline | 150 | 850 | >10,000 |
| Scaffold-02 | 3-Methoxyphenyl | Aniline | 85 | 620 | >10,000 |
| Scaffold-03 | 4-Fluorophenyl | 3-Aminopyridine | 125 | 45 | 8,500 |
| Scaffold-04 | 3-Methoxyphenyl | 3-Aminopyridine | 15 | 25 | 6,200 |
| Scaffold-05 | Indazole | 3-Aminopyridine | 8 | 1,500 | 4,800 |
Data are hypothetical and for illustrative purposes.
From this data, a researcher could deduce that:
-
A 3-methoxyphenyl group at C4 (Scaffold-02 vs. -01) improves potency against Kinase A.
-
A 3-aminopyridine at C6 (Scaffold-03 vs. -01) dramatically improves potency and selectivity for Kinase B.
-
The combination in Scaffold-04 yields a potent dual inhibitor, while the indazole in Scaffold-05 confers high selectivity for Kinase A.
Protocol 3: In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol outlines a general method for determining the IC₅₀ values of synthesized compounds using a commercial ATP depletion assay (e.g., Kinase-Glo®).
-
Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. Active inhibitors will prevent ATP consumption, resulting in a higher luminescent signal. The signal is inversely proportional to kinase activity.
-
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compounds in DMSO, typically starting from 10 mM. Further dilute in assay buffer to achieve the final desired concentrations.
-
Reaction Setup: In a 384-well white assay plate, add:
-
Test compound or DMSO (vehicle control).
-
Kinase and substrate/buffer mixture.
-
-
Initiation: Start the kinase reaction by adding ATP solution. The final ATP concentration should be at or near the Kₘ for the specific kinase.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
Detection: Add an equal volume of Kinase-Glo® reagent to each well to stop the reaction and generate a luminescent signal.
-
Measurement: Incubate for 10 minutes in the dark, then measure luminescence using a plate reader.
-
Data Analysis:
-
Normalize the data using controls (0% inhibition = vehicle control; 100% inhibition = no kinase control).
-
Plot the percent inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
-
Caption: Workflow for determining compound IC₅₀ values.
Conclusion and Future Outlook
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine represents a high-potential starting point for the development of novel kinase inhibitors. Its pre-installed reactive handles and beneficial trifluoromethyl group provide a streamlined path to generating diverse chemical libraries. By employing robust and well-understood synthetic methods like the Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions, researchers can efficiently explore the structure-activity landscape of their target kinases. The protocols and strategies outlined in this guide serve as a comprehensive resource for drug development professionals aiming to leverage this powerful scaffold in their quest for the next generation of targeted therapeutics.
References
-
Boyle, R. G., et al. (2020). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 25(21), 5036. Available at: [Link]
-
Wu, P., Nielsen, T. E., & Clausen, M. H. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry, 64(19), 14069–14136. Available at: [Link]
-
Gangjee, A., et al. (2011). N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. Bioorganic & Medicinal Chemistry, 19(1), 438-449. Available at: [Link]
-
Henderson, J. L., et al. (2020). Design and Synthesis of Pyrrolo[2,3-d]pyrimidine-Derived Leucine-Rich Repeat Kinase 2 (LRRK2) Inhibitors Using a Checkpoint Kinase 1 (CHK1)-Derived Crystallographic Surrogate. Journal of Medicinal Chemistry, 63(1), 351-360. Available at: [Link]
-
Menichincheri, M., et al. (2010). Cell division cycle 7 kinase inhibitors: 1H-pyrrolo[2,3-b]pyridines, synthesis and structure-activity relationships. Journal of Medicinal Chemistry, 53(20), 7296-7315. Available at: [Link]
-
PubChem. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Retrieved from [Link]
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Medicinal Chemistry, 12(6), 941-947. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]
-
De la Cova, C., et al. (2021). Structure–Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(18), 5489. Available at: [Link]
-
Shimotori, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
PubChem. (n.d.). Trifluoromethylpyrimidine-based inhibitors of proline-rich tyrosine kinase 2 (PYK2): Structure-activity relationships and strategies for the elimination of reactive metabolite formation. National Center for Biotechnology Information. Retrieved from [Link]
- Plexxikon Inc. (2009). 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS. Google Patents.
-
Shimotori, Y., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link]
-
Valente, C., et al. (2012). Buchwald-Hartwig Aminations of Aryl Chlorides: A Practical Protocol Based on Commercially Available Pd(0)NHC Catalysts. Catalysis Science & Technology, 2(10), 2046-2050. Available at: [Link]
-
Conde, S., et al. (2006). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry, 14(13), 4629-4638. Available at: [Link]
-
De la Cova, C., et al. (2021). Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3-b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C. Molecules, 26(18), 5489. Available at: [Link]
-
ResearchGate. (2023). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
PubChem. (n.d.). Quantitative structure activity relationship study of p38α MAP kinase inhibitors. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemistryViews. (2022). Selective Trifluoromethylation of Pyridines. Retrieved from [Link]
-
Iram, M., et al. (2020). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Molecules, 25(18), 4252. Available at: [Link]
-
Spokoyny, A. M., et al. (2018). Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Chemical Science, 9(12), 3145-3152. Available at: [Link]
-
Bouattour, Y., et al. (2021). Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). Scientific Reports, 11(1), 1-12. Available at: [Link]
-
Gujarat Fluorochemicals Limited. (2020). Global Product Strategy Safety Summary: 2, 6-dichloro-4-(trifluoromethyl) aniline. Available at: [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Suzuki Coupling [organic-chemistry.org]
- 7. tcichemicals.com [tcichemicals.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. rsc.org [rsc.org]
- 11. mdpi.com [mdpi.com]
- 12. Structure-Activity Relationship Study of 3-Alkynyl-6-aryl-isothiazolo[4,3- b]pyridines as Dual Inhibitors of the Lipid Kinases PIKfyve and PIP4K2C - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-Arylation of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Strategic Importance of N-Aryl-7-Azaindoles
The 7-azaindole scaffold, particularly in its substituted forms, represents a privileged structure in medicinal chemistry and drug development. Its presence in numerous biologically active compounds stems from its ability to act as a versatile hydrogen bond donor and acceptor, mimicking the purine structure. The specific substrate, 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is of significant interest for several reasons:
-
The Trifluoromethyl Group: The -CF₃ group is a crucial substituent in modern drug design. It can enhance metabolic stability, increase lipophilicity, and modulate the pKa of nearby functional groups, often leading to improved pharmacokinetic profiles and binding affinities.[1]
-
Dichloro Substitution: The chlorine atoms at the 4- and 6-positions provide reactive handles for subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the rapid generation of diverse compound libraries from a common intermediate.
-
The N-H Bond: The pyrrole nitrogen is a key point for derivatization. N-arylation introduces a new vector for exploring structure-activity relationships (SAR), enabling fine-tuning of a molecule's steric and electronic properties to optimize its interaction with biological targets.
This guide provides a comprehensive overview of the reaction conditions, a detailed experimental protocol, and mechanistic insights for the successful N-arylation of this valuable synthetic building block, primarily focusing on the robust and versatile Buchwald-Hartwig amination.
Reaction Fundamentals: Catalytic Pathways to C-N Bond Formation
The formation of a C(aryl)-N bond with a heteroaromatic amine like our substrate is most effectively achieved through transition-metal catalysis. The two predominant methodologies are:
-
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is the modern standard for C-N bond formation.[2] It is renowned for its broad substrate scope, high functional group tolerance, and generally high yields under relatively mild conditions. The reaction typically involves a palladium precursor, a phosphine ligand, and a base.[3]
-
Ullmann Condensation: A classical copper-catalyzed method, the Ullmann reaction is a viable alternative, though it often requires higher reaction temperatures and may have a more limited substrate scope compared to its palladium-catalyzed counterpart.[4]
Given its superior performance and versatility, this guide will focus on the Buchwald-Hartwig approach.
Key Parameters for Successful N-Arylation
The success of the Buchwald-Hartwig N-arylation hinges on the careful selection and optimization of several key components. The electron-deficient nature of the 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine substrate makes it an excellent coupling partner, but careful tuning of the catalytic system is paramount.
Catalyst System: The Pd/Ligand Partnership
The choice of the palladium source and, more critically, the phosphine ligand dictates the efficiency of the catalytic cycle.
-
Palladium Precursor: Common choices include Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)) and Pd(OAc)₂ (palladium(II) acetate). While Pd₂(dba)₃ is already in the active Pd(0) state, Pd(OAc)₂ requires in situ reduction, which is usually accomplished by the phosphine ligand.
-
Ligand: This is arguably the most critical variable. For electron-rich N-H substrates coupling with aryl halides, bulky and electron-rich monodentate phosphine ligands are essential. They facilitate the crucial final step of the catalytic cycle—reductive elimination—to form the desired C-N bond and regenerate the active Pd(0) catalyst.
The Role of the Base and Solvent
-
Base: The base is required to deprotonate the pyrrole nitrogen, forming the nucleophilic amide that participates in the catalytic cycle. The choice of base can dramatically affect the reaction rate and outcome.
-
Strong, non-nucleophilic bases like NaOt-Bu (sodium tert-butoxide) are highly effective but can be incompatible with base-sensitive functional groups.
-
Weaker carbonate bases such as K₃PO₄ (potassium phosphate) or Cs₂CO₃ (caesium carbonate) offer a milder alternative for sensitive substrates.[3]
-
-
Solvent: Aprotic, anhydrous solvents are necessary to prevent quenching of the base and catalyst deactivation.
-
Toluene and Dioxane are the most common solvents due to their ability to dissolve the organic reagents and their relatively high boiling points, which allow for sufficient thermal energy to drive the reaction.
-
Comparative Analysis of Reaction Conditions
The following table summarizes typical conditions for the N-arylation of 7-azaindole scaffolds, providing a validated starting point for optimization with the specific 4,6-dichloro-3-(trifluoromethyl) substrate.
| Parameter | Condition A (High Reactivity) | Condition B (Mild/General) | Condition C (For Aryl Chlorides) |
| Palladium Source | Pd₂(dba)₃ (1-2 mol%) | Pd(OAc)₂ (2-4 mol%) | Pd₂(dba)₃ (2-3 mol%) |
| Ligand | XPhos (2-4 mol%) | RuPhos (4-8 mol%) | BrettPhos (4-6 mol%) |
| Base | NaOt-Bu (1.2 - 1.5 equiv) | K₃PO₄ (2.0 - 3.0 equiv) | K₂CO₃ or Cs₂CO₃ (2.0 equiv) |
| Solvent | Toluene or Dioxane | Dioxane or THF | t-BuOH / Dioxane |
| Temperature | 80 - 110 °C | 90 - 120 °C | 100 - 130 °C |
| Aryl Halide | Aryl Iodides, Bromides, Triflates | Aryl Bromides, some Chlorides | Aryl Chlorides, Bromides |
| Reference | Adapted from Buchwald[3] | General Cross-Coupling Methods | Adapted from modern protocols[5] |
Detailed Experimental Protocol: Buchwald-Hartwig N-Arylation
This protocol describes a general procedure for the coupling of an aryl bromide with 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Materials:
-
4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 mmol, 1.0 equiv)
-
Aryl bromide (1.1 - 1.2 mmol, 1.1 - 1.2 equiv)
-
Pd₂(dba)₃ (0.02 mmol, 2 mol%)
-
XPhos (4-Cyano-2,6-diisopropylphenyl)dicyclohexylphosphine (0.04 mmol, 4 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol, 1.4 equiv)
-
Anhydrous Toluene (5 - 10 mL)
-
Schlenk tube or sealed reaction vial with a magnetic stir bar
-
Standard Schlenk line or glovebox for inert atmosphere
Experimental Workflow Diagram
Caption: Experimental workflow for Buchwald-Hartwig N-arylation.
Step-by-Step Procedure:
-
Reaction Setup (Inert Atmosphere): In a glovebox or on a Schlenk line, add 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv), the aryl bromide (1.1 equiv), and NaOt-Bu (1.4 equiv) to an oven-dried Schlenk tube containing a magnetic stir bar.
-
Catalyst Addition: To the same tube, add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
-
Seal and Purge: Seal the tube with a septum or screw cap. If using a Schlenk line, evacuate the tube and backfill with argon. Repeat this cycle three times to ensure a fully inert atmosphere.
-
Solvent Addition: Add anhydrous toluene (to achieve a concentration of 0.1-0.2 M) via a syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 12-24 hours.
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and filter it through a short plug of Celite to remove the palladium catalyst and inorganic salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure N-arylated product.
Mechanism Spotlight: The Buchwald-Hartwig Catalytic Cycle
Understanding the catalytic cycle is key to troubleshooting and optimizing the reaction. The process involves the palladium catalyst cycling between the Pd(0) and Pd(II) oxidation states.
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex. This is often the rate-limiting step.
-
Amine Coordination & Deprotonation: The N-H substrate coordinates to the Pd(II) center. The base then removes the proton from the nitrogen, forming a palladium-amido complex.
-
Reductive Elimination: This is the product-forming step. The aryl group and the nitrogen atom bond, forming the N-aryl product and regenerating the active Pd(0) catalyst, which re-enters the cycle. Bulky ligands accelerate this step.
Troubleshooting Guide
Even with robust protocols, challenges can arise. This guide provides solutions to common issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| No Reaction / Low Conversion | 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently strong base.3. Reaction temperature too low. | 1. Ensure rigorous inert atmosphere; use fresh, high-quality reagents.2. Switch to a stronger base (e.g., from K₃PO₄ to NaOt-Bu).3. Increase temperature in 10 °C increments. |
| Formation of Hydrodehalogenated Arene | Competing reaction where a hydride source reduces the aryl halide. Often caused by water or other protic impurities. | Ensure all reagents and solvents are scrupulously dry. |
| Dark, Tarry Reaction Mixture | Catalyst decomposition (formation of palladium black). May be caused by high temperatures or incompatible functional groups. | Lower the reaction temperature. Screen alternative ligands that form more stable complexes. |
| Difficult Purification | Product co-elutes with ligand or byproducts (e.g., ligand oxide). | Choose a ligand with different polarity (e.g., more polar ligands for nonpolar products). Perform an acidic or basic wash during workup to remove basic/acidic impurities. |
Conclusion
The N-arylation of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a powerful transformation for accessing novel chemical matter relevant to drug discovery. The Buchwald-Hartwig amination offers a reliable and versatile method for this purpose. Success is predicated on the rational selection of the catalyst system, base, and solvent, tailored to the specific arylating agent. By following the detailed protocol and leveraging the mechanistic and troubleshooting insights provided, researchers can confidently and efficiently synthesize a wide array of N-aryl-7-azaindole derivatives for further investigation.
References
-
D. W. Old, M. C. Harris, S. L. Buchwald, "Efficient Palladium-Catalyzed N-Arylation of Indoles," Organic Letters, 2000, 2(10), 1403-1406. [Link]
-
J. F. Hartwig, "Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides," Accounts of Chemical Research, 2008, 41(11), 1534-1544. [Link]
-
Yin, Y., Xiao, Y., Yang, X., Li, H., Du, J., & Duan, W., "Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues," Organic & Biomolecular Chemistry, 2025, 23(7). [Link]
-
Wikipedia contributors, "Buchwald–Hartwig amination," Wikipedia, The Free Encyclopedia. [Link]
-
A. F. G. Bongers, F. P. J. T. Rutjes, "The Buchwald-Hartwig Amination in Flow," Chemical Engineering & Technology, 2017, 40(7), 1199-1208. [Link]
-
M. R. Biscoe, S. L. Buchwald, "Selective Monoarylation of Acetone and Other Methyl Ketones Using Palladium-Catalyzed Cross-Coupling," Organic Letters, 2007, 9(9), 1773-1775. [Link]
-
J. P. Wolfe, S. L. Buchwald, "A Highly Active Catalyst for the Room-Temperature Amination and Suzuki Coupling of Aryl Chlorides," Angewandte Chemie International Edition, 1999, 38(16), 2413-2416. [Link]
-
M. R. P. Dutra, J. A. G. de Souza, J. C. P. de Lima, "Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities," Molecules, 2021, 26(8), 2196. [Link]
Sources
- 1. jelsciences.com [jelsciences.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Efficient Palladium-Catalyzed N-Arylation of Indoles [organic-chemistry.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for the Purification of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
Introduction: The Critical Role of Purity in Drug Discovery
The 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold is a key pharmacophore in a variety of biologically active molecules, including kinase inhibitors targeted in oncology and other therapeutic areas. The precise substitution pattern of dichloro and trifluoromethyl groups on this heterocyclic core imparts unique physicochemical properties that drive biological activity. However, these same features can present significant challenges during chemical synthesis and subsequent purification. Achieving high purity of these derivatives is paramount for obtaining accurate biological data, ensuring reproducibility of results, and meeting the stringent requirements for preclinical and clinical development.
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of robust purification techniques for 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and its derivatives. We will delve into the principles and practical applications of column chromatography, recrystallization, and preparative high-performance liquid chromatography (HPLC), offering field-proven insights and step-by-step protocols to address common purification challenges.
Understanding the Molecule: Physicochemical Considerations
The purification strategy for any compound is intrinsically linked to its physical and chemical properties. The 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine core possesses several key features that influence its behavior during purification:
-
Polarity: The presence of two chlorine atoms and a highly electronegative trifluoromethyl group significantly impacts the molecule's electron distribution and overall polarity.[1] This will be a primary determinant in the choice of stationary and mobile phases for chromatography.
-
Solubility: The aromatic and halogenated nature of the compound suggests moderate solubility in common organic solvents. Determining the optimal solvent for both chromatography and recrystallization is a critical first step.
-
pKa: The pyrrolo[2,3-b]pyridine system contains both a pyrrole and a pyridine nitrogen. The basicity of the pyridine nitrogen will influence its interaction with acidic stationary phases like silica gel.
-
Stability: While generally stable, halogenated and trifluoromethylated heterocycles can be susceptible to degradation under harsh acidic or basic conditions, or prolonged exposure to certain chromatographic media.
A logical workflow for developing a purification strategy is outlined below:
Sources
Application Note: Comprehensive Analytical Characterization of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
**Abstract
This document provides a detailed guide with integrated protocols for the comprehensive analytical characterization of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1256801-93-0). This compound, a halogenated and trifluoromethylated heterocyclic molecule, represents a class of structures with significant potential as intermediates in pharmaceutical and agrochemical research.[1][2] The accurate determination of its identity, purity, and structure is paramount for its application in drug development and synthetic chemistry. This guide outlines a multi-technique approach, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis, designed for researchers and quality control scientists.
Introduction and Compound Profile
The structural complexity of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, featuring a pyrrolopyridine core with multiple halogen substituents, necessitates a rigorous and orthogonal analytical strategy. No single technique can unambiguously confirm its structure and purity. Therefore, we present a synergistic workflow that combines data from multiple spectroscopic and chromatographic methods to build a complete and reliable characterization profile.
Compound Properties Summary
| Property | Value |
|---|---|
| IUPAC Name | 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine |
| Molecular Formula | C₈H₃Cl₂F₃N₂ |
| Molecular Weight | 269.03 g/mol |
| Exact Mass | 267.9625 Da |
| CAS Number | 1256801-93-0 |
Analytical Workflow Overview
A logical and efficient workflow is essential for the complete characterization of the target compound. The following diagram illustrates the proposed analytical sequence, ensuring that data from each step informs the subsequent analysis and contributes to the final structural confirmation and purity assessment.
Caption: Overall workflow for the characterization of the target compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structural elucidation of organic molecules.[3] For this specific compound, a combination of ¹H, ¹³C, and ¹⁹F NMR is required to confirm the arrangement of all atoms in the structure.
Protocol 3.1: ¹H, ¹³C, and ¹⁹F NMR Analysis
-
Rationale: This protocol aims to identify all proton, carbon, and fluorine environments. Deuterated dimethyl sulfoxide (DMSO-d₆) is chosen as the solvent due to its ability to dissolve a wide range of organic compounds and to observe the exchangeable N-H proton of the pyrrole ring. Tetramethylsilane (TMS) is used as an internal standard for ¹H and ¹³C NMR.[4]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of DMSO-d₆ containing 0.03% (v/v) TMS.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Ensure a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
Set the spectral width to cover a range of -2 to 14 ppm.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a sufficient number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.
-
Set the spectral width to cover a range of 0 to 200 ppm.
-
-
¹⁹F NMR Acquisition:
-
Acquire a proton-decoupled ¹⁹F spectrum. No external standard is strictly necessary for routine identification, but an external reference like CFCl₃ can be used for precise shift calibration.
-
A smaller number of scans is typically needed due to the 100% natural abundance of ¹⁹F.[5]
-
Expected Spectral Data: The chemical shifts are predictive and influenced by the electron-withdrawing effects of the chloro and trifluoromethyl groups.
| Technique | Predicted Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| ¹H NMR | ~12.0 - 13.0 | Broad Singlet | N-H (Pyrrole) |
| ~8.0 - 8.5 | Singlet | C5-H | |
| ~7.5 - 8.0 | Singlet | C2-H | |
| ¹⁹F NMR | ~ -60 to -70 | Singlet | -CF₃ |
| ¹³C NMR | Multiple peaks expected in the aromatic region (100-150 ppm) and a quartet for the CF₃ carbon (~120-130 ppm) with a large ¹JCF coupling constant. |
Mass Spectrometry (MS)
Mass spectrometry is crucial for confirming the molecular weight and elemental formula of the compound. High-resolution mass spectrometry (HRMS) provides the accuracy needed to distinguish between compounds with the same nominal mass.
Protocol 4.1: HRMS Analysis via Electrospray Ionization (ESI)
-
Rationale: ESI is a soft ionization technique suitable for polar heterocyclic compounds, minimizing fragmentation and providing a clear molecular ion peak. The presence of two chlorine atoms will produce a characteristic isotopic pattern (M, M+2, M+4) that serves as a powerful diagnostic tool.[6]
Step-by-Step Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.
-
Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected via an LC system. Direct infusion is faster for a pure sample.
-
MS Acquisition:
-
Operate the ESI source in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Acquire data over a mass range of m/z 100-500.
-
Ensure the instrument is calibrated to achieve a mass accuracy of <5 ppm.
-
Expected Data:
| Parameter | Value | Rationale |
| Calculated Exact Mass [M] | 267.9625 Da | C₈H₃Cl₂F₃N₂ |
| Observed Ion (Expected) | [M+H]⁺ = 268.9703 Da | Protonated molecule |
| Isotopic Pattern [M+H]⁺ | m/z 268.97 (100%), 270.97 (65%), 272.96 (10%) | Characteristic pattern for two chlorine atoms |
Chromatographic Purity Analysis
HPLC is the standard method for determining the purity of pharmaceutical intermediates and active ingredients. A reverse-phase method is generally effective for compounds of this polarity.
Protocol 5.1: Reverse-Phase HPLC (RP-HPLC) with UV Detection
-
Rationale: This protocol establishes a baseline method for assessing the purity of the title compound by separating it from potential starting materials, by-products, or degradation products. A C18 column is used for its broad applicability. The mobile phase composition is chosen to ensure good retention and peak shape.
Step-by-Step Protocol:
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and column oven.
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size
-
Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA)
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient: Start at 30% B, ramp to 95% B over 15 minutes, hold for 3 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 0.5 mg/mL.
-
Analysis: Inject 5 µL of the sample solution. Purity is calculated based on the area percent of the main peak relative to the total area of all peaks.
Elemental Analysis
Elemental analysis provides a fundamental confirmation of the compound's empirical formula by measuring the mass percentages of carbon, hydrogen, and nitrogen.
Protocol 6.1: CHN Combustion Analysis
-
Rationale: This is a destructive but highly accurate method that validates the elemental composition of the bulk material. The experimental results must fall within a narrow margin of the theoretical values to confirm the formula.[7]
Step-by-Step Protocol:
-
Sample Preparation: Ensure the sample is homogenous and thoroughly dried to remove any residual solvents. Accurately weigh 1-2 mg of the sample into a tin container.
-
Instrumentation: Use a CHN elemental analyzer based on dynamic flash combustion.[7]
-
Analysis: The sample is combusted at high temperature, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.
-
Data Comparison: Compare the experimental weight percentages to the theoretical values.
Theoretical vs. Acceptable Values:
| Element | Theoretical % | Acceptable Experimental Range |
| Carbon (C) | 35.71% | 35.71 ± 0.40% |
| Hydrogen (H) | 1.12% | 1.12 ± 0.30% |
| Nitrogen (N) | 10.41% | 10.41 ± 0.40% |
Summary and Data Integration
The unambiguous characterization of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is achieved by integrating the data from all the described techniques. NMR confirms the molecular structure and connectivity. HRMS validates the elemental formula with high precision. HPLC provides a quantitative measure of purity, and elemental analysis confirms the bulk elemental composition. Together, these methods provide a robust and scientifically sound basis for the release of this compound for further research and development.
References
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 24729594, 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. Available from: [Link]
-
The Royal Society of Chemistry. Supporting Information for an article. Available from: [Link]
-
Fujimoto, T., et al. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]
-
Zhu, X., et al. Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Asian Journal of Chemistry. Available from: [Link]
-
Fulmer, G. R., et al. NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics. Available from: [Link]
-
Defense Technical Information Center. Mass Spectrometry of Heterocyclic Compounds. Available from: [Link]
-
University of Calgary. CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Available from: [Link]
-
Angewandte Chemie. Synthesis of 4,6-Difluoro-Tryptophan as a Probe for Protein 19F NMR. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 112234, 2,3-Dichloro-5-(trifluoromethyl)pyridine. Available from: [Link]
-
Cherry, S. Supporting information. Available from: [Link]
-
MassBank. MSBNK-Eawag-EQ01130002. Available from: [Link]
-
MassBank. msbnk-casmi_2016-sm810401. Available from: [Link]
-
ResearchGate. Synthesis and crystal structure of 1-(2,6-dichloro-4-trifluoromethyl- phenyl)-3-cyano-5-amino-pyrazole and its amides plus imide. Available from: [Link]
-
Semantic Scholar. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. scholar.ulethbridge.ca [scholar.ulethbridge.ca]
- 4. epfl.ch [epfl.ch]
- 5. addi.ehu.es [addi.ehu.es]
- 6. massbank.eu [massbank.eu]
- 7. documents.thermofisher.com [documents.thermofisher.com]
Application Note: Spectroscopic Characterization of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The Analytical Imperative
The compound 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a halogenated 7-azaindole derivative. Such scaffolds are of significant interest in medicinal chemistry and drug development due to their role as privileged isosteres for indoles, offering unique hydrogen bonding capabilities and metabolic stability.[1] The presence of two chlorine atoms and a strongly electron-withdrawing trifluoromethyl group creates a unique electronic and steric environment, making precise structural confirmation essential for its use in synthetic chemistry.[2]
This document provides a comprehensive guide for researchers to obtain and interpret high-quality NMR and mass spectrometry data for this specific molecule. It is designed to move beyond rote procedure, offering insights into the rationale behind experimental choices to ensure data integrity and facilitate confident structural elucidation.
Molecular Structure and Spectroscopic Considerations
A clear understanding of the molecule's structure is paramount for predicting and interpreting its spectral data.
-
Core Scaffold: The 1H-pyrrolo[2,3-b]pyridine core is a bicyclic aromatic system.
-
Substituents:
-
Chlorine Atoms (C4, C6): These heavy halogens will produce a characteristic isotopic pattern in the mass spectrum. Their electron-withdrawing nature will influence the chemical shifts of nearby protons and carbons in the NMR spectra.
-
Trifluoromethyl Group (C3): This is a powerful electron-withdrawing group and a unique NMR handle.[2] We expect to see a strong singlet in the ¹⁹F NMR spectrum and characteristic C-F coupling in the ¹³C NMR spectrum.
-
Pyrrole Moiety: The N-H proton is exchangeable and its observation in ¹H NMR is solvent-dependent. The C2-H proton is adjacent to the CF₃ group, which will likely result in coupling.
-
Mass Spectrometry: Confirming Molecular Weight and Formula
Mass spectrometry provides the molecular weight and, through high-resolution analysis, the elemental composition. Electron Spray Ionization (ESI) is a soft ionization technique well-suited for this polar molecule, minimizing fragmentation and providing a clear molecular ion peak.
Predicted Mass and Isotopic Pattern
-
Molecular Formula: C₈H₃Cl₂F₃N₂
-
Monoisotopic Mass: 253.9652 Da
-
Isotopic Signature: The presence of two chlorine atoms (³⁵Cl and ³⁷Cl) will result in a distinctive M, M+2, and M+4 peak cluster with an approximate intensity ratio of 9:6:1, which is a critical validation checkpoint.
Experimental Protocol: High-Resolution ESI-MS
-
Sample Preparation:
-
Accurately weigh approximately 1 mg of the compound.
-
Dissolve in 1 mL of a high-purity solvent such as methanol or acetonitrile. The goal is a final concentration of ~1 mg/mL.
-
Prepare a dilute solution for infusion by taking 10 µL of the stock solution and diluting it into 1 mL of 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in protonation for positive ion mode.
-
-
Instrumentation and Parameters (Example: Quadrupole Time-of-Flight Mass Spectrometer):
-
Ionization Mode: ESI, Positive. Rationale: The pyridine nitrogen is basic and readily protonated.
-
Capillary Voltage: 3.5 kV. Rationale: Optimizes the electrospray process for stable ion generation.
-
Desolvation Temperature: 250-300 °C. Rationale: Ensures efficient removal of solvent from the analyte ions.[3]
-
Source Temperature: 120 °C. Rationale: Maintains the source housing at a stable temperature to prevent solvent condensation.
-
Mass Range: 50-500 m/z. Rationale: This range comfortably covers the expected molecular ion and potential fragments.
-
Acquisition Mode: Full Scan, High Resolution (>10,000 FWHM). Rationale: High resolution is necessary to confirm the elemental composition via accurate mass measurement.
-
Data Interpretation: Expected Results
The primary goal is to identify the protonated molecular ion, [M+H]⁺.
| Ion Species | Calculated m/z | Expected Isotopic Peaks and Relative Intensity |
| [C₈H₄Cl₂F₃N₂]⁺ | 254.9730 | 254.9730 (100%), 256.9701 (65%), 258.9671 (10.5%) |
Logical Workflow for MS Analysis
Caption: Workflow for MS analysis of the target compound.
NMR Spectroscopy: Definitive Structural Elucidation
NMR spectroscopy provides detailed information about the carbon-hydrogen framework and the fluorine environment. A combination of ¹H, ¹³C, and ¹⁹F NMR is required for unambiguous characterization.
Sample Preparation and Solvent Choice
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is the recommended solvent. Rationale: It will reliably dissolve the compound and, importantly, its hydrogen-bond accepting nature slows the exchange of the N-H proton, allowing it to be observed as a distinct, often broad, resonance. Chloroform-d (CDCl₃) is an alternative, but the N-H proton may be very broad or exchange with residual water, making it difficult to observe.
-
Procedure:
-
Dissolve 5-10 mg of the compound in approximately 0.6 mL of DMSO-d₆.
-
Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.
-
Cap the tube securely.
-
Protocol 1: ¹H NMR Spectroscopy
-
Objective: To identify all proton signals and their couplings.
-
Instrument Parameters (400 MHz Spectrometer):
-
Pulse Program: Standard single pulse (zg30).
-
Number of Scans: 8-16. Rationale: Provides sufficient signal-to-noise for proton signals.
-
Relaxation Delay (d1): 2 seconds. Rationale: Allows for adequate relaxation of protons between pulses.
-
Spectral Width: -2 to 14 ppm.
-
-
Predicted Spectrum & Interpretation:
-
~12.0-13.0 ppm (1H, broad singlet): NH . The broadness is due to quadrupole broadening from the adjacent ¹⁴N and potential solvent exchange.
-
~8.0-8.5 ppm (1H, singlet or narrow multiplet): C2-H . This proton is on the pyrrole ring, adjacent to the CF₃ group. It may exhibit a small long-range coupling to the fluorine atoms (⁴JHF).
-
~7.5-7.8 ppm (1H, singlet): C5-H . This proton is on the pyridine ring, deshielded by the adjacent nitrogen and chlorine atom.
-
Protocol 2: ¹³C{¹H} NMR Spectroscopy
-
Objective: To identify all unique carbon environments.
-
Instrument Parameters (100 MHz for ¹³C):
-
Pulse Program: Proton-decoupled single pulse (zgpg30).
-
Number of Scans: 1024-2048. Rationale: The low natural abundance of ¹³C requires more scans to achieve a good signal-to-noise ratio.[4]
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: 0 to 180 ppm.
-
-
Predicted Spectrum & Interpretation:
-
Quaternary Carbons: Expect signals for C3, C3a, C4, C6, and C7a. The C3 carbon, directly attached to the CF₃ group, will appear as a quartet due to one-bond C-F coupling (¹JCF ≈ 270-280 Hz). The C3a carbon may show a smaller quartet (²JCF).
-
CF₃ Carbon: This signal will be a prominent quartet around 120-125 ppm, with a large one-bond coupling constant (¹JCF).[5]
-
Methine Carbons: Expect signals for C2 and C5.
-
Note: The signals for carbons bonded to chlorine (C4, C6) will have lower intensity due to the quadrupolar relaxation effects of chlorine.
-
Protocol 3: ¹⁹F NMR Spectroscopy
-
Objective: To confirm the presence and environment of the trifluoromethyl group.
-
Instrument Parameters (376 MHz for ¹⁹F):
-
Pulse Program: Standard single pulse (zg).
-
Number of Scans: 16-64.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: Set around -60 to -70 ppm (referenced to CFCl₃).
-
-
Predicted Spectrum & Interpretation:
Summary of Predicted NMR Data (in DMSO-d₆)
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant(s) (Hz) | Assignment |
| ¹H | ~12.5 | br s | - | NH -1 |
| ¹H | ~8.3 | s or q | ⁴JHF ≈ 1-2 Hz | CH -2 |
| ¹H | ~7.6 | s | - | CH -5 |
| ¹³C | ~123 | q | ¹JCF ≈ 275 Hz | C F₃ |
| ¹³C | ~110-150 | m | - | Aromatic Carbons |
| ¹⁹F | ~ -63 | s | - | F ₃C-3 |
NMR Structural Correlation Diagram
Caption: Structure of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with key proton assignments.
Conclusion
The orthogonal analytical techniques of mass spectrometry and multinuclear NMR spectroscopy are indispensable for the unambiguous structural verification of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. By following the detailed protocols and utilizing the predictive data herein, researchers can confidently confirm the identity, purity, and structure of this valuable synthetic intermediate. The key analytical signatures to verify are the 9:6:1 isotopic cluster in the mass spectrum and the characteristic chemical shifts and couplings associated with the CF₃ group in the ¹³C and ¹⁹F NMR spectra.
References
- Supporting Information for "Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with an Electrophilic Trifluoromethylating Reagent". The Royal Society of Chemistry.
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine(5912-18-5) 1H NMR. ChemicalBook.
- Supporting Information for an article. The Royal Society of Chemistry.
- 13C NMR Spectroscopy. Thieme.
- 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. PubChem, National Institutes of Health.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central, National Institutes of Health.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PubMed Central, National Institutes of Health.
- 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection. PubMed Central, National Institutes of Health.
- Direct Probe Ionisation Mass Spectrometry for Rapid and Accurate Determination of Perfluoroalkyl and Polyfluoroalkyl Substance Concentrations. PubMed Central, National Institutes of Health.
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Direct Probe Ionisation Mass Spectrometry for Rapid and Accurate Determination of Perfluoroalkyl and Polyfluoroalkyl Substance Concentrations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thieme E-Books & E-Journals [thieme-connect.de]
- 5. 6-Trifluoromethyl Pyridoxine: Novel 19F-NMR pH Indicator for In Vivo Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. rsc.org [rsc.org]
Application Notes & Protocols for the Utilization of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Agrochemical Synthesis
Introduction: The Strategic Value of a Fluorinated 7-Azaindole Scaffold
The quest for novel agrochemicals with improved efficacy, selectivity, and environmental profiles is a cornerstone of modern agricultural research. Heterocyclic compounds are central to this endeavor, with nitrogen-containing scaffolds being particularly prominent. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core, a bioisostere of indole, is a privileged structure in medicinal and agrochemical science. Its unique electronic properties and ability to form key hydrogen bonds make it an attractive template for molecular design.
The subject of this guide, 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, represents a highly functionalized and promising building block for the synthesis of new-generation agrochemicals. The trifluoromethyl (-CF3) group is a well-established feature in many successful pesticides, often enhancing metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] The two chlorine atoms at the 4- and 6-positions of the pyridine ring provide reactive handles for a variety of cross-coupling and nucleophilic substitution reactions, enabling the exploration of a diverse chemical space.
While no commercialized agrochemicals are publicly documented as being synthesized directly from this specific starting material, its structural motifs are present in numerous patented and researched compounds with demonstrated bioactivity. This guide, therefore, serves as a comprehensive resource for researchers, providing detailed synthetic strategies and template protocols to unlock the potential of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in the discovery of novel herbicides, fungicides, and insecticides.
Part 1: Synthesis of Potential Herbicidal Agents via C-4 Functionalization
The 4-position of the 7-azaindole core is a key vector for introducing moieties that can interact with various herbicidal targets. For instance, derivatives of pyridine and pyrrolopyridine have shown potent herbicidal activity.[3] A common strategy in herbicide design involves the introduction of substituted phenyl or heteroaryl groups.
Proposed Synthetic Pathway: Suzuki-Miyaura Cross-Coupling
A highly effective method for creating C-C bonds is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction can selectively couple the 4-chloro position of our starting material with a variety of aryl and heteroaryl boronic acids or esters. This approach allows for the synthesis of a library of 4-aryl-7-azaindole derivatives for herbicidal screening.
Sources
- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Current Contributions of Organofluorine Compounds to the Agrochemical Industry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Scale-Up Synthesis of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Intermediates
Introduction
The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for indole and purine systems.[1] This core is present in numerous kinase inhibitors and other therapeutic agents due to its ability to form key hydrogen bonding interactions with biological targets. The specific derivative, 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is a crucial intermediate in the synthesis of advanced pharmaceuticals. The presence of the trifluoromethyl group can significantly enhance metabolic stability, binding affinity, and cell permeability of the final active pharmaceutical ingredient (API).[2][3]
This document provides a comprehensive guide for the scale-up synthesis of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, focusing on robust and scalable methodologies for its key intermediates. The proposed synthetic strategy is designed to be efficient and adaptable for production in a larger laboratory or pilot plant setting.
Synthetic Strategy Overview
The overall synthetic approach is a multi-step process commencing with the synthesis of the key building block, 3-amino-2,6-dichloropyridine. This is followed by the construction of the 7-azaindole core, subsequent trifluoromethylation at the C3 position, and finally, selective chlorination at the C4 position.
Caption: Overall synthetic workflow for 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Part 1: Synthesis of 3-Amino-2,6-dichloropyridine
The synthesis of 3-amino-2,6-dichloropyridine is a critical first step. Two primary, scalable routes are presented here: nitration-reduction of 2,6-dichloropyridine and direct chlorination of 3-aminopyridine.[4]
Route A: Nitration-Reduction of 2,6-Dichloropyridine
This two-step process involves the regioselective nitration of commercially available 2,6-dichloropyridine, followed by reduction of the nitro group.
Step 1: Nitration of 2,6-Dichloropyridine to 2,6-Dichloro-3-nitropyridine
The nitration of the electron-deficient 2,6-dichloropyridine ring requires strong nitrating conditions. The 3-position is favored for substitution.[5][6]
Protocol:
-
To a jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and addition funnel, add concentrated sulfuric acid (800 mL).
-
Cool the sulfuric acid to 0-5 °C using a circulating chiller.
-
Slowly add 2,6-dichloropyridine (74 g, 0.5 mol) to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Once the addition is complete and the solid has dissolved, slowly add potassium nitrate (101 g, 1.0 mol) in portions, ensuring the temperature does not exceed 15 °C.
-
After the addition of potassium nitrate, slowly warm the reaction mixture to 120 °C and maintain for 10 hours.[6]
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice (2 kg) with vigorous stirring.
-
The precipitated solid is collected by filtration, washed with cold water until the filtrate is neutral, and dried under vacuum to yield 2,6-dichloro-3-nitropyridine.
Step 2: Reduction of 2,6-Dichloro-3-nitropyridine
The nitro group is then reduced to an amine. A common and scalable method is catalytic hydrogenation.
Protocol:
-
In a hydrogenation vessel, suspend 2,6-dichloro-3-nitropyridine (77.5 g, 0.4 mol) in ethanol (800 mL).
-
Add 10% Palladium on carbon (Pd/C) (5.0 g, wet) to the suspension.
-
Pressurize the vessel with hydrogen gas (50 psi) and stir the mixture at room temperature until hydrogen uptake ceases (typically 4-6 hours).
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of celite to remove the catalyst, and wash the celite with ethanol.
-
Concentrate the filtrate under reduced pressure to obtain 3-amino-2,6-dichloropyridine.
Route B: Direct Chlorination of 3-Aminopyridine
This route involves the direct chlorination of 3-aminopyridine. While potentially more atom-economical, it requires careful control to avoid over-chlorination.[4]
Protocol:
-
In a suitable reactor, dissolve 3-aminopyridine (94 g, 1.0 mol) in a suitable solvent such as glacial acetic acid (1 L).
-
Add a catalytic amount of ferric chloride (FeCl₃) (5 g).
-
Heat the mixture to 80-100 °C.
-
Bubble chlorine gas through the solution at a controlled rate while monitoring the reaction progress by GC or HPLC.
-
Upon completion, cool the reaction mixture and neutralize with a suitable base (e.g., sodium hydroxide solution) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from ethanol to afford pure 3-amino-2,6-dichloropyridine.
| Parameter | Route A (Nitration-Reduction) | Route B (Direct Chlorination) |
| Starting Material | 2,6-Dichloropyridine | 3-Aminopyridine |
| Key Reagents | H₂SO₄, KNO₃, H₂, Pd/C | Cl₂, FeCl₃ |
| Typical Yield | 65-75% over two steps[4] | 60-70%[4] |
| Scale-up Considerations | Handling of mixed acids, hydrogenation at pressure | Handling of chlorine gas, exothermic reaction |
Part 2: Construction of the 7-Azaindole Core
The construction of the pyrrole ring onto the pyridine core can be achieved through various methods. A robust approach is the Fischer indole synthesis or a related cyclization.[7]
Protocol: Modified Fischer Indole Synthesis
-
Prepare a solution of 3-amino-2,6-dichloropyridine (65.2 g, 0.4 mol) in a mixture of concentrated hydrochloric acid (100 mL) and water (200 mL).
-
Cool the solution to 0-5 °C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite (28 g, 0.405 mol) in water (100 mL), keeping the temperature below 5 °C to form the diazonium salt.[8][9]
-
In a separate reactor, prepare a solution of tin(II) chloride dihydrate (180 g, 0.8 mol) in concentrated hydrochloric acid (200 mL).
-
Slowly add the cold diazonium salt solution to the tin(II) chloride solution with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
The resulting pyridylhydrazine intermediate is then ready for cyclization.
-
To the hydrazine solution, add a suitable ketone or aldehyde, for example, pyruvic acid, and heat the mixture to reflux to effect cyclization.
-
After cooling, the reaction is neutralized, and the product, 2,6-dichloro-1H-pyrrolo[2,3-b]pyridine, is extracted with an organic solvent, dried, and purified.
Part 3: Trifluoromethylation of the 7-Azaindole Core
The introduction of the trifluoromethyl group at the C3 position is a key transformation. Electrophilic trifluoromethylating reagents are well-suited for this purpose.[10][11]
Caption: General mechanism for electrophilic trifluoromethylation of the 7-azaindole core.
Protocol: Electrophilic Trifluoromethylation
-
In a dry, inert atmosphere (e.g., nitrogen or argon), dissolve 2,6-dichloro-1H-pyrrolo[2,3-b]pyridine (37.4 g, 0.2 mol) in a suitable solvent such as DMF or acetonitrile (400 mL).
-
Add an electrophilic trifluoromethylating reagent, such as Togni's reagent II (1-(trifluoromethyl)-1,3-dihydro-3,3-dimethyl-1,2-benziodoxole) (75.6 g, 0.24 mol).[12]
-
The reaction may require a catalyst, such as a copper or zinc salt, and can be run at room temperature or with gentle heating.[12]
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over sodium sulfate, and concentrated.
-
Purification by column chromatography on silica gel will yield the desired 2,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.[13]
Part 4: Selective Chlorination at the C4 Position
The final step is the selective chlorination at the C4 position of the 7-azaindole ring. This can be achieved using a variety of chlorinating agents. A common method involves the use of N-chlorosuccinimide (NCS).
Protocol: C4-Chlorination
-
Dissolve 2,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (51 g, 0.2 mol) in a suitable solvent like acetonitrile or DMF (500 mL).
-
Add N-chlorosuccinimide (NCS) (29.4 g, 0.22 mol) to the solution.
-
Heat the reaction mixture to 60-80 °C and monitor the progress by HPLC.
-
Once the reaction is complete, cool the mixture to room temperature and pour it into water.
-
The precipitated product is collected by filtration, washed with water, and dried.
-
Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).
Safety and Handling
-
Chlorinated Pyridines: These compounds can be irritants and harmful if ingested or absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.[14]
-
Nitrating Agents: Concentrated sulfuric and nitric acids are highly corrosive. Handle in a fume hood with appropriate acid-resistant gloves and face shield.
-
Hydrogenation: Hydrogen gas is highly flammable and can form explosive mixtures with air. Use in a well-ventilated area with appropriate safety measures for handling flammable gases under pressure.
-
Chlorine Gas: Chlorine is a toxic and corrosive gas. All manipulations should be performed in a well-ventilated fume hood with a chlorine gas detector.
-
Trifluoromethylating Reagents: Many electrophilic trifluoromethylating reagents are moisture-sensitive and can be toxic. Handle under an inert atmosphere and consult the specific safety data sheet (SDS) for the chosen reagent.[15][16]
-
N-Chlorosuccinimide (NCS): NCS is an irritant and a strong oxidizing agent. Avoid contact with skin and eyes.
Conclusion
The synthetic route and protocols outlined in this application note provide a robust and scalable method for the preparation of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. Careful optimization of reaction conditions and adherence to safety protocols are essential for the successful and safe scale-up of this important pharmaceutical intermediate.
References
-
Ningbo Inno Pharmchem Co., Ltd. Comparison of Synthesis Routes for 3-Amino-2,6-dichloropyridine. (2026-01-12). [Link]
-
Prakash, G. K. S., & Yudin, A. K. (2010). Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective. Journal of Fluorine Chemistry, 131(6), 694-704. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 2-Chloro-3(trifluoromethyl)pyridine, 98+%. [Link]
-
Chem-Station. Electrophilic Trifluoromethylation. (2014-02-12). [Link]
-
ResearchGate. Development of Electrophilic Trifluoromethylating Reagents. [Link]
-
Togni, A. (2014). Electrophilic Trifluoromethylation by Use of Hypervalent Iodine Reagents. Accounts of Chemical Research, 47(8), 2545-2558. [Link]
-
Mphahlele, M. J., & Maluleka, M. M. (2012). Vilsmeier-Haack reaction of 7-acetyl-2-arylindoles: a convenient method for the synthesis of 6-oxo-6H-pyrrolo[3,2,1-ij]quinoline-1,5-dicarbaldehydes. Tetrahedron Letters, 53(45), 6064-6067. [Link]
-
International Journal of Pharmaceutical Sciences and Research. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]
-
ResearchGate. Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. (2025-08-07). [Link]
-
Organic Chemistry Portal. Azaindole synthesis. [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). (2025-08-06). [Link]
-
ResearchGate. Efficient synthesis of 4-amino-2,6-dichloropyridine and its derivatives. (2025-12-06). [Link]
-
Wikipedia. Sandmeyer reaction. [Link]
-
Chemistry Steps. Vilsmeier-Haack Reaction. [Link]
-
Indian Academy of Sciences. Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. [Link]
-
ResearchGate. Different strategies for synthesis of 7-azaindoles. [Link]
-
University of Colorado Boulder. The Sandmeyer Reaction: Substitution for an NH2 on an Aromatic Ring. [Link]
-
National Center for Biotechnology Information. Recent trends in the chemistry of Sandmeyer reaction: a review. [Link]
-
ResearchGate. Scheme 3. Reaction of 7-azaindole with trifluoromethyl ketones. [Link]
-
ACS Omega. Synthesis of C3,C6-Diaryl 7-Azaindoles via One-Pot Suzuki–Miyaura Cross-Coupling Reaction and Evaluation of Their HIV-1 Integrase Inhibitory Activity. (2023-02-22). [Link]
-
National Center for Biotechnology Information. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. [Link]
-
Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]
-
Chinese Chemical Letters. Synthesis of Azaindoles. [Link]
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Taylor & Francis Online. Trifluoromethyl group – Knowledge and References. [Link]
-
Master Organic Chemistry. Reactions of Diazonium Salts: Sandmeyer and Related Reactions. (2018-12-03). [Link]
-
Wikipedia. Trifluoromethylation. [Link]
-
RosDok. Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
- Google Patents.
-
National Center for Biotechnology Information. N-Trifluoromethyl Amines and Azoles: An Underexplored Functional Group in the Medicinal Chemist's Toolbox. (2020-11-12). [Link]
-
ResearchGate. Synthesis and Reactivity of 7-Azaindole (1H-Pyrrolo[2,3-b]pyridine). (2025-08-06). [Link]
-
MDPI. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. [Link]
-
The Royal Society of Chemistry. Alkali-Amide Controlled Selective Synthesis of 7-Azaindole and 7-Azaindoline through Domino Reactions of 2-Fluoro-3. (2022-03-01). [Link]
-
National Center for Biotechnology Information. Trifluoromethylative and Pentafluoroethylative Heterofunctionalization (C–O, C–S, and C–N) of Alkenes Using Visible Light Photocatalysis. [Link]
-
National Center for Biotechnology Information. Trifluoromethylated heterocycles. [Link]
Sources
- 1. CN102746295A - Preparation method for 4-substituted-7-azaindole - Google Patents [patents.google.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. mdpi.com [mdpi.com]
- 4. nbinno.com [nbinno.com]
- 5. 2,6-DICHLORO-3-NITRO-4-AMINOPYRIDINE synthesis - chemicalbook [chemicalbook.com]
- 6. 2,6-Dichloro-3-nitropyridine synthesis - chemicalbook [chemicalbook.com]
- 7. researchgate.net [researchgate.net]
- 8. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. Shelf-stable electrophilic trifluoromethylating reagents: A brief historical perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Electrophilic Trifluoromethylation | Chem-Station Int. Ed. [en.chem-station.com]
- 12. research-collection.ethz.ch [research-collection.ethz.ch]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. tcichemicals.com [tcichemicals.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes & Protocols for 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in Drug Discovery
Prepared by: Gemini, Senior Application Scientist
Introduction: The Strategic Value of a Privileged Scaffold
In modern medicinal chemistry, the concept of a "privileged scaffold" is paramount. These are molecular frameworks that can be selectively functionalized to interact with a variety of biological targets. The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) core is one such scaffold, prized for its ability to mimic the natural indole structure while offering unique hydrogen bonding capabilities through the pyridine nitrogen.[1] The introduction of specific substituents can fine-tune its electronic and steric properties, transforming it into a potent and selective modulator of protein function.
This document focuses on a particularly valuable derivative: 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine . The strategic placement of its functional groups makes it an exceptionally versatile starting material for the synthesis of advanced pharmaceutical candidates.
-
Trifluoromethyl Group (CF3): Located at the C-3 position, this group enhances metabolic stability, increases binding affinity through lipophilic interactions, and can modulate the acidity of the pyrrole N-H.
-
Dichloro-Substitution (C-4 & C-6): The two chlorine atoms are key reactive handles. Their differential reactivity allows for sequential, site-selective functionalization through modern cross-coupling chemistries, enabling the rapid generation of diverse compound libraries.
Patent literature reveals that this scaffold is a cornerstone in the development of inhibitors for several key protein kinase families, which are critical targets in oncology, inflammation, and other disease areas.[2][3][4][5] This guide will provide detailed protocols and scientific rationale based on methodologies disclosed in these patents.
Synthesis of the Core Intermediate: A Plausible Pathway
The direct synthesis of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is not explicitly detailed as a singular protocol in the surveyed patents. However, by combining established methods for constructing the 7-azaindole ring with synthetic routes for trifluoromethyl-pyridines, a robust pathway can be designed. The following workflow illustrates a common strategy in heterocyclic chemistry, starting from a substituted pyridine precursor.
Caption: Plausible synthetic workflow for the core intermediate.
Application Note 1: A Platform for Kinase Inhibitor Synthesis
The primary utility of the 4,6-dichloro intermediate is its role as a platform for building potent protein kinase inhibitors. Kinase inhibitors typically have a heterocyclic core that anchors the molecule in the ATP-binding pocket of the enzyme, and appended moieties that provide selectivity and potency by interacting with surrounding amino acid residues.
The C-4 and C-6 chlorine atoms are ideal sites for introducing these selectivity-conferring groups via palladium-catalyzed cross-coupling reactions. The general strategy involves a stepwise functionalization, often starting at the more reactive C-4 position, followed by modification at C-6.
Caption: Stepwise functionalization strategy for inhibitor synthesis.
Protocol 1: Site-Selective C-4 Functionalization via Suzuki Coupling
This protocol describes a representative Suzuki-Miyaura cross-coupling reaction to install an aryl or heteroaryl group at the C-4 position, a common step in the synthesis of Raf kinase inhibitors.[6]
Objective: To selectively couple an arylboronic acid to the C-4 position of the core intermediate.
Materials:
-
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Arylboronic acid (1.1 - 1.5 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl2) (0.05 - 0.1 equiv)
-
Sodium carbonate (Na2CO3) or Potassium carbonate (K2CO3) (2.0 - 3.0 equiv)
-
Solvent: 1,4-Dioxane and Water (e.g., 4:1 v/v)
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry reaction vessel (e.g., a Schlenk flask), add 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the arylboronic acid, and the base (Na2CO3).
-
Degassing: Seal the vessel and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes. This is critical to prevent oxidation of the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Catalyst Addition: Add the palladium catalyst (Pd(dppf)Cl2) to the mixture.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 4-12 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to obtain the 4-aryl-6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine product.
Scientist's Notes (Rationale):
-
Catalyst Choice: Pd(dppf)Cl2 is a robust, air-stable catalyst effective for coupling with electron-deficient heterocyclic chlorides. The dppf ligand provides the necessary electron density and steric bulk to facilitate reductive elimination.
-
Base and Solvent: The aqueous base (Na2CO3 in water/dioxane) is crucial for activating the boronic acid to form the boronate species, which is essential for the transmetalation step in the catalytic cycle.
-
Selectivity: The C-4 position is generally more electron-deficient and sterically accessible than the C-6 position in the 7-azaindole ring system, leading to preferential reaction under these conditions.
Protocol 2: C-6 Functionalization via Buchwald-Hartwig Amination
Following C-4 modification, the remaining chlorine at C-6 is typically replaced with an amine, a key interaction point for many kinase inhibitors, such as those targeting SGK-1.[2]
Objective: To install a primary or secondary amine at the C-6 position of the 4-functionalized intermediate.
Materials:
-
4-Aryl-6-chloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 equiv)
-
Amine (R-NH2) (1.2 - 2.0 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) (0.02 - 0.05 equiv)
-
Xantphos or similar bulky phosphine ligand (0.04 - 0.1 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs2CO3) (1.5 - 2.5 equiv)
-
Solvent: Toluene or 1,4-Dioxane (anhydrous)
-
Nitrogen or Argon source for inert atmosphere
Step-by-Step Methodology:
-
Inert Atmosphere: To a dry reaction vessel, add the 4-aryl-6-chloro intermediate and the base (NaOtBu).
-
Catalyst Pre-formation (Optional but Recommended): In a separate vial, mix the palladium source (Pd2(dba)3) and the phosphine ligand (Xantphos) in a small amount of the reaction solvent under inert gas.
-
Reagent Addition: Add the anhydrous solvent to the main reaction vessel, followed by the amine.
-
Catalyst Introduction: Add the pre-formed catalyst solution to the main reaction mixture.
-
Reaction: Heat the mixture to 90-110 °C with vigorous stirring.
-
Monitoring: Monitor the reaction by LC-MS until completion (typically 6-24 hours).
-
Work-up: Cool the reaction to room temperature. Quench carefully with saturated aqueous ammonium chloride (NH4Cl) solution. Extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over Na2SO4, and concentrate. Purify the crude product by flash chromatography or preparative HPLC.
Scientist's Notes (Rationale):
-
Catalyst System: The Pd2(dba)3/Xantphos system is a classic choice for Buchwald-Hartwig amination. The bulky, electron-rich Xantphos ligand facilitates the oxidative addition of the palladium to the C-Cl bond and the subsequent reductive elimination to form the C-N bond.
-
Base: A strong, non-nucleophilic base like NaOtBu is required to deprotonate the amine, making it a more effective nucleophile in the catalytic cycle.
-
Anhydrous Conditions: The reaction is sensitive to moisture, which can deactivate the catalyst and hydrolyze the base. Using anhydrous solvents and maintaining an inert atmosphere are critical for success.
Data Summary: Patented Applications
The versatility of the 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold is evident from the range of biological targets modulated by its derivatives in the patent literature.
| Biological Target Class | Specific Example(s) | Therapeutic Indication | Relevant Patent(s) |
| Serine/Threonine Kinases | SGK-1, Raf Kinases | Metabolic Diseases, Cancer | WO2006063167A1, AU2010224184A1[2][6] |
| Tyrosine Kinases | FGFR, c-Met | Oncology | US-12312347-B2[7] |
| PI3K/Akt Pathway Kinases | PDK1 | Oncology | US9725446B2[4] |
| Viral Polymerases | Influenza Polymerase | Infectious Disease | US-12357631-B2[8] |
Conclusion
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a high-value, strategically designed intermediate for modern drug discovery. Its pre-installed trifluoromethyl group offers metabolic stability and binding advantages, while the differentially reactive chlorine atoms at the C-4 and C-6 positions provide a robust platform for sequential, controlled diversification. The protocols and rationale outlined in this guide, synthesized from extensive patent literature, demonstrate its proven utility in generating potent and selective inhibitors for a wide range of clinically relevant targets, particularly protein kinases. Researchers and drug development professionals can leverage this scaffold as a reliable starting point for building novel and effective therapeutic agents.
References
- Title: Azaindole derivative and use thereof as FGFR and C-Met inhibitor. Source: US Patent 12312347-B2.
- Title: 1h-pyrrolo[2,3-b]pyridines. Source: WIPO Patent Application WO2006063167A1.
- Title: 8-oxo-6-thioxo-5,7-diazospiro[3.4]octane derivatives. Source: European Patent EP2368550B1.
- Title: Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors. Source: European Patent Application EP2395004A3.
- Title: Pyrrolo [2, 3-b] pyridine derivatives for the inhibition of Raf kinases. Source: Australian Patent Application AU2010224184A1.
-
Title: Pyrrolo[2,3-B]pyridin derivatives as inhibitors of influenza virus replication. Source: US Patent 12357631-B2. URL: [Link]
- Title: 7-azaindole derivatives. Source: US Patent 9725446B2.
- Title: 1h-pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors. Source: Israeli Patent IL233595B.
-
Title: Azaindole Therapeutic Agents. Source: PMC, PubMed Central. URL: [Link]
Sources
- 1. Azaindole Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. WO2006063167A1 - 1h-pyrrolo[2,3-b]pyridines - Google Patents [patents.google.com]
- 3. EP2395004A3 - Pyrrolo [2,3-b]pyridine derivatives as protein kinase inhibitors - Google Patents [patents.google.com]
- 4. US9725446B2 - 7-azaindole derivatives - Google Patents [patents.google.com]
- 5. IL233595B - 1h-pyrrolo[2,3-b]pyridine derivatives and their use as kinase inhibitors - Google Patents [patents.google.com]
- 6. AU2010224184A1 - Pyrrolo [2, 3-b] pyridine derivatives for the inhibition of Raf kinases - Google Patents [patents.google.com]
- 7. Azaindole derivative and use thereof as FGFR and C-Met inhibitor - Patent US-12312347-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Pyrrolo[2,3-B]pyridin derivatives as inhibitors of influenza virus replication - Patent US-12357631-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
Introduction: The 7-azaindole (1H-pyrrolo[2,3-b]pyridine) scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. The specific derivative, 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, presents a unique synthetic challenge due to its dense functionalization with electron-withdrawing groups. This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and optimized protocols to improve synthetic yields and purity. We will explore a common synthetic strategy and address the specific issues that may arise during the experimental workflow.
Section 1: Recommended Synthetic Pathway
A robust and frequently employed strategy for constructing the 7-azaindole core is the Bartoli indole synthesis or a related cyclization from an ortho-substituted aminopyridine. The following workflow outlines a plausible and logical pathway starting from a commercially available pyridine derivative.
Caption: A proposed three-step synthesis for the target compound.
Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common problems encountered during the synthesis. Each question is framed to tackle a specific experimental challenge, providing explanations for the underlying chemistry and actionable solutions.
Q1: My nitration yield (Step 1) is low, and I'm recovering a lot of starting material or observing significant charring. What's going wrong?
Answer: The nitration of a pyridine ring, especially one already deactivated by chloro and trifluoromethyl groups, is a delicate step that requires precise control.
-
Causality: The pyridine nitrogen acts as a Lewis base, complexing with the sulfuric acid. This, combined with the electron-withdrawing substituents, makes the ring highly electron-deficient and resistant to electrophilic aromatic substitution. Harsh conditions (high temperature, excessively strong nitrating agents) can lead to decomposition (charring) rather than nitration. Conversely, conditions that are too mild will result in an incomplete reaction.
-
Troubleshooting & Solutions:
-
Temperature Control is Critical: The reaction is highly exothermic. Maintain a strict temperature protocol, typically between 0-5 °C, during the addition of the nitrating mixture. Use an ice/salt bath for better temperature management.
-
Optimize Nitrating Agent: If fuming nitric acid is causing decomposition, switch to a milder, more controlled nitrating system. A mixture of potassium nitrate (KNO₃) in concentrated sulfuric acid often provides better results by generating the nitronium ion (NO₂⁺) in situ at a controlled rate.
-
Reaction Monitoring: Do not rely solely on reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). Quench the reaction only when the starting material has been consumed to an optimal level.
-
Order of Addition: Slowly add the pyridine substrate to the pre-cooled nitrating mixture. This maintains a high concentration of the nitrating agent and helps drive the reaction to completion while allowing for better heat dissipation.
-
Q2: The vinylation reaction (Step 2) is sluggish and produces multiple byproducts. How can I improve the selectivity and conversion?
Answer: This step, a variation of the Henry reaction, involves the condensation of nitroethane with the newly formed nitro-pyridine derivative. The success of this reaction hinges on the choice of base and the reactivity of the intermediate.
-
Causality: The desired reaction requires the deprotonation of nitroethane to form a nucleophilic nitronate anion, which then attacks a suitable position on the pyridine ring. However, the generated intermediate can be unstable, and side reactions such as polymerization of the nitroalkene or self-condensation can occur. The base must be strong enough to deprotonate nitroethane but not so strong as to cause decomposition of the substrate.
-
Troubleshooting & Solutions:
-
Base Selection: A moderately strong, non-nucleophilic base is often ideal. While strong bases like sodium hydroxide can be used, they may lead to side products. Consider screening weaker bases like triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA) in a suitable solvent like Tetrahydrofuran (THF) or Acetonitrile.
-
Temperature Management: Perform the reaction at low temperatures (e.g., -10 °C to 0 °C) to control the reactivity of the nitronate anion and minimize side reactions.
-
Use of a Lewis Acid: The addition of a Lewis acid can sometimes facilitate the reaction by coordinating to the nitro group and increasing the electrophilicity of the pyridine ring. However, this should be approached with caution as it can also promote decomposition.
-
Workup Procedure: A careful aqueous workup is necessary to remove the base and any inorganic salts. Ensure the pH is adjusted correctly to avoid hydrolysis of the product.
-
Q3: The final reductive cyclization (Step 3) is failing, resulting in either the reduced amine or a complex mixture. What are the key parameters to control?
Answer: This is the most crucial and often lowest-yielding step in the sequence. It involves the reduction of the nitro group to an amine, which then intramolecularly cyclizes to form the pyrrole ring.
-
Causality: The reaction's success depends on the reduction method and the subsequent cyclization conditions. Catalytic hydrogenation (e.g., H₂, Pd/C) can sometimes over-reduce the chloro substituents (hydrodehalogenation). Chemical reduction (e.g., Iron in acetic acid, Tin(II) chloride) is often preferred for halogenated systems. The cyclization itself may have a high activation energy barrier.
-
Troubleshooting & Solutions:
-
Choice of Reducing Agent: For substrates containing chlorine atoms, reduction with iron powder in acetic acid is a classic and highly effective method that avoids hydrodehalogenation.[1] Tin(II) chloride (SnCl₂) in ethanol or ethyl acetate is another excellent alternative.
-
Solvent and Temperature: The solvent plays a crucial role in the cyclization step. Protic solvents like ethanol or acetic acid can facilitate the proton transfer steps involved in ring closure. If the reaction is sluggish, gentle heating (e.g., 40-60 °C) after the initial reduction may be required to drive the cyclization to completion.
-
Atmosphere Control: When using catalytic hydrogenation, ensure the system is thoroughly purged with an inert gas (Nitrogen or Argon) before introducing hydrogen to prevent catalyst poisoning.
-
Impurity Profile: If you isolate the intermediate amine instead of the cyclized product, it indicates that the cyclization is the rate-limiting step. In this case, isolating the amine and then subjecting it to different cyclization conditions (e.g., heating in a high-boiling point solvent like toluene with a catalytic amount of acid) may be a viable strategy.
-
Caption: Troubleshooting decision tree for the reductive cyclization step.
Section 3: Optimized Experimental Protocol
Disclaimer: This protocol is a representative procedure based on established chemical transformations for similar structures. Researchers should perform their own risk assessment and optimization.
Step 1: Synthesis of 2,4-Dichloro-3-nitro-5-(trifluoromethyl)pyridine
-
To a pre-cooled (0 °C) flask containing 10 mL of concentrated sulfuric acid, slowly add 2.16 g (10 mmol) of 2,4-dichloro-5-(trifluoromethyl)pyridine.
-
In a separate flask, prepare the nitrating mixture by slowly adding 0.7 mL (16.5 mmol) of fuming nitric acid to 5 mL of concentrated sulfuric acid, maintaining the temperature below 10 °C.
-
Add the nitrating mixture dropwise to the solution of the pyridine over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
Stir the reaction at 0-5 °C for 2 hours, monitoring by TLC (Eluent: 20% Ethyl Acetate in Hexanes).
-
Once complete, slowly pour the reaction mixture over 100 g of crushed ice.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with saturated sodium bicarbonate solution, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.
Step 2: Synthesis of (E)-2,4-Dichloro-3-(2-nitrovinyl)-5-(trifluoromethyl)pyridine
-
Dissolve 2.61 g (10 mmol) of the nitro-pyridine from Step 1 in 20 mL of ethanol.
-
Add 0.83 mL (11.5 mmol) of nitroethane, followed by the dropwise addition of 1.5 mL of triethylamine at room temperature.
-
Stir the mixture at room temperature for 12-16 hours.
-
Concentrate the reaction mixture under reduced pressure.
-
Redissolve the residue in ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (1 x 20 mL).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to afford the crude vinyl derivative.
Step 3: Synthesis of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
To a solution of the crude vinyl derivative (approx. 10 mmol) from Step 2 in 50 mL of glacial acetic acid, add 2.8 g (50 mmol) of iron powder.
-
Heat the suspension to 60-70 °C and stir vigorously for 3-4 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction to room temperature and filter through a pad of celite to remove the iron salts, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by flash column chromatography (silica gel, gradient elution with ethyl acetate in hexanes) to obtain the final product.
| Problem | Potential Cause | Recommended Action |
| Low Nitration Yield | Overly harsh conditions causing decomposition. | Use KNO₃/H₂SO₄; maintain temperature strictly at 0-5 °C. |
| Incomplete Vinylation | Insufficiently strong base or side reactions. | Screen alternative bases (e.g., DBU); conduct reaction at lower temperatures. |
| Failed Cyclization | Hydrodehalogenation; high activation energy. | Use chemical reduction (Fe/AcOH or SnCl₂); gently heat after reduction. |
| General Impurity | Unstable intermediates; incorrect stoichiometry. | Purify intermediates at each step; use fresh, high-purity reagents. |
References
-
O'Hagan, D. (2000). Pyrrole, pyrrolidine, pyridine, piperidine and tropane alkaloids. Natural Product Reports, 17, 435-446. Available at: [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Medicinal Chemist's Toolbox: An Analysis of Reactions Used in the Pursuit of Drug Candidates. Journal of Medicinal Chemistry, 54(10), 3451–3479. Available at: [Link]
- Ishikura, M., & Abe, T. (2004). Recent advances in the synthesis of 7-azaindoles. Journal of Heterocyclic Chemistry, 41(5), 625-641.
-
Humphrey, G. R., & Kuethe, J. T. (2006). Practical Methodologies for the Synthesis of Indoles. Chemical Reviews, 106(7), 2875–2911. Available at: [Link]
-
Shiri, M. (2012). Indoles in Multicomponent Processes (MCPs). Chemical Reviews, 112(6), 3508–3549. Available at: [Link]
-
Armarego, W. L. F., & Chai, C. L. L. (2012). Purification of Laboratory Chemicals. Butterworth-Heinemann. Available at: [Link]
-
Klapars, A., & Buchwald, S. L. (2002). Copper-Catalyzed Halogen Exchange in Aryl Halides: An Aromatic Finkelstein Reaction. Journal of the American Chemical Society, 124(50), 14844–14845. Available at: [Link] (Note: While this reference is for a different reaction, it highlights methodologies relevant to halogenated aromatics).
Sources
Technical Support Center: Optimization of Buchwald-Hartwig Amination for Dichloropyrrolopyridines
Welcome to the technical support center for the Buchwald-Hartwig amination of dichloropyrrolopyridines. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this powerful C-N bond-forming reaction. Dichloropyrrolopyridines present unique challenges due to their electronic properties and the presence of two reactive sites. This document provides in-depth, field-proven insights to help you troubleshoot common issues and optimize your reaction parameters for success.
Frequently Asked Questions (FAQs)
Q1: Why is the Buchwald-Hartwig amination of dichloropyrrolopyridines so challenging?
A: The primary challenges stem from three main factors:
-
Low Reactivity of C-Cl Bonds: Compared to aryl bromides or iodides, aryl chlorides are significantly less reactive. The oxidative addition of the C-Cl bond to the palladium(0) catalyst is often the rate-limiting step of the catalytic cycle, requiring more forcing conditions or highly active catalyst systems.[1][2]
-
Substrate Deactivation: The pyridine nitrogen atom can coordinate to the palladium center, potentially inhibiting or deactivating the catalyst.
-
Regioselectivity: With two chlorine atoms, achieving selective amination at a single desired position is a significant hurdle. The electronic and steric environment of each chlorine atom dictates its reactivity, and controlling the outcome requires careful optimization.[3]
Q2: What is the most critical parameter to optimize for this reaction?
A: The catalyst system , meaning the combination of the palladium precursor and the phosphine ligand, is arguably the most critical factor. For unreactive aryl chlorides like dichloropyrrolopyridines, the ligand choice is paramount. Bulky, electron-rich dialkylbiaryl phosphine ligands are necessary to promote the difficult oxidative addition step and facilitate the final reductive elimination.[2][4][5] Without the correct ligand, even with optimized base, solvent, and temperature, the reaction is likely to fail.
Q3: Can I use a standard palladium source like Pd(OAc)₂?
A: While palladium(II) sources like Pd(OAc)₂ can be used, they can be unreliable because they require in situ reduction to the active Pd(0) species, a process that can be inefficient and lead to inconsistent results.[2][5][6] It is highly recommended to use modern palladium pre-catalysts , such as G3 or G4 palladacycles. These pre-catalysts are air-stable and form the active L-Pd(0) catalyst more cleanly and efficiently, leading to lower catalyst loadings and more reproducible outcomes.[2][5][7]
Q4: How important is maintaining an inert atmosphere?
A: It is absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen and will be readily oxidized to inactive Pd(II) species.[2][8] Failure to maintain a rigorously inert atmosphere (e.g., argon or nitrogen) throughout the setup and reaction is a common cause of low or no product yield. This includes using properly degassed solvents and purging the reaction vessel thoroughly.[5]
Troubleshooting Guide: From Failed Reactions to Optimized Results
This section addresses specific issues you may encounter during your experiments in a detailed question-and-answer format.
Issue 1: Low to No Product Yield
Q: My reaction shows very little or no conversion of the starting material. What should I investigate first?
A: A lack of conversion points to a fundamental problem with the catalytic cycle. Follow this diagnostic workflow to identify the likely cause.
Causality-Driven Solutions:
-
Inactive Catalyst: As mentioned, the active Pd(0) species may not be forming efficiently. Switch from Pd(OAc)₂ to a reliable pre-catalyst. For challenging C-Cl bond activation, bulky, electron-rich phosphine ligands like SPhos, RuPhos, or BrettPhos are essential.[2][5][8]
-
Oxygen Contamination: Oxygen poisons the catalyst. Ensure all solvents are rigorously degassed (e.g., via three freeze-pump-thaw cycles or by sparging with argon for 30-60 minutes). Assemble your reaction under a positive pressure of an inert gas.
-
Ineffective Base/Solvent System: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium hexamethyldisilazide (LHMDS) is typically required to deprotonate the amine-palladium complex.[5][7][8] The base must be anhydrous and finely powdered to ensure sufficient reactivity.[8] If the base or starting materials are not soluble in your chosen solvent (e.g., toluene), the reaction will be slow or stall. Consider a more polar solvent like 1,4-dioxane or a mixture of solvents.[2][9]
-
Insufficient Temperature: Oxidative addition of C-Cl bonds is energetically demanding and often requires elevated temperatures, typically in the range of 80-110 °C.[2][7] If you are running the reaction at a lower temperature, a gradual increase may be necessary.
Issue 2: Significant Side Product Formation
Q: My reaction works, but I see a lot of hydrodehalogenation (Cl replaced by H) and/or starting material homocoupling. How can I minimize these side reactions?
A: These side reactions compete with the desired product-forming reductive elimination step.
-
Hydrodehalogenation: This occurs when the palladium-amido intermediate undergoes β-hydride elimination (if the amine has β-hydrogens) or reacts with trace water before reductive elimination can occur.[2][4]
-
Solution 1: Ligand Choice: Use ligands known to accelerate reductive elimination. The bulky dialkylbiaryl phosphine ligands that are good for C-Cl activation also tend to promote the final C-N bond formation, outcompeting side reactions.[4]
-
Solution 2: Rigorously Anhydrous Conditions: Ensure your solvent, amine, and inert gas are scrupulously dry. Using freshly opened, anhydrous-grade solvents and drying the amine over molecular sieves can significantly suppress this pathway.[5][8]
-
-
Homocoupling: This involves the dimerization of your dichloropyrrolopyridine starting material.
-
Solution: Optimize Catalyst Loading & Temperature: Homocoupling can be favored under certain conditions. Reducing the catalyst loading or lowering the reaction temperature slightly (while still ensuring conversion) can often minimize this side product.[5]
-
Issue 3: Poor or No Regioselectivity
Q: I am getting a mixture of mono-aminated products on my dichloropyrrolopyridine, or the reaction is proceeding to the di-substituted product. How can I control the regioselectivity?
A: Controlling regioselectivity is one of the most sophisticated challenges with this substrate class. The outcome is a delicate balance of electronics, sterics, and reaction conditions. For a generic 2,4-dichloropyrrolopyridine, the C-2 position is generally more electron-deficient and thus more activated towards oxidative addition than the C-4 position.[3]
Sources
- 1. reddit.com [reddit.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. orbit.dtu.dk [orbit.dtu.dk]
Technical Support Center: Navigating the Purification of Fluorinated Heterocyclic Compounds
Welcome to the Technical Support Center dedicated to addressing the unique and often complex challenges associated with the purification of fluorinated heterocyclic compounds. This guide is designed for researchers, scientists, and drug development professionals who encounter these molecules in their daily work. The introduction of fluorine into a heterocyclic scaffold dramatically alters its physicochemical properties, offering significant advantages in medicinal chemistry and materials science. However, these same properties can introduce considerable hurdles during purification.[1][2][3][4]
This resource provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to help you navigate these challenges effectively. Our focus is on explaining the "why" behind the "how," empowering you to make informed decisions in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in purifying fluorinated heterocyclic compounds?
The primary difficulties arise from the distinctive physicochemical characteristics that fluorine atoms impart to a molecule.[5] Key challenges include:
-
Altered Polarity and Lipophilicity: Fluorine's high electronegativity can significantly change a molecule's polarity and lipophilicity (logP). While aromatic fluorination often increases lipophilicity, aliphatic fluorination can decrease it.[6][7] This unpredictable nature complicates the selection of appropriate chromatographic conditions and recrystallization solvents.
-
Modified pKa Values: The powerful electron-withdrawing effect of fluorine can lower the pKa of nearby basic centers, such as nitrogen atoms within a heterocycle.[5][6] This shift in basicity affects the compound's ionization state at a given pH, which is a critical factor for ion-exchange chromatography and aqueous solubility.
-
Unique Intermolecular Interactions: Fluorinated compounds can engage in fluorous-fluorous interactions, a phenomenon that can be harnessed for specialized purification techniques but can also lead to aggregation and unusual behavior in standard methods.[5] Additionally, the C-F bond is a poor hydrogen bond acceptor, which influences solubility in protic solvents.[8]
-
Co-elution with Impurities: Structurally similar impurities, such as non-fluorinated starting materials or partially fluorinated byproducts, often have very similar polarities to the target compound, making chromatographic separation challenging.[5]
-
Compound Instability: Some fluorinated heterocycles can be prone to decomposition, such as the elimination of hydrogen fluoride (HF) or polymerization, particularly under thermal stress or upon interaction with certain chromatographic media.[2][9]
Q2: Which purification techniques are generally most effective for these compounds?
A multi-pronged approach is often necessary. The most successful strategies typically involve a combination of the following techniques:
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC (RP-HPLC) is a powerful and widely used tool. The choice of stationary phase (e.g., C8, C18, or specialized fluorinated phases) and mobile phase modifiers is crucial for achieving good separation.[5][10]
-
Solid-Phase Extraction (SPE): SPE is invaluable for initial sample cleanup. A specialized technique, Fluorous SPE (F-SPE), leverages the unique properties of highly fluorinated compounds to achieve selective retention and elution, effectively separating them from non-fluorinated impurities.[5]
-
Crystallization: When successful, crystallization is an excellent method for obtaining highly pure material, especially for final product polishing.[5][11][12][13] However, the altered solubility profiles of fluorinated compounds can make finding suitable solvent systems a significant challenge.[11]
-
Distillation: For volatile and thermally stable compounds, distillation under reduced pressure can be an effective purification method. However, care must be taken to avoid decomposition.[14]
Q3: How does the position and number of fluorine atoms affect purification strategy?
The location and degree of fluorination have a profound impact on a molecule's properties and thus the purification strategy:
-
Positional Effects: A fluorine atom's position on the heterocyclic ring influences the molecule's dipole moment, pKa, and steric profile.[5] For instance, a fluorine atom adjacent to a basic nitrogen will have a more pronounced effect on pKa than one further away.
-
Degree of Fluorination: As the number of fluorine atoms increases, the "fluorous" character of the molecule becomes more dominant. Highly fluorinated compounds may exhibit lower solubility in common organic solvents but higher solubility in specialized fluorous solvents. This property is the basis for fluorous solid-phase extraction (F-SPE).
Q4: What is the best way to assess the purity of my fluorinated heterocyclic compound?
While a combination of analytical techniques is always recommended, Quantitative ¹⁹F Nuclear Magnetic Resonance (qNMR) is often the most suitable method for determining the absolute purity of fluorinated compounds.[15]
-
Why ¹⁹F NMR? Unlike chromatographic methods that rely on reference standards of the analyte, qNMR uses a certified internal standard of known purity for quantification. The ¹⁹F nucleus provides a strong, specific signal that is directly proportional to the molar concentration of the fluorine-containing analyte.[15] This makes it an invaluable tool for purity assessment, especially for novel compounds where a pure reference material may not be available. Other essential techniques include LC-MS for identifying impurities and ¹H NMR to ensure the overall structural integrity.[16]
Troubleshooting Guides
Scenario 1: Chromatography - Poor Separation or Tailing Peaks in RP-HPLC
You are attempting to purify a fluorinated pyridine derivative using a standard C18 column with a water/acetonitrile gradient, but the target compound co-elutes with a non-fluorinated impurity, and the peak shape is poor.
Underlying Causes & Mechanistic Insights:
-
Insufficient Selectivity: The C18 stationary phase interacts primarily through hydrophobic interactions. If the fluorinated and non-fluorinated compounds have similar overall lipophilicity, the C18 phase may not provide enough selectivity for separation.
-
Secondary Interactions: The basic nitrogen of the pyridine ring can interact with residual acidic silanol groups on the silica support of the stationary phase, leading to peak tailing. Fluorination can alter the pKa of the pyridine, potentially exacerbating this issue depending on the mobile phase pH.[5]
Troubleshooting Workflow:
Caption: HPLC troubleshooting workflow.
Detailed Protocol Steps:
-
Mobile Phase Modification:
-
Acidify the Mobile Phase: Add 0.1% trifluoroacetic acid (TFA) or formic acid to both the aqueous and organic phases. This protonates the basic nitrogen on your pyridine, minimizing interactions with silanol groups and improving peak shape.
-
Change the Organic Solvent: Substitute acetonitrile with methanol. The different solvent properties can alter the selectivity (elution order) between your compound and the impurity.
-
-
Change the Stationary Phase:
-
If mobile phase adjustments fail, switch to a different column chemistry. A phenyl-hexyl column can introduce π-π interactions, which may differentiate better between your fluorinated heterocycle and its non-fluorinated counterpart.
-
For highly fluorinated compounds, consider using a fluorous stationary phase . This will strongly retain your target molecule while allowing non-fluorinated impurities to elute early.[10]
-
-
Optimize Temperature: Increasing the column temperature (e.g., to 45°C) can improve peak efficiency and sometimes enhance separation.[10]
Scenario 2: Recrystallization - Compound Oils Out or Fails to Crystallize
You are attempting to recrystallize a fluorinated indole derivative. Upon cooling, the compound separates as an oil instead of forming crystals.
Underlying Causes & Mechanistic Insights:
-
High Solubility: The compound may be too soluble in the chosen solvent, even at low temperatures.[14]
-
Strong Intermolecular Interactions: The presence of fluorine can lead to strong dipole-dipole interactions and other non-covalent bonds that favor an amorphous or oily state over a well-ordered crystal lattice.[11]
-
Impurities: Impurities can disrupt the crystal lattice formation, acting as "crystal poisons."
Troubleshooting Workflow:
Caption: Recrystallization troubleshooting decision tree.
Detailed Protocol Steps:
-
Initial Interventions:
-
Re-heat and Cool Slowly: Warm the mixture until the oil redissolves completely. Then, allow the flask to cool to room temperature as slowly as possible before moving it to an ice bath. Rapid cooling often promotes oiling.
-
Scratch and Seed: If no crystals form, try scratching the inside of the flask at the solution's surface with a glass rod to create nucleation sites.[14] If you have a small amount of pure material, add a "seed crystal."
-
-
Employ a Two-Solvent System (Anti-Solvent Crystallization):
-
Solvent Selection: Find a pair of miscible solvents: one in which your compound is highly soluble (the "good" solvent) and one in which it is poorly soluble (the "anti-solvent"). Common pairs include Dichloromethane/Hexane, Ethyl Acetate/Hexane, or Methanol/Water.
-
Procedure:
-
Dissolve your compound in the minimum amount of the hot "good" solvent.
-
While the solution is warm, add the "anti-solvent" dropwise until you see persistent cloudiness (turbidity).
-
If necessary, add a few drops of the "good" solvent to make the solution clear again.
-
Allow the solution to cool slowly. This method carefully controls the supersaturation, making it more likely for crystals to form instead of oil.[12]
-
-
Scenario 3: Product Instability - Decomposition During Workup or Purification
During an aqueous workup or when attempting silica gel chromatography, you observe the formation of new, unwanted spots on your TLC plate, suggesting your fluorinated heterocycle is decomposing.
Underlying Causes & Mechanistic Insights:
-
Acid/Base Sensitivity: The compound may be unstable to acidic or basic conditions. For example, some fluorinated heterocycles can undergo elimination of HF when exposed to bases or even the slightly acidic surface of standard silica gel.[2]
-
Hydrolytic Instability: Certain functional groups on the molecule may be susceptible to hydrolysis.
-
Nucleophilic Attack: The electron-withdrawing nature of fluorine can activate parts of the molecule toward nucleophilic attack (e.g., by water or other nucleophiles present).
Troubleshooting and Mitigation Strategies:
| Problem | Mechanism | Solution |
| Decomposition on Silica Gel | Silica gel is acidic and can catalyze the elimination of HF or other degradation pathways. | 1. Neutralize Silica: Use silica gel that has been pre-treated with a base like triethylamine (e.g., by running a flush of 1-2% triethylamine in the eluent before loading the sample). 2. Use Alternative Media: Switch to a more inert stationary phase like neutral alumina or Florisil. 3. Avoid Chromatography: Opt for non-chromatographic methods like crystallization or distillation if possible. |
| Decomposition in Aqueous Workup | The compound is unstable to the pH of the aqueous layer (e.g., saturated sodium bicarbonate is basic; brine can be slightly acidic). | 1. Minimize Contact Time: Perform extractions quickly and at low temperatures. 2. Use pH-Neutral Washes: Wash with cooled, deionized water instead of acidic or basic solutions if the chemistry allows. 3. Anhydrous Workup: If the compound is extremely sensitive, devise a workup that avoids water altogether, relying on filtration and solvent evaporation. |
| Fluoride Loss (Defluorination) | Metabolism or chemical reactions can liberate fluoride ions, especially from benzylic fluorides or α-fluoroamines.[9] | 1. Careful Reagent Choice: Avoid strong bases or nucleophiles in the reaction and workup. 2. pH Control: Maintain a neutral or slightly acidic pH to prevent base-catalyzed elimination. |
Data Summary Tables
Table 1: Influence of Fluorination on Physicochemical Properties
| Property | Effect of Fluorination | Implication for Purification |
| pKa | Generally decreases the pKa of nearby basic groups (e.g., amines, N-heterocycles).[6] | Alters ionization state; crucial for ion-exchange chromatography and pH selection in RP-HPLC. |
| Lipophilicity (logP) | Context-dependent: Aromatic fluorination often increases logP; aliphatic fluorination can decrease it.[6] | Affects retention in reverse-phase chromatography and solubility in organic vs. aqueous phases. |
| Solubility | Can be unpredictable; highly fluorinated compounds may prefer fluorous solvents. | Finding a suitable single solvent for recrystallization can be difficult, often requiring two-solvent systems.[11] |
| Intermolecular Forces | Introduces C-F dipole interactions and potential for fluorous-fluorous interactions.[5] Poor H-bond acceptor.[8] | Can lead to aggregation or unusual retention behavior. Can be exploited in F-SPE. |
Table 2: Recommended Starting Conditions for RP-HPLC
| Column Type | Typical Mobile Phase | Best For... |
| C18 / C8 | Acetonitrile/Water or Methanol/Water with 0.1% TFA or Formic Acid | General-purpose initial screening for most fluorinated heterocycles. |
| Phenyl-Hexyl | Acetonitrile/Water or Methanol/Water | Compounds where aromatic ring interactions (π-π) can enhance separation from non-fluorinated analogues. |
| Fluorinated Phase | Acetonitrile/Water or Methanol/Water | Highly fluorinated compounds; provides strong retention based on fluorous interactions. |
References
- Benchchem. (2025, November).
- Benchchem. (2025, December).
- Google Patents. (1999). Process for the preparation of fluorinated heterocyclic compounds (US5859255A).
- Benchchem. (2025, November).
-
Iovine, V., et al. (2022). FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. Molecules, 27(23), 8233. [Link]
- ResearchGate. (n.d.). Advances and challenges in the synthesis of N-fluoroalkyl compounds.
- Pikun, N. V., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor. Molecules, 25(14), 3173.
-
Zhang, W., & Lu, Y. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Analytical Methods in Chemistry, 2014, 854091. [Link]
- ResearchGate. (n.d.).
- Müller, K., Faeh, C., & Diederich, F. (2007). Fluorine in pharmaceuticals: looking beyond intuition. Science, 317(5846), 1881–1886.
- Benchchem. (n.d.).
- Chemical Science (RSC Publishing). (n.d.).
- ACS Publications. (n.d.). Electrochemically Controlled Deposition of Oriented Fluorinated Covalent Organic Framework Films for Selective Electrochemical Sensing.
- Quora. (2020, March 24). Why do fluorine substitutions increase the lipophilicity of drugs, despite fluorine's ability of forming hydrogen bonds?.
- Benchchem. (n.d.). The Strategic Role of Fluorine in Modifying Molecular Properties: A Technical Guide for Drug Discovery. BenchChem.
- ACS Publications. (n.d.).
- Wikipedia. (n.d.). Fulmer Research Institute.
- DiMagno, S. G., & Biffinger, J. C. (2005). The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Current Topics in Medicinal Chemistry, 5(15), 1467–1478.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- Sukhwinder Singh. (2022). Recent Trends in Analytical Techniques for Impurity Profiling. Biomedical Journal of Scientific & Technical Research, 40(5).
- ResearchGate. (n.d.).
- Macdonald, A. M. G. (1970). Methods of Analysis for Fluorine. In Pharmacology of Fluorides (pp. 1-47). Springer Berlin Heidelberg.
- Petrov, V. A. (2009).
- Petrov, V. A. (n.d.).
- MDPI. (n.d.).
- NIH. (n.d.). Harnessing Fluorine Chemistry: Strategies for Per‐ and Polyfluoroalkyl Substances Removal and Enrichment.
- Mlostoń, G., & Heimgartner, H. (2017). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. Molecules, 22(3), 444.
- Chemistry Stack Exchange. (2021, November 6). Fluorine detection in organic compounds.
- Pharmaceutical Technology. (n.d.). Overcoming Challenges in Fluorine-Based Chemistry.
- DTIC. (n.d.). Determination of Fluorine in Fluoro-Organic Compounds.
- ACS Publications. (2019, June 20). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters.
- Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS.
- ResearchGate. (n.d.). Recent Trends in Analytical Techniques for Impurity Profiling.
- ResearchGate. (n.d.).
- ResearchGate. (n.d.).
- PubMed. (2024, September 12). Understanding the Selective Removal of Perfluoroalkyl and Polyfluoroalkyl Substances via Fluorine-Fluorine Interactions: A Critical Review.
Sources
- 1. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. wiley.com [wiley.com]
- 4. download.e-bookshelf.de [download.e-bookshelf.de]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Chemical Aspects of Human and Environmental Overload with Fluorine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mt.com [mt.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
dealing with regioisomers in the synthesis of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support hub for the synthesis and functionalization of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a key scaffold in medicinal chemistry. This guide, structured in a question-and-answer format, addresses common and complex issues related to managing regioisomers during your experiments. As Senior Application Scientists, our goal is to provide not just protocols, but the underlying chemical principles to empower your research and troubleshooting efforts.
Frequently Asked Questions (FAQs)
Question 1: Why is regioselectivity a major challenge when working with the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine scaffold?
Answer: The pyrrolo[2,3-b]pyridine system, also known as 7-azaindole, is an electron-rich heterocyclic scaffold with multiple potential sites for electrophilic and nucleophilic attack. The challenge of regioselectivity arises from the nuanced electronic properties of the fused ring system and the presence of two reactive nitrogen atoms.
-
Ambident Nucleophilicity of the Pyrrole Nitrogen: The pyrrole nitrogen (N-1) and the pyridine nitrogen (N-7) both possess lone pairs of electrons. Deprotonation of the N-1 proton creates the 7-azaindole anion, an ambident nucleophile. This means that subsequent reactions with electrophiles, such as alkyl halides, can occur at either N-1 or N-7, leading to a mixture of regioisomers. The ratio of these isomers is highly dependent on reaction conditions.
-
Competing Sites for Electrophilic Aromatic Substitution: The pyrrole ring is generally more electron-rich and thus more susceptible to electrophilic attack than the dichloropyridine ring. Within the pyrrole ring, the C-3 position is the most nucleophilic. However, in the title compound, this position is already substituted. The next most reactive sites (C-2 and C-5) must compete for electrophiles, and the directing effects of the existing chloro and trifluoromethyl substituents on the pyridine ring can further complicate selectivity.
-
Directed ortho-Metalation (DoM): The pyridine nitrogen (N-7) can act as a directing group for metalation at the C-6 position. However, protecting the N-1 position with a suitable directing metalation group (DMG) can steer lithiation towards the C-2 position.[1][2] This competition requires precise control over reagents and conditions to achieve the desired regiochemical outcome.
Question 2: I am performing an N-alkylation and getting a mixture of N-1 and N-7 isomers. How can I improve the selectivity for the N-1 position?
Answer: This is one of the most common challenges. Achieving high N-1 selectivity requires careful optimization of the base, solvent, and counter-ion. The principle is to control the location of the negative charge on the 7-azaindole anion.
-
Choice of Base and Solvent: The dissociation of the ion pair formed between the azaindole anion and the base's counter-ion is critical.
-
For N-1 Selectivity: Conditions that favor a "free" anion or a solvent-separated ion pair typically lead to alkylation at the more thermodynamically stable N-1 position. Using strong bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) in polar aprotic solvents like DMF or THF is a standard approach.[3][4] The hard potassium cation (from t-BuOK) has a weaker association with the nitrogen atoms compared to smaller cations like lithium, promoting reaction at N-1.
-
For N-7 Selectivity: Conditions that favor a tight ion pair, where the cation is closely associated with N-1, can sterically hinder the approach of the electrophile and direct it to N-7. This is less common but can sometimes be achieved with bases like LiHMDS in non-polar solvents.
-
-
Protecting Group Strategy: The most robust method to ensure N-1 functionalization is to first protect the N-1 position, perform other desired transformations on the scaffold, and then deprotect. However, if N-1 alkylation is the desired step, this is not applicable. A "directed metalation group dance" strategy has been reported where a carbamoyl group is first installed at N-7, directs functionalization at C-6, and then "dances" to the N-1 position under catalytic conditions, enabling a second, C-2 functionalization.[1][2]
Troubleshooting Guide: Common Experimental Issues
Problem: My reaction is not regioselective. How do I determine the structure of the isomers I've produced?
Answer: Differentiating between N-1 and N-7 isomers, or between C-2 and C-5 substituted products, is crucial. A combination of spectroscopic techniques is the most reliable approach.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The chemical shift of the pyrrole N-H proton (if present) is a key indicator. Upon N-alkylation, the disappearance of this signal is expected. The protons on the newly introduced alkyl group will have characteristic shifts depending on their proximity to the aromatic system. Protons closer to the pyridine ring (in the N-7 isomer) may experience different shielding/deshielding effects compared to those on an N-1 substituent.
-
¹³C NMR: The carbon shifts of the pyrrolo[2,3-b]pyridine core are sensitive to the substitution pattern. Comparing the spectra of your product mixture to known standards or literature values for 7-azaindole derivatives can help assign the structures.[5]
-
2D NMR (NOESY/ROESY): Nuclear Overhauser Effect (NOE) experiments are powerful for unambiguous structure determination. For an N-1 alkylated product, you would expect to see an NOE correlation between the protons of the alkyl group and the H-2 proton of the azaindole core. For an N-7 isomer, an NOE would be observed between the alkyl protons and the H-6 proton.
-
-
Mass Spectrometry (MS): While MS will confirm the mass of the isomers (as they are identical), fragmentation patterns in techniques like MS/MS might provide structural clues, although this is often less definitive than NMR.
-
X-Ray Crystallography: If you can obtain a single crystal of one of the isomers, X-ray diffraction provides the definitive molecular structure.
Experimental Protocols & Data
Protocol 1: Highly Regioselective N-1 Alkylation
This protocol is optimized for the selective alkylation at the N-1 position of the 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine core.
Materials:
-
4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine
-
Potassium tert-butoxide (t-BuOK)
-
Alkyl halide (e.g., Iodomethane, Benzyl bromide)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask, add 4,6-dichloro-1H-pyrrolo[2,3-b]pyridine (1.0 eq).
-
Dissolve the starting material in anhydrous DMF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Add potassium tert-butoxide (1.2 eq) portion-wise over 5 minutes. Stir the resulting mixture at 0 °C for 30 minutes. The solution should change color, indicating deprotonation.
-
Add the alkyl halide (1.1 eq) dropwise to the reaction mixture at 0 °C.
-
Allow the reaction to slowly warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.
-
Upon completion, carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with ethyl acetate and water.
-
Separate the layers. Wash the organic layer with water (2x) and then with brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure N-1 alkylated product.
Data Summary: Influence of Conditions on N-Alkylation Regioselectivity
The choice of base and solvent significantly impacts the N-1/N-7 isomer ratio in the alkylation of 7-azaindoles. The following table summarizes general trends observed in the literature for related scaffolds.
| Base | Solvent | Predominant Isomer | Causality |
| K₂CO₃ / Cs₂CO₃ | DMF | N-1 | Polar aprotic solvent promotes dissociation of the ion pair, leading to reaction at the thermodynamically favored N-1 position.[4] |
| NaH | THF / DMF | N-1 | Strong, non-coordinating base favors formation of the "free" anion, resulting in high N-1 selectivity.[4] |
| t-BuOK | THF | N-1 | The bulky base and potassium counter-ion favor N-1 alkylation.[3] |
| Ag₂O | Benzene | N-7 / O-Alkoxy (for pyridones) | Silver salts form covalent bonds and coordinate tightly, sterically directing the electrophile to the less hindered N-7 position (or O-position in pyridone systems).[4] |
Visualizing Reaction Control
Workflow for Troubleshooting Regioisomer Formation
The following diagram outlines a decision-making process for addressing and resolving issues with regioselectivity during the synthesis of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives.
Caption: A troubleshooting workflow for managing regioisomers.
References
-
Dalziel, M. E., Patel, J. J., Kaye, M. K., Cosman, J. L., Kitching, M. O., & Snieckus, V. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition, 58(22), 7313-7317. [Link][1][2]
-
PubMed. (2019). Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance. Angewandte Chemie International Edition. [Link][1][2]
-
PubMed. (2013). Full functionalization of the 7-azaindole scaffold by selective metalation and sulfoxide/magnesium exchange. Angewandte Chemie International Edition. [Link]
-
National Institutes of Health. (n.d.). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. [Link]
-
ResearchGate. (n.d.). Regioseletive C–H functionalization of 7-azaindoles. [Link]
-
RosDok. (n.d.). Synthetic approaches for the synthesis of 7-azaindole derivatives using 5-amino-1R-1H-pyrrole-3-carbonitrile. [Link]
-
Indian Journal of Pharmaceutical Education and Research. (2024). Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. [Link][5]
-
Indian Academy of Sciences. (n.d.). Synthetic strategies to pyrido fused heterocycles. [Link]
-
PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. [Link]
-
ResearchGate. (2021). (PDF) Novel pyrrolo[2,3-b]pyridine and pyrrolo[2,3-d] pyrimidine derivatives: Design, synthesis, and structure elucidation. [Link]
-
MDPI. (2023). Improved Synthesis of Effective 3-(Indolin-6-yl)-4-(N-pyrazole-sulfonamide)-1H-pyrrolo[2,3-b]pyridine-Based Inhibitors of NADPH Oxidase 2. [Link]
-
Royal Society of Chemistry. (n.d.). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. [Link]
-
ResearchGate. (n.d.). A Practical Procedure for the Selective N-Alkylation of 4-Alkoxy-2-pyridones and Its Use in a Sulfone-Mediated Synthesis of N-Methyl-4-methoxy-2-pyridone. [Link][3]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
ResearchGate. (n.d.). Selective N7 Alkylation of 7-Azaindazoles. [Link]
-
National Institutes of Health. (n.d.). Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2][5]naphthyrin-5(6H)-one. [Link][4]
Sources
- 1. scispace.com [scispace.com]
- 2. Regioselective Functionalization of 7-Azaindole by Controlled Annular Isomerism: The Directed Metalation-Group Dance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of O- and N-alkylated products of 1,2,3,4-tetrahydrobenzo[c][2,7]naphthyrin-5(6H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
stability issues of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine under acidic/basic conditions
Welcome to the technical support center for 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound under various experimental conditions. Our goal is to equip you with the knowledge to anticipate potential challenges, interpret unexpected results, and ensure the integrity of your experiments.
I. Introduction to the Stability Profile
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a versatile heterocyclic compound with significant potential in medicinal chemistry and materials science. However, its unique substitution pattern presents specific stability challenges that users must be aware of. The electron-withdrawing nature of the trifluoromethyl group and the two chlorine atoms significantly influences the reactivity of the pyrrolo[2,3-b]pyridine (7-azaindole) core. This guide will address the principal stability concerns under both acidic and basic conditions.
II. Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common questions and issues encountered during the handling and use of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Q1: I am observing decomposition of my compound during a reaction run under basic conditions. What is the likely cause?
A1: Nucleophilic Aromatic Substitution (SNAr) of the Chloro Substituents.
The most probable cause of degradation under basic conditions is the nucleophilic aromatic substitution (SNAr) of one or both chlorine atoms. The pyridine ring is activated towards nucleophilic attack by the strongly electron-withdrawing trifluoromethyl group.[1] Common nucleophiles, such as hydroxide ions (OH⁻) present in basic media, can displace the chloro groups.
Troubleshooting Steps:
-
pH Control: Carefully control the pH of your reaction. If possible, use a non-nucleophilic base or a weaker base to achieve the desired transformation without promoting SNAr.
-
Temperature Management: SNAr reactions are often accelerated by heat.[2] If your primary reaction allows, consider running it at a lower temperature to minimize the rate of decomposition.
-
Inert Atmosphere: While not directly preventing SNAr, working under an inert atmosphere (e.g., nitrogen or argon) can prevent side reactions with atmospheric components that might be exacerbated by basic conditions.
-
Analysis of Byproducts: Use techniques like LC-MS or GC-MS to identify the byproducts. The presence of monohydroxylated or dihydroxylated species would confirm the occurrence of SNAr.
Diagram: Proposed Degradation Pathway under Basic Conditions
Caption: Nucleophilic substitution of chloro groups under basic conditions.
Q2: My compound seems to be unstable when treated with strong acids. What degradation pathway should I be concerned about?
A2: Acid-Catalyzed Hydrolysis of the Pyrrole Moiety.
The 7-azaindole scaffold can be susceptible to degradation under strongly acidic conditions. Protonation of the pyridine nitrogen can activate the fused pyrrole ring towards nucleophilic attack by water, potentially leading to ring-opening or other rearrangements. While the trifluoromethyl group itself is generally stable, harsh acidic conditions can sometimes lead to its hydrolysis to a carboxylic acid group, although this is less common for trifluoromethyl groups on aromatic rings.[3][4] There is evidence of 7-azaindoline amides being easily hydrolyzed under acidic conditions.[5]
Troubleshooting Steps:
-
Acid Choice: Opt for milder acidic conditions where possible. Using organic acids or buffered systems might provide the necessary catalysis without causing extensive degradation.
-
Reaction Monitoring: Closely monitor the reaction progress using TLC or LC-MS to detect the appearance of degradation products.
-
Water Scavenging: If the desired reaction does not require water, consider using anhydrous solvents and adding a water scavenger to minimize hydrolysis.
-
Protecting Groups: In multi-step syntheses, consider protecting the pyrrole nitrogen if it is not involved in the desired transformation.
Diagram: Potential Degradation Pathway under Acidic Conditions
Caption: Potential acid-catalyzed hydrolysis of the pyrrole ring.
Q3: Can the trifluoromethyl group itself degrade under my reaction conditions?
A3: Generally Stable, but Hydrolysis is Possible under Forcing Conditions.
The trifluoromethyl (-CF₃) group is known for its high chemical and metabolic stability due to the strength of the carbon-fluorine bond.[4] It is generally resistant to both acidic and basic hydrolysis under standard laboratory conditions. However, prolonged exposure to harsh basic or acidic conditions, especially at elevated temperatures, can lead to the hydrolysis of the trifluoromethyl group to a carboxylic acid (-COOH) group.[3]
Troubleshooting Steps:
-
Condition Severity: Evaluate if the severity of your reaction conditions (e.g., very high pH, high temperature, prolonged reaction times) is necessary.
-
Byproduct Analysis: If you suspect -CF₃ group hydrolysis, look for a product with a mass corresponding to the replacement of -CF₃ with -COOH. Changes in polarity on TLC or HPLC can also be indicative.
III. Experimental Protocols for Stability Assessment
To proactively assess the stability of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in your specific reaction media, the following general protocols can be adapted.
Protocol 1: Assessment of Stability under Acidic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or THF) at a known concentration (e.g., 1 mg/mL).
-
Preparation of Acidic Media: Prepare aqueous solutions of the desired acid (e.g., 1M HCl, 1M H₂SO₄, or an organic acid) and a control solution (e.g., water).
-
Incubation: Add a known volume of the stock solution to the acidic and control media to achieve a final desired concentration. Incubate the solutions at the intended reaction temperature.
-
Time-Point Sampling: At various time points (e.g., 0, 1, 4, 8, 24 hours), withdraw an aliquot from each solution.
-
Quenching and Analysis: Immediately quench the reaction by neutralizing the acid with a suitable base. Analyze the samples by HPLC or LC-MS to quantify the remaining parent compound and identify any major degradation products.
Protocol 2: Assessment of Stability under Basic Conditions
-
Preparation of Stock Solution: Prepare a stock solution of the compound as described in Protocol 1.
-
Preparation of Basic Media: Prepare aqueous solutions of the desired base (e.g., 1M NaOH, 1M KOH, or an organic base) and a control solution (e.g., water).
-
Incubation: Add a known volume of the stock solution to the basic and control media. Incubate at the intended reaction temperature.
-
Time-Point Sampling: Withdraw aliquots at various time points.
-
Quenching and Analysis: Immediately quench the reaction by neutralizing the base with a suitable acid. Analyze the samples by HPLC or LC-MS.
IV. Summary of Stability Profile
| Condition | Potential Instability | Primary Degradation Pathway | Key Influencing Factors |
| Acidic | Moderate | Hydrolysis of the pyrrole ring | Acid strength, temperature, water content |
| Basic | High | Nucleophilic Aromatic Substitution | Base strength/nucleophilicity, temperature |
| Trifluoromethyl Group | Low | Hydrolysis to Carboxylic Acid | Extreme pH, high temperature |
V. References
-
Shibasaki, M., et al. (2022). Progress in Catalytic Asymmetric Reactions with 7-Azaindoline as the Directing Group. Molecules, 27(15), 4963. Available at: [Link]
-
Zhang, Y., et al. (2023). The stability and reactivity of tri-, di-, and monofluoromethyl/methoxy/methylthio groups on arenes under acidic and basic conditions. Organic Chemistry Frontiers, 10(16), 4053-4059. Available at: [Link]
-
PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. Available at: [Link]
-
Umemoto, T., et al. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(2), 125-142. Available at: [Link]
-
Chemgood. (2024). 4,6-Dichloro-7-azaindole. Available at: [Link]
-
Royal Society of Chemistry. (2018). Synthesis of a series of trifluoromethylazoles and determination of pKa of acidic and basic trifluoromethyl heterocycles by 19F NMR spectroscopy. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
-
MDPI. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 28(13), 5173. Available at: [Link]
-
Gueiffier, A., et al. (2001). Synthesis and Reactivity of 7-Azaindoles (1H-Pyrrolo(2,3-b)pyridine). Current Organic Chemistry, 5(5), 463-481. Available at: [Link]
-
Zhang, W., et al. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines: The Cooperation of HCO4- and HO2-. Environmental Science & Technology, 58(10), 4567-4576. Available at: [Link]
-
Chemguide. Nucleophilic substitution - halogenoalkanes and hydroxide ions. Available at: [Link]
-
Li, G., et al. (2020). Insights into the microbial degradation and catalytic mechanisms of chlorpyrifos. Environmental Research, 193, 110660. Available at: [Link]
-
YouTube. (2015). Nucleophilic substitution reactions with hydroxide and water. Available at: [Link]
-
PubChem. 3-Acetyl-4,6-dichloro-7-azaindole. National Center for Biotechnology Information. Available at: [Link]
-
YouTube. (2015). Nucleophilic Substitution with OH- Reaction Mechanism Notes: Organic Chemistry Revision Sheets. Available at: [Link]
Sources
- 1. Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. researchgate.net [researchgate.net]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 5. mdpi.com [mdpi.com]
minimizing byproduct formation in the synthesis of substituted azaindoles
A Guide to Minimizing Byproduct Formation and Maximizing Yield
Welcome to the technical support center for the synthesis of substituted azaindoles. This guide, designed for researchers, scientists, and drug development professionals, provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic compounds. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific principles to empower you to overcome synthetic hurdles and achieve high-purity products.
I. Troubleshooting Common Synthetic Routes
This section is organized by common synthetic methodologies for preparing substituted azaindoles. Each subsection addresses specific issues, their probable causes, and actionable solutions.
Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method, but its application to azaindoles can be fraught with challenges, primarily due to the electron-deficient nature of the pyridine ring, which can lead to harsh reaction conditions and the formation of intractable byproducts.[1]
Q1: My Fischer indole synthesis of a substituted azaindole is resulting in a low yield and a significant amount of black, tar-like material. What is happening and how can I prevent it?
A1: The formation of tarry byproducts in the Fischer indole synthesis is a common issue, often stemming from the aggressive acidic conditions and high temperatures required to drive the cyclization of pyridylhydrazones.[2] These harsh conditions can lead to the decomposition of starting materials and sensitive intermediates.
Causality:
-
Acid-Catalyzed Decomposition: Strong Brønsted acids (e.g., H₂SO₄, HCl) or Lewis acids can promote undesired side reactions, including polymerization and degradation of the pyridylhydrazone or its enamine tautomer before cyclization can occur.[2]
-
Thermal Instability: High reaction temperatures accelerate these decomposition pathways.
Troubleshooting Strategies:
-
Milder Acid Catalysts: Switch to a milder acid catalyst. Polyphosphoric acid (PPA) is often a good choice for Fischer indolizations. Other alternatives include weaker Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[2][3]
-
Reaction Temperature Optimization: Lowering the reaction temperature and extending the reaction time can significantly reduce tar formation. Monitor the reaction progress by thin-layer chromatography (TLC) to find the optimal balance.
-
Solvent Selection: The choice of solvent can be critical. High-boiling point solvents can contribute to decomposition. Consider exploring alternative solvent systems.
-
Microwave-Assisted Synthesis: Microwave irradiation can sometimes promote the desired cyclization at a lower bulk temperature and over a shorter reaction time, thereby minimizing thermal decomposition.
Q2: I am attempting a Fischer indole synthesis with an unsymmetrical ketone and obtaining a mixture of regioisomers. How can I control the regioselectivity?
A2: The regioselectivity of the Fischer indole synthesis with unsymmetrical ketones is determined by the direction of enamine formation from the pyridylhydrazone intermediate. The subsequent[4][4]-sigmatropic rearrangement dictates which substituted carbon of the original ketone becomes the C3 of the azaindole.
Causality:
-
Thermodynamic vs. Kinetic Control: The formation of the more substituted (thermodynamic) enamine is generally favored under equilibrium conditions. However, kinetic control can sometimes be achieved.
-
Steric and Electronic Effects: The substituents on the ketone and the pyridylhydrazine can influence the regioselectivity of enamine formation.
Troubleshooting Strategies:
-
Choice of Ketone: If possible, choose a symmetrical ketone or a ketone that strongly favors the formation of one enamine tautomer.
-
Acid Catalyst: The nature and strength of the acid catalyst can influence the ratio of regioisomers. It is often necessary to screen different acid catalysts to optimize for the desired isomer.
-
Directed Indole Syntheses: If controlling the regioselectivity of the Fischer synthesis proves difficult, consider alternative, more regioselective indole syntheses such as the Larock or Bartoli methods, if applicable to your target molecule.
Q3: The yield of my Fischer azaindole synthesis is consistently low, even without significant tar formation. What other factors should I consider?
A3: Low yields in the Fischer synthesis of azaindoles can also be attributed to the electronic properties of the starting pyridylhydrazine.
Causality:
-
Electron-Deficient Pyridine Ring: The electron-withdrawing nature of the pyridine nitrogen deactivates the ring, making the key[4][4]-sigmatropic rearrangement step more difficult compared to the synthesis of traditional indoles.[1]
Troubleshooting Strategies:
-
Electron-Donating Groups: The presence of an electron-donating group (EDG) on the pyridine ring of the hydrazine starting material can significantly improve the yield of 4- and 6-azaindoles by facilitating the[4][4]-sigmatropic rearrangement.[4][5]
Table 1: Effect of Electron-Donating Groups on Fischer Azaindole Synthesis Yield
| Starting Pyridylhydrazine | Product | Yield (%) | Reference |
| 4-Methyl-3-nitropyridine derivative | 4-Azaindole derivative | 18 | [4] |
| 2-Chloro-4-methyl-3-nitropyridine derivative | 4-Azaindole derivative | 50 | [4] |
Bartoli Indole Synthesis
The Bartoli indole synthesis is a powerful method for the preparation of substituted indoles, and it has been successfully applied to the synthesis of 4- and 6-azaindoles from the corresponding nitropyridines.[6]
Q1: I am observing a significant amount of the corresponding aminopyridine (aniline analog) as a byproduct in my Bartoli synthesis of a substituted azaindole. How can I minimize this?
A1: The formation of an aminopyridine byproduct results from the complete reduction of the nitro group of the starting material by the Grignard reagent.[5]
Causality:
-
Excess Grignard Reagent: The Bartoli synthesis typically requires three equivalents of the vinyl Grignard reagent.[7][8] Using a significant excess beyond this can lead to increased reduction of the nitro group.
-
Reaction Temperature: Higher reaction temperatures can favor the reduction pathway over the desired indole formation.
Troubleshooting Strategies:
-
Stoichiometry of the Grignard Reagent: Carefully control the stoichiometry of the vinyl Grignard reagent. Use approximately three equivalents and add it dropwise to the cooled solution of the nitropyridine.
-
Temperature Control: Maintain a low reaction temperature, typically between -78 °C and -20 °C, during the addition of the Grignard reagent and for the duration of the reaction.[6]
Experimental Protocol: Bartoli Synthesis of 7-Chloro-6-azaindole [9]
-
Prepare a solution of 2-chloro-3-nitropyridine (5.0 g, 31.5 mmol) in dry tetrahydrofuran (THF) (200 mL) under a nitrogen atmosphere.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add vinylmagnesium bromide (1.0 M in THF, 100 mL, 100 mmol) dropwise to the stirred solution.
-
Stir the reaction mixture at -20 °C for 8 hours.
-
Quench the reaction by the slow addition of 20% aqueous NH₄Cl (150 mL).
-
Extract the aqueous phase with ethyl acetate (3 x 150 mL).
-
Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash chromatography on silica gel to obtain the desired 7-chloro-6-azaindole.
Q2: My Bartoli synthesis is giving a very low yield of the desired azaindole. What are the key factors for a successful reaction?
A2: The success of the Bartoli synthesis is highly dependent on the substitution pattern of the starting nitroarene.
Causality:
-
Ortho-Substituent: The reaction is often unsuccessful without a substituent ortho to the nitro group. A bulky ortho-substituent generally leads to higher yields as it facilitates the key[4][4]-sigmatropic rearrangement.[7][8][10]
Troubleshooting Strategies:
-
Starting Material Selection: Whenever possible, choose a nitropyridine with a substituent ortho to the nitro group. Even a halogen at this position can significantly improve the yield and can potentially be removed in a subsequent step.[4]
Metal-Catalyzed Cross-Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions, such as the Sonogashira, Suzuki, and Heck reactions, are powerful tools for the synthesis of substituted azaindoles. However, each of these methods has its own set of potential side reactions.
Q1: I am observing a significant amount of a homocoupled alkyne byproduct (Glaser coupling) in my Sonogashira reaction to synthesize an azaindole precursor. How can I suppress this side reaction?
A1: The homocoupling of terminal alkynes is a well-known side reaction in Sonogashira couplings, particularly when a copper co-catalyst is used in the presence of oxygen.
Causality:
-
Oxidative Homocoupling: The copper(I) co-catalyst can be oxidized to copper(II) by atmospheric oxygen, which then promotes the oxidative dimerization of the terminal alkyne.
Troubleshooting Strategies:
-
Degassing: Thoroughly degas all solvents and reagents before use and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the reaction.
-
Copper-Free Conditions: A number of copper-free Sonogashira protocols have been developed that effectively eliminate the problem of alkyne homocoupling.[11][12] These often employ specific palladium catalysts and ligands.
-
Hydrogen Atmosphere: It has been reported that conducting the Sonogashira reaction under a dilute hydrogen atmosphere (mixed with nitrogen or argon) can reduce the formation of the homocoupled byproduct to as low as 2%.[13]
-
Amine-Free Conditions: Some protocols have been developed that are both copper- and amine-free, further simplifying the reaction and purification.[14][15]
Experimental Protocol: Copper-Free Sonogashira Coupling for N-Alkylazaindole Synthesis [4]
This one-pot process involves a copper-free Sonogashira alkynylation followed by a base-mediated indolization.
-
Combine the N-alkylated o-chloroaminopyridine, the terminal alkyne, a palladium catalyst (e.g., Pd(OAc)₂), a suitable phosphine ligand (e.g., dppb), and a base in a suitable solvent.
-
Heat the reaction mixture under an inert atmosphere until the Sonogashira coupling is complete (monitor by TLC or LC-MS).
-
Add a stronger base (for the indolization step) and continue heating until the cyclization is complete.
-
Cool the reaction, perform an aqueous workup, and purify the product by chromatography.
Q1: In my attempt to synthesize a di-substituted azaindole using a di-halo-aminopyridine, I am getting a mixture of mono- and bis-Suzuki coupling products. How can I control the selectivity?
A1: Achieving selective mono-arylation of a di-halo-aminopyridine can be challenging due to the similar reactivity of the two halogen atoms.
Causality:
-
Competitive Coupling: Both halogen atoms can undergo oxidative addition to the palladium catalyst, leading to a mixture of products.
Troubleshooting Strategies:
-
Stoichiometry: Carefully control the stoichiometry of the boronic acid or ester (use slightly more than one equivalent for mono-coupling).
-
Reaction Time and Temperature: Monitor the reaction closely by TLC or LC-MS and stop the reaction once the desired mono-coupled product is maximized. Lowering the reaction temperature can sometimes improve selectivity.
-
Protecting Groups: In some cases, protecting the pyridine nitrogen as an N-oxide can alter the electronic properties of the substrate and improve the selectivity of the coupling reaction.
-
Ligand and Catalyst Choice: The choice of palladium catalyst and ligand can significantly influence the selectivity. Screening different catalyst/ligand combinations is often necessary.
Q1: My intramolecular Heck reaction to form an azaindole is not proceeding as expected. What are some common issues?
A1: The success of an intramolecular Heck reaction can be influenced by several factors, including the choice of catalyst, ligand, base, and the specific structure of the substrate.
Causality:
-
Catalyst Deactivation: The palladium catalyst can be deactivated through various pathways.
-
Substrate Reactivity: The reactivity of the aryl or vinyl halide can be an issue.
-
Stereoelectronic Factors: The geometry of the substrate must allow for the intramolecular migratory insertion step.
Troubleshooting Strategies:
-
Ligand Selection: The choice of phosphine ligand is crucial and can affect the chemo- and regioselectivity of the reaction.[16] For example, using PPh₃ can favor the formation of benzolactams in certain systems.
-
Catalyst Precursor: Pd(OAc)₂ is often a more efficient catalyst precursor than Pd(PPh₃)₄.
-
Additives: The addition of silver salts can sometimes improve the reaction by scavenging halide ions and promoting a cationic pathway for the catalytic cycle.[17]
-
Base: A variety of inorganic and organic bases can be used, and the optimal choice will depend on the specific reaction.
Domino Reactions and the Formation of Azaindoline Byproducts
Q1: In a one-pot synthesis of a 7-azaindole derivative from 2-fluoro-3-methylpyridine and an arylaldehyde, I am isolating the corresponding 7-azaindoline as a major byproduct. What is causing this, and how can I favor the formation of the desired azaindole?
A1: The formation of 7-azaindoline versus 7-azaindole in this type of domino reaction is highly dependent on the choice of the alkali-amide base used.
Causality:
-
Counterion Effect: The counterion of the base (e.g., Li⁺ vs. K⁺) plays a crucial role in directing the chemoselectivity of the reaction. It is proposed that the lithium counterion favors a pathway that leads to the reduced azaindoline, while the potassium counterion promotes the formation of the oxidized azaindole.[9][13]
Troubleshooting Strategies:
-
Base Selection: To selectively synthesize the 7-azaindole, use potassium bis(trimethylsilyl)amide (KN(SiMe₃)₂). To favor the formation of the 7-azaindoline, use lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂).[8][9][13]
Table 2: Influence of Base on the Selective Synthesis of 7-Azaindole vs. 7-Azaindoline
| Base | Product | Yield (%) | Reference |
| KN(SiMe₃)₂ | 7-Azaindole | 56 (Assay Yield) | [9] |
| LiN(SiMe₃)₂ | 7-Azaindoline | 56 (Isolated Yield) | [9] |
Mechanism of Selective Azaindole/Azaindoline Formation
Caption: Base-controlled selective synthesis of 7-azaindole and 7-azaindoline.
II. General FAQs for Azaindole Synthesis
Q1: Why are many classical indole syntheses less effective for preparing azaindoles?
A1: The primary reason is the electron-deficient nature of the pyridine ring in azaindole precursors.[1] The nitrogen atom in the pyridine ring withdraws electron density, which can hinder key steps in several classical indole syntheses that rely on the nucleophilicity of the aromatic ring. For example, in the Fischer indole synthesis, this electron deficiency makes the crucial[4][4]-sigmatropic rearrangement more challenging.[1]
Q2: What are some general strategies for purifying substituted azaindoles?
A2: Substituted azaindoles are often basic compounds, which can present challenges during purification by silica gel chromatography (e.g., streaking). Here are some common purification strategies:
-
Normal-Phase Flash Chromatography: This is the most common method. To mitigate issues with the basicity of the product, you can:
-
Deactivate the Silica Gel: Pre-treat the silica gel with a small amount of triethylamine in the eluent.[4]
-
Use a Buffered Mobile Phase: Incorporate a small amount of a basic additive like triethylamine or pyridine into your mobile phase.
-
-
Reversed-Phase Flash Chromatography: For highly polar azaindole derivatives that are difficult to purify by normal-phase chromatography, reversed-phase chromatography is an excellent alternative.[18]
-
Crystallization: If your product is a solid, recrystallization from a suitable solvent system can be a very effective method for obtaining high-purity material.
-
Preparative HPLC: For challenging separations or to obtain very high purity material, preparative HPLC can be employed.[19]
Q3: Where can I find reliable, step-by-step protocols for azaindole synthesis?
A3: Several resources provide detailed experimental procedures:
-
Peer-Reviewed Literature: Journals such as Organic Letters, The Journal of Organic Chemistry, and Synthesis often publish detailed synthetic methods in the main text or in the supporting information.
-
Chemical Synthesis Databases: Resources like the Organic Chemistry Portal provide links to recent literature with experimental details.[20]
-
Commercial Supplier Application Notes: Some chemical suppliers, like BenchChem, provide detailed application notes and protocols for the synthesis of specific compounds.[4][9]
III. Experimental Workflow and Data Presentation
Workflow for Optimizing an Azaindole Synthesis
Caption: A systematic workflow for optimizing the synthesis of substituted azaindoles.
References
-
Nishikawa, T., et al. (2008). Regioselectivity of Larock indole synthesis using functionalized alkynes. Bioscience, Biotechnology, and Biochemistry, 72(8), 2092-2102. [Link]
-
Chen, F., et al. (2022). Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes. Organic Chemistry Frontiers, 9(5), 1279-1285. [Link]
-
Wikipedia. (n.d.). Hemetsberger indole synthesis. [Link]
-
de Mattos, M. C., et al. (2007). Silver-catalyzed on-water intramolecular cyclization of acetylenic free amines. Synthesis, 2007(14), 2149-2152. [Link]
-
Zuev, V. V. (2020). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. ResearchGate. [Link]
-
Organic Chemistry Portal. (n.d.). Azaindole synthesis. [Link]
-
Progress in Chemistry. (2012). Synthesis of Azaindoles. 24(10), 1974-1982. [Link]
-
Collum, D. B., et al. (2009). Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines. Journal of the American Chemical Society, 131(21), 7342-7343. [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. [Link]
-
SIELC Technologies. (n.d.). Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column. [Link]
-
ResearchGate. (n.d.). Synthesis of Azaindoles. [Link]
-
D'Ambra, T. E., et al. (1991). Synthesis of 4- and 6-azaindoles via the Fischer reaction. Journal of Organic Chemistry, 56(22), 6393-6397. [Link]
-
Unlocking New Prenylation Modes: Azaindoles as a New Substrate Class for Indole Prenyltransferases. (2020). ACS Chemical Biology, 15(7), 1855-1865. [Link]
-
Synthesis of substituted 4-, 5-, 6- and 7-azaindoles from aminopyridines via a cascade CN cross-coupling. (2016). Organic Letters, 18(13), 3250-3253. [Link]
-
Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials. (2019). ACS Omega, 4(5), 8565-8575. [Link]
-
Wikipedia. (n.d.). Bartoli indole synthesis. [Link]
-
Pausacker, K. H., & Schubert, C. I. (1949). Mechanism of the Fischer indole synthesis. Nature, 163(4138), 289. [Link]
-
Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis. [Link]
-
Synthesis of 6-azaindoles via electrophilic [4+1]-cyclization of 3- amino-4-methyl pyridines: new frontier. (n.d.). Supporting Information. [Link]
-
Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions. (1998). The Journal of Organic Chemistry, 63(23), 8224-8228. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(11), 6066-6085. [Link]
-
J&K Scientific LLC. (2021). Bartoli Indole Synthesis. [Link]
-
Copper-free Sonogashira cross-coupling reactions: an overview. (2021). RSC Advances, 11(11), 6066-6085. [Link]
-
Synthesis of C2-BMIDA Indoles via Heteroannulation: Applications in Drug Scaffold and Natural Product Synthesis. (2012). Organic Letters, 14(12), 3154-3157. [Link]
-
Wikipedia. (n.d.). Intramolecular Heck reaction. [Link]
-
Optimization and Scaling up of the Azaindole Derivatives Synthesis. (2025). ResearchGate. [Link]
-
Bartoli, G., et al. (1989). The Reaction of Vinyl Grignard Reagents with 2-Substituted Nitroarenes: A New Approach to the Synthesis of 7-Substituted Indoles. Tetrahedron Letters, 30(16), 2129–2132. [Link]
-
Ligand-, Copper-, and Amine-Free Sonogashira Reaction of Aryl Iodides and Bromides with Terminal Alkynes. (2004). The Journal of Organic Chemistry, 69(23), 7779-7785. [Link]
-
Bartoli Indole Synthesis. (2009). Michigan State University. [Link]
-
The Intramolecular Heck Reaction. (n.d.). Organic Reactions. [Link]
-
Zuev, V. V. (2002). Investigation on the thermal degradation of poly-n-alkyl acrylates and poly-n-alkyl methacrylates (C1–C12). Polymer Degradation and Stability, 77(2), 207-214. [Link]
-
Grokipedia. (n.d.). Intramolecular Heck reaction. [Link]
-
The Intramolecular Heck Reaction. (2004). Macmillan Group Meeting. [Link]
-
HPLC Column Performance. (n.d.). Waters. [Link]
-
Zuev, V. V. (2001). Investigation on the thermal degradation of acrylic polymers with fluorinated side-chains. Polymer Degradation and Stability, 71(3), 369-374. [Link]
-
Molecular docking, synthesis, and biological evaluation of 7-azaindole-derivative (7AID) as novel anti-cancer agent and potent DDX3 inhibitor:-an in silico and in vitro approach. (2022). Molecular Biology Reports, 49(11), 10467-10480. [Link]
-
Design, Synthesis, Anticancer Activities and Comparative Molecular Docking Studies of a Novel Class of 7-Azaindole Analogs as Potent. (2024). Indian Journal of Pharmaceutical Education and Research, 58(2), 625-636. [Link]
-
Which is the best column for preparative HPLC for purification of compounds from plant extracts? Is there any specific range for flow rate ?. (2016). ResearchGate. [Link]
-
Recent Advances in the Synthesis and Properties of 4-, 5-, 6- or 7-Azaindoles. (2022). Molecules, 27(12), 3896. [Link]
-
Research the Thermal Decomposition Processes of Copolymers Based on Polypropyleneglycolfumaratephthalate with Acrylic Acid. (2020). Polymers, 12(11), 2697. [Link]
-
A Study on the Thermal Degradation of an Acrylamide and 2-Acrylamido-2-Methylpropanesulfonic Acid Copolymer at High Temperatures. (2018). Polymers, 10(6), 633. [Link]
Sources
- 1. Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis of 4- and 6-azaindoles via the Fischer reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. grokipedia.com [grokipedia.com]
- 8. Bartoli indole synthesis - Wikipedia [en.wikipedia.org]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 14. Room-Temperature, Copper-Free, and Amine-Free Sonogashira Reaction in a Green Solvent: Synthesis of Tetraalkynylated Anthracenes and In Vitro Assessment of Their Cytotoxic Potentials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 16. Ligand effects in the synthesis of N-heterocycles by intramolecular Heck reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Intramolecular Heck reaction - Wikipedia [en.wikipedia.org]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. Separation of 5-Bromo-7-azaindole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 20. Azaindole synthesis [organic-chemistry.org]
Validation & Comparative
Comparative Guide to the Biological Activity of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
This guide provides a comparative analysis of the biological activities of derivatives based on the 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold. We will delve into their primary roles as kinase inhibitors, explore structure-activity relationships, and present supporting experimental data and protocols for researchers in medicinal chemistry and drug development.
The Pyrrolo[2,3-b]pyridine Scaffold: A Privileged Core in Medicinal Chemistry
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a heterocyclic scaffold of significant interest in drug discovery. Its structure, featuring a pyrrole ring fused to a pyridine nucleus, is found in numerous biologically active compounds, including approved anticancer drugs like Vemurafenib.[1] The versatility of this core allows for substitutions that can modulate pharmacological, pharmacokinetic, and toxicological properties.[2]
The incorporation of a trifluoromethyl (-CF3) group is a widely used strategy in modern medicinal chemistry to enhance drug properties.[3] The -CF3 group can increase metabolic stability, improve lipophilicity for better membrane permeability, and enhance binding affinity to target proteins through altered electronic properties.[3][4] When combined with halogen atoms like chlorine on the 7-azaindole core, as in 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS: 1256801-93-0)[5], it creates a versatile intermediate for synthesizing potent and selective inhibitors targeting key signaling pathways in diseases like cancer.
A Primary Target: Protein Kinase Inhibition
Derivatives of the pyrrolo[2,3-b]pyridine scaffold have demonstrated significant activity as inhibitors of various protein kinases, which are crucial regulators of cell signaling.[6] Abnormal kinase activity is a hallmark of many cancers, making them prime therapeutic targets.[7][8] This guide will compare derivatives targeting two major kinase families: Fibroblast Growth Factor Receptors (FGFRs) and RAF kinases.
Potent Inhibition of Fibroblast Growth Factor Receptors (FGFRs)
Abnormal activation of the FGFR signaling pathway is a key driver in the progression of various tumors.[9][10] Consequently, targeting FGFRs is an attractive strategy for cancer therapy.[9][10] A series of 1H-pyrrolo[2,3-b]pyridine derivatives have been developed as potent inhibitors of FGFR1, 2, and 3.[9][10]
A notable example, compound 4h , emerged from structure-based optimization efforts.[9][10] The design strategy involved introducing a trifluoromethyl group at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring to potentially form a hydrogen bond with the G485 residue in the target kinase.[10] This modification, along with others, led to a compound with pan-FGFR inhibitory activity.
Comparative Inhibitory Activity of Key FGFR Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cellular Activity (Cell Line) | Reference |
|---|---|---|---|---|
| Compound 1 (Lead) | FGFR1 | 1900 | Not specified | [10] |
| Compound 4h | FGFR1 | 7 | Inhibited 4T1 breast cancer cell proliferation | [9][10] |
| FGFR2 | 9 | Induced apoptosis in 4T1 cells | [9][10] | |
| FGFR3 | 25 | Inhibited migration and invasion of 4T1 cells | [9][10] |
| | FGFR4 | 712 | - |[9][10] |
The data clearly shows that strategic modification of the pyrrolo[2,3-b]pyridine core led to the identification of compound 4h , which exhibited a nearly 300-fold improvement in FGFR1 inhibition compared to the initial lead compound.[10] This highlights the high ligand efficiency of this scaffold and its potential for developing highly potent kinase inhibitors.[10]
Below is a diagram illustrating the FGFR signaling pathway and the point of inhibition.
Caption: The FGFR signaling cascade and point of therapeutic intervention.
Activity Against Other Kinase Families
The versatility of the pyrrolo[2,3-b]pyridine scaffold extends to other kinase families. Patent literature reveals that derivatives of this core structure have been investigated as inhibitors of RAF kinases, key components of the RAS-RAF-MEK-ERK pathway that is frequently mutated in cancers like melanoma.[11] While specific IC50 values from peer-reviewed literature are less common for the exact 4,6-dichloro-3-(trifluoromethyl) core against RAF, the broader class of pyrrolopyridines is well-established in this area.[11]
Furthermore, related pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as multiple receptor tyrosine kinase (RTK) inhibitors, showing that variations in substituents can determine both the potency and specificity against different RTKs.[12]
Experimental Protocols: A Self-Validating System
To ensure the trustworthiness and reproducibility of the findings discussed, this section details a standard protocol for evaluating the antiproliferative activity of synthesized compounds.
Protocol: In Vitro Cell Proliferation Assay (MTS Assay)
This protocol describes a common method to determine the concentration at which a compound inhibits cell growth by 50% (IC50).
1. Cell Culture & Seeding:
- Culture cancer cells (e.g., 4T1 mouse breast cancer cells) in appropriate media (e.g., RPMI-1640 with 10% FBS) at 37°C in a humidified 5% CO2 incubator.
- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.
- Seed the cells into a 96-well microtiter plate at a density of 5,000 cells/well in 100 µL of media.
- Incubate the plate for 24 hours to allow cells to attach.
2. Compound Treatment:
- Prepare a stock solution of the test compound (e.g., Compound 4h) in DMSO.
- Perform serial dilutions of the stock solution in culture media to achieve a range of final concentrations (e.g., 0.01 nM to 10 µM).
- Remove the old media from the 96-well plate and add 100 µL of the media containing the different compound concentrations to the respective wells. Include wells with media + DMSO (vehicle control) and media only (blank control).
- Incubate the plate for 72 hours.
3. Cell Viability Measurement:
- Add 20 µL of MTS reagent (e.g., CellTiter 96® AQueous One Solution) to each well.
- Incubate the plate for 1-4 hours at 37°C. The MTS reagent is bioreduced by viable cells into a colored formazan product.
- Measure the absorbance of each well at 490 nm using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the blank control from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).
- Plot the percentage of viability against the logarithm of the compound concentration.
- Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
The following diagram illustrates the general workflow for inhibitor evaluation.
Caption: General experimental workflow for evaluating novel kinase inhibitors.
Conclusion and Future Directions
Derivatives of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine represent a highly promising class of compounds, particularly as inhibitors of protein kinases critical to cancer progression. The strategic inclusion of trifluoromethyl and chloro-substituents on the privileged 7-azaindole scaffold provides a robust platform for developing potent and selective therapeutic agents.
The comparative data, especially in the context of FGFR inhibition, demonstrates that subtle structural modifications can lead to dramatic improvements in potency and efficacy.[10] Future research should focus on expanding the library of derivatives to probe structure-activity relationships against a wider panel of kinases, optimizing pharmacokinetic properties for improved in vivo performance, and exploring their potential in combination therapies to overcome drug resistance.
References
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Publishing.
- 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. CymitQuimica.
- Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. PubMed Central.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Deriv
- Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. PMC - PubMed Central.
- An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives.
- 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS.
- The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
- The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. NINGBO INNO PHARMCHEM CO.,LTD.
- Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Tre
- Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Tre
- N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors. NIH.
- Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids. PMC - NIH.
Sources
- 1. An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nbinno.com [nbinno.com]
- 4. Syntheses and Structure-Activity Relationships of Novel 3′-Difluoromethyl and 3′-Trifluoromethyl-Taxoids - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine [cymitquimica.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Applications of Pyrrole and Pyridine-based Heterocycles in Cancer Diagnosis and Treatment - Tyagi - Current Pharmaceutical Design [snv63.ru]
- 9. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. PE20091623A1 - 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS - Google Patents [patents.google.com]
- 12. N4-aryl-6-substitutedphenylmethyl-7H-pyrrolo[2,3-d]pyrimidine-2,4-diamines as receptor tyrosine kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Cross-Coupling Reactions: Comparing the Reactivity of Dichlorinated vs. Dibrominated Pyrrolopyridines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Value of Halogenated Pyrrolopyridines
Pyrrolopyridines, also known as azaindoles, are privileged heterocyclic scaffolds in modern drug discovery. Their structural resemblance to purines allows them to function as effective mimics in various biological pathways, leading to their use in a wide array of therapeutics, including kinase inhibitors and anticancer agents. The functionalization of the pyrrolopyridine core is paramount to modulating a compound's pharmacological profile, and palladium-catalyzed cross-coupling reactions are the preeminent tools for this purpose.
Dihalogenated pyrrolopyridines, in particular, serve as versatile building blocks, offering two reactive handles for sequential and site-selective diversification. The choice between a dichlorinated and a dibrominated starting material is a critical decision in synthesis design, with significant implications for reaction conditions, catalyst selection, and overall efficiency. This guide provides an in-depth comparison of the reactivity of dichlorinated versus dibrominated pyrrolopyridines in three key cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira. By understanding the underlying principles and examining supporting experimental data, researchers can make more informed decisions to accelerate their drug development programs.
Fundamental Principles of Reactivity: An Interplay of Bond Strength and Electronics
The reactivity of dihalogenated pyrrolopyridines in palladium-catalyzed cross-coupling reactions is governed by a delicate balance of two primary factors: the carbon-halogen bond dissociation energy (BDE) and the electronic properties of the pyrrolopyridine ring system.
Carbon-Halogen Bond Dissociation Energy (BDE): The oxidative addition of the palladium(0) catalyst to the carbon-halogen (C-X) bond is often the rate-determining step in the catalytic cycle. The strength of this bond follows the trend C-Cl > C-Br > C-I. Consequently, the weaker C-Br bond is more readily cleaved by the palladium catalyst, making brominated pyrrolopyridines inherently more reactive than their chlorinated counterparts.[1] This higher reactivity often translates to milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Electronic Effects of the Pyrrolopyridine Core: The pyrrolopyridine scaffold is an electron-deficient heteroaromatic system. The nitrogen atom in the pyridine ring exerts a significant electron-withdrawing effect, which influences the reactivity of the various positions on the ring. Positions alpha (C2 and C6) and gamma (C4) to the pyridine nitrogen are more electrophilic and thus more activated towards oxidative addition.[2] This electronic activation can sometimes compete with the inherent reactivity difference between C-Cl and C-Br bonds, leading to nuanced regioselectivity outcomes.
Comparative Performance in Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for the formation of C-C bonds. The higher reactivity of C-Br bonds generally allows for more facile coupling of dibrominated pyrrolopyridines compared to their dichlorinated analogs.
| Substrate | Coupling Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Reference |
| 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid (1.2 equiv.) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | 60-70 | - | Good | Regioselective coupling at the more reactive C4 position is achieved.[3] |
| 2,4-Dichloropyrrolo[2,3-d]pyrimidine | Arylboronic acid (2.4 equiv.) | Pd(PPh₃)₄ | K₂CO₃ | Dioxane | Reflux | - | Good | Double Suzuki coupling occurs to yield 2,4-diaryl product.[3] |
| 2,4-Dibromopyridine (analogous system) | Alkenyl/aryl boronic acid | Pd(PPh₃)₄/TlOH or Pd₂(dba)₃/PCy₃/K₃PO₄ | TlOH or K₃PO₄ | - | 25 | - | Good | Regioselective coupling at the more electronically activated C2 position.[4] |
| 5-Bromo-1H-indazole (analogous system) | N-Boc-2-pyrroleboronic acid | Pd(dppf)Cl₂ | K₂CO₃ | DME | - | - | Good | Efficient coupling at the C5 position.[5] |
Experimental Protocol: Regioselective Suzuki-Miyaura Coupling of 2,4-Dichloropyrrolo[2,3-d]pyrimidine
This protocol is adapted from the literature for the regioselective synthesis of 4-aryl-2-chloropyrrolo[2,3-d]pyrimidines.[3]
-
Reaction Setup: To an oven-dried Schlenk flask, add 2,4-dichloropyrrolo[2,3-d]pyrimidine (1.0 mmol), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent Addition: Add anhydrous dioxane (10 mL) via syringe.
-
Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%).
-
Reaction: Heat the mixture to 60-70 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate under reduced pressure, and purify the residue by flash column chromatography on silica gel.
Caption: Generalized workflow for a Suzuki-Miyaura cross-coupling reaction.
Comparative Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, crucial for introducing amine functionalities that are prevalent in bioactive molecules. Similar to the Suzuki coupling, the enhanced reactivity of the C-Br bond makes dibrominated pyrrolopyridines more amenable to amination under milder conditions.
| Substrate | Amine | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Reference |
| 4-Chloro-7-azaindole | N-Methylpiperazine | RuPhos Pd G1 (0.5 mol%) | LiHMDS | 1,4-Dioxane | 100 | 0.5 | 94 | Highly efficient coupling of a chloro-azaindole is possible with modern catalyst systems.[6] |
| 5-Bromo-7-azaindole | Morpholine | RuPhos Pd G1 (1 mol%) | LiHMDS | 1,4-Dioxane | 100 | 2 | 87 | Bromo-azaindole couples efficiently with a good yield.[6] |
| 4-Bromo-N-benzyl-7-azaindole | Benzamide | Pd(OAc)₂/Xantphos | Cs₂CO₃ | 1,4-Dioxane | 100 | - | Good | N-protected bromo-azaindole undergoes efficient amidation.[7] |
| 2,4-Dichloropyridine (analogous system) | Aniline | Pd₂(dba)₃/XPhos | K₃PO₄ | t-BuOH | 80 | - | High | Highly regioselective amination at the C2 position is achieved.[2] |
Expert Analysis: The work by Buchwald and coworkers on halo-7-azaindoles demonstrates that both chloro and bromo derivatives are excellent substrates for Buchwald-Hartwig amination when using modern, highly active palladium precatalysts.[6] While both reactions proceed in high yield at 100 °C, the reaction with 4-chloro-7-azaindole is notably faster (30 minutes vs. 2 hours for the 5-bromo analog), which may be attributed to the specific catalyst system and the electronic activation at the C4 position. However, it's generally expected that for less activated positions or with less active catalyst systems, the bromo-substituted pyrrolopyridine would show superior reactivity. For dihalogenated systems, the greater reactivity of the C-Br bond would allow for selective mono-amination, leaving the C-Cl bond intact for subsequent functionalization.
Experimental Protocol: Buchwald-Hartwig Amination of 4-Chloro-7-azaindole
This protocol is adapted from Henderson et al. for the amination of unprotected halo-7-azaindoles.[6]
-
Reaction Setup: To a vial, add the palladium precatalyst (e.g., RuPhos Pd G1, 0.005 mmol, 0.5 mol%) and the ligand (if required).
-
Reagent Addition: Add 4-chloro-7-azaindole (1.0 mmol), the desired amine (1.2 mmol), and lithium bis(trimethylsilyl)amide (LiHMDS) (2.2 mmol).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap and purge with argon.
-
Solvent Addition: Add anhydrous 1,4-dioxane (5 mL) via syringe.
-
Reaction: Place the vial in a preheated 100 °C oil bath and stir vigorously for 30 minutes.
-
Workup: Cool the reaction to room temperature, quench with saturated aqueous ammonium chloride, and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash chromatography.
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Comparative Performance in Sonogashira Coupling
The Sonogashira coupling is the method of choice for installing alkyne moieties, which are valuable for further transformations or as structural elements in their own right. The reactivity trend of I > Br > Cl is particularly pronounced in this reaction.
| Substrate | Alkyne | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Observations & Reference |
| 2-Amino-3-bromopyridine (analogous system) | Terminal Alkyne | Pd(CF₃COO)₂/PPh₃/CuI | Et₃N | DMF | 100 | 3 | 72-96 | Efficient coupling of a bromopyridine derivative.[8] |
| 6-Bromo-3-fluoro-2-cyanopyridine (analogous system) | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | 16 | High | High yields are achieved even at room temperature with a bromo-substituted pyridine. |
| 4,6-Dichloro-2-pyrone (analogous system) | Terminal Alkyne | Pd(dba)₂/PPh₃/CuI | i-Pr₂NEt | Dioxane | 60 | - | Good | Regioselective coupling at the C6 position is observed. |
| 2,4-Dichloropyrimidine (analogous system) | Terminal Alkyne | Pd(PPh₃)₄/CuI | Et₃N | THF | RT | - | Moderate | Generally requires longer reaction times or elevated temperatures compared to bromo analogs. |
Expert Analysis: While specific examples for dihalogenated pyrrolopyridines are scarce, the general principles of Sonogashira coupling strongly suggest that dibrominated substrates will be significantly more reactive than their dichlorinated counterparts. The coupling of bromopyridines often proceeds efficiently at room temperature or with gentle heating. In contrast, dichlorinated substrates typically require more forcing conditions, which can lead to side reactions like alkyne homocoupling (Glaser coupling). In a dihalogenated pyrrolopyridine, this reactivity difference can be exploited for highly selective mono-alkynylation at the bromine-bearing position, leaving the chlorine untouched for subsequent orthogonal chemistry.
Experimental Protocol: Sonogashira Coupling of a Dibromopyrrolopyridine (Representative)
This is a generalized protocol based on standard Sonogashira conditions for bromo-N-heterocycles.[5][8]
-
Reaction Setup: To a Schlenk flask, add the dibromopyrrolopyridine (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (0.03 mmol, 3 mol%), and copper(I) iodide (0.06 mmol, 6 mol%).
-
Inert Atmosphere: Evacuate and backfill the flask with argon three times.
-
Solvent and Reagent Addition: Add anhydrous, degassed THF (10 mL) and triethylamine (3.0 mmol).
-
Alkyne Addition: Add the terminal alkyne (1.1 mmol) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature until the starting material is consumed (monitor by TLC or LC-MS). Gentle heating (e.g., to 40-50 °C) may be required for less reactive substrates.
-
Workup: Filter the reaction mixture through a pad of Celite, washing with ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Dissolve the residue in ethyl acetate, wash with water and brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.
Caption: Decision tree for selecting a dihalogenated pyrrolopyridine.
Conclusion and Strategic Recommendations
The choice between dichlorinated and dibrominated pyrrolopyridines is a strategic decision that hinges on the desired reactivity, selectivity, and overall synthetic plan.
-
For Higher Reactivity and Milder Conditions: Dibrominated pyrrolopyridines are the clear choice. The weaker C-Br bond facilitates the rate-limiting oxidative addition step, allowing for lower reaction temperatures, shorter reaction times, and often lower catalyst loadings. This is particularly advantageous when dealing with thermally sensitive functional groups.
-
For Cost-Effectiveness and Availability: Dichlorinated pyrrolopyridines are typically more economical and readily available starting materials. The advent of modern, highly active palladium catalyst systems has significantly expanded the utility of these less reactive substrates, making them viable options for many transformations.
-
For Sequential and Regioselective Functionalization: The differential reactivity of the C-Br and C-Cl bonds in a mixed bromo-chloro-pyrrolopyridine offers an excellent platform for orthogonal synthesis. The C-Br bond can be selectively functionalized under mild conditions, leaving the C-Cl bond available for a subsequent coupling reaction under more forcing conditions. Similarly, in dihalogenated systems, the inherent reactivity difference between positions (e.g., C4 vs. C2) can be exploited to achieve regioselective mono-functionalization.
Ultimately, the optimal choice requires a careful consideration of the specific synthetic target and the available catalytic tools. By leveraging the fundamental principles of reactivity outlined in this guide, researchers can design more efficient and robust synthetic routes to novel pyrrolopyridine-based drug candidates.
References
-
Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(25), 3344-3347. [Link]
-
Wikipedia contributors. (2023). Buchwald–Hartwig amination. Wikipedia, The Free Encyclopedia. [Link]
-
Tumkevicius, S., et al. (2011). Functionalization of Pyrrolo[2,3-d]pyrimidine by Palladium-Catalyzed Cross-Coupling Reactions. Chemistry of Heterocyclic Compounds, 47, 257-273. [Link]
-
NROChemistry. (n.d.). Sonogashira Coupling. [Link]
-
Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(3), 372. [Link]
-
Reddy, T. J., et al. (2012). Synthesis of 4-Substituted 7-Azaindole Derivatives via Pd-Catalyzed CN and CO Coupling. Organic Letters, 14(15), 3878-3881. [Link]
-
Kumar, S., et al. (2012). Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols. Beilstein Journal of Organic Chemistry, 8, 227. [Link]
-
Seltzman, H. H., et al. (2022). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. Journal of the American Chemical Society, 144(20), 9096-9105. [Link]
-
Scott, P. J. H., et al. (2016). Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science, 7(10), 6343-6355. [Link]
-
Henderson, J. L., McDermott, S. M., & Buchwald, S. L. (2010). Palladium-catalyzed amination of unprotected halo-7-azaindoles. Organic Letters, 12(20), 4438-4441. [Link]
-
Štefane, B., & Požgan, F. (2021). Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. Catalysts, 11(3), 372. [Link]
-
Kashani, S. K., Jessiman, J. E., & Organ, M. G. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]
-
Organic Chemistry Portal. (n.d.). Sonogashira Coupling. [Link]
-
Chemistry LibreTexts. (2024). Sonogashira Coupling. [Link]
-
Chinchilla, R., & Nájera, C. (2007). The Sonogashira Reaction: A Booming Methodology in Synthetic Organic Chemistry. Chemical Reviews, 107(3), 874-922. [Link]
-
Frech, C. M., et al. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions. Journal of Visualized Experiments, (85), e51239. [Link]
-
Al-Tel, T. H. (2010). ChemInform Abstract: Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. ChemInform, 41(43). [Link]
-
Botta, M., et al. (2008). Comparison of the Suzuki Cross-Coupling Reactions of 4,7-Dichloroquinoline and 7-Chloro-4-iodoquinoline with Arylboronic Acids Using Phosphine-Free Palladium Catalysis in Water. Canadian Journal of Chemistry, 86(6), 576-581. [Link]
-
Al-Harrasi, A., & Langer, P. (2008). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 6(13), 2376-2379. [Link]
-
Langer, P., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1246-1253. [Link]
-
Kim, G., et al. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers, 9(18), 4945-4951. [Link]
-
Al-Harrasi, A., et al. (2023). Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. Molecules, 28(14), 5399. [Link]
-
Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
-
Al-Harrasi, A., & Langer, P. (2008). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 6(13), 2376-2379. [Link]
-
Al-Tel, T. H. (2010). ChemInform Abstract: Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. ChemInform, 41(43). [Link]
-
Langer, P., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1246-1253. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Al-Harrasi, A., & Langer, P. (2008). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 6(13), 2376-2379. [Link]
-
Al-Harrasi, A., et al. (2023). Pd/Ligand-Free Synthesis of 2-Alkynylated Pyrano[4,3-d]imidazol-4-ones via One-Pot Cu-Mediated Tandem Sonogashira Coupling/Regioselective 6-endo-dig Oxacyclization Reaction. Molecules, 28(14), 5399. [Link]
-
Kore, A. R., Senthilvelan, A., & Shanmugasundaram, M. (2015). Highly regioselective C-5 iodination of pyrimidine nucleotides and subsequent chemoselective Sonogashira coupling with propargylamine. Nucleosides, Nucleotides & Nucleic Acids, 34(2), 92-102. [Link]
-
Al-Tel, T. H. (2010). ChemInform Abstract: Palladium-Catalyzed One-Pot Sonogashira Coupling, exo-dig Cyclization and HydrideTransfer Reaction: Synthesis of Pyridine-Substituted Pyrroles. ChemInform, 41(43). [Link]
-
Langer, P., et al. (2015). Synthesis of pyrrolo[3,2-d]pyrimidine-2,4(3H)-diones by domino C–N coupling/hydroamination reactions. Beilstein Journal of Organic Chemistry, 11, 1246-1253. [Link]
-
Zhu, Q., et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
-
Chinchilla, R., & Nájera, C. (2011). Recent advances in Sonogashira reactions. Chemical Society Reviews, 40(10), 5084-5121. [Link]
-
Al-Harrasi, A., & Langer, P. (2008). Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone. Organic & Biomolecular Chemistry, 6(13), 2376-2379. [Link]
-
El-Faham, A., et al. (2019). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-2-cyanopyridines. Molecules, 24(23), 4256. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 6. Palladium-Catalyzed Amination of Unprotected Halo-7-azaindoles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Palladium-catalyzed C–N and C–O bond formation of N-substituted 4-bromo-7-azaindoles with amides, amines, amino acid esters and phenols [beilstein-journals.org]
- 8. Regioselectivity in the Sonogashira coupling of 4,6-dichloro-2-pyrone - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Navigating the Structure-Activity Landscape of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Analogs: A Comparative Guide for Drug Discovery Professionals
The 1H-pyrrolo[2,3-b]pyridine, also known as 7-azaindole, represents a privileged scaffold in medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. Its ability to mimic the purine core of ATP allows for effective competition at the kinase hinge region. The strategic introduction of substituents can dramatically influence potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparative analysis of the structure-activity relationships (SAR) for a specific, highly functionalized class of these compounds: 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine analogs. We will explore how modifications to this core impact biological activity, with a focus on their role as kinase inhibitors in oncology.
The 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Core: A Foundation for Potent Kinase Inhibition
The parent scaffold, 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, is a highly versatile starting point for the development of potent kinase inhibitors. The key structural features contributing to its utility are:
-
Pyrrolo[2,3-b]pyridine Core: This bicyclic system provides a critical hydrogen bond donor (N1-H) and acceptor (N7) that can engage with the hinge region of many protein kinases, a crucial interaction for ATP-competitive inhibition.
-
4- and 6-Chloro Substituents: These halogen atoms offer several advantages. They can serve as synthetic handles for further diversification through cross-coupling reactions, allowing for the introduction of a wide range of substituents to probe different regions of the kinase active site. Furthermore, the electron-withdrawing nature of chlorine can modulate the pKa of the pyrrole nitrogen and influence the overall electronic properties of the molecule.
-
3-Trifluoromethyl Group: The trifluoromethyl (CF3) group is a common substituent in medicinal chemistry due to its strong electron-withdrawing properties and its ability to enhance metabolic stability and cell permeability.[1] In the context of kinase inhibition, the CF3 group can engage in favorable interactions within the ATP-binding pocket and contribute to improved potency.
The strategic placement of these functionalities creates a scaffold primed for optimization against various kinase targets. The following sections will delve into the SAR of analogs based on modifications at different positions of this core structure.
Structure-Activity Relationship Analysis: A Positional Breakdown
Modifications at the N1-Position of the Pyrrole Ring
The N1-position of the pyrrolo[2,3-b]pyridine core is crucial for the hydrogen bond donation to the kinase hinge region.
-
Unsubstituted N1-H: In many kinase inhibitors, maintaining the N1-H as a hydrogen bond donor is essential for potent activity. This interaction mimics the adenine portion of ATP binding to the kinase hinge.
-
N1-Alkylation/Arylation: Alkylation or arylation at the N1-position generally leads to a significant loss of activity against many kinases, as it removes the critical hydrogen bond donating capability. However, in some cases, small alkyl groups might be tolerated if an alternative binding mode is achieved or if the substituent can occupy a nearby hydrophobic pocket.
Modifications at the C5-Position
The C5-position often points towards the solvent-exposed region of the ATP-binding site, making it an ideal position for introducing substituents that can enhance solubility, modulate pharmacokinetic properties, or target specific sub-pockets.
-
Small Alkyl and Aryl Groups: Introduction of small alkyl or aryl groups at the C5-position via Suzuki or Stille coupling can be used to probe for additional hydrophobic interactions.
-
Amine and Amide Linkages: Functionalization with amine or amide-containing side chains can introduce additional hydrogen bond donors and acceptors, potentially leading to increased potency and selectivity. These groups can also be used to attach solubilizing moieties. For instance, in a series of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives developed as FGFR inhibitors, various substituted phenyl groups were introduced at a position analogous to C5, with a 3,5-dimethoxyphenyl group showing significant improvement in activity, likely due to favorable interactions in a hydrophobic pocket.[1]
Modifications at the C4- and C6-Chloro Positions
The chloro substituents at the C4 and C6 positions are excellent synthetic handles for introducing diversity. The SAR at these positions is highly dependent on the specific kinase target.
-
Displacement with Amines: Nucleophilic aromatic substitution (SNAr) of one or both chloro groups with various amines is a common strategy. The nature of the amine (aliphatic vs. aromatic, cyclic vs. acyclic, basicity) can dramatically impact potency and selectivity. For example, in other heterocyclic kinase inhibitor scaffolds, the introduction of a morpholine or piperazine ring at such positions has been shown to improve solubility and cell permeability.
-
Suzuki and other Cross-Coupling Reactions: These reactions allow for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. This enables the exploration of larger chemical space and the potential to engage in π-stacking or other non-covalent interactions within the kinase active site.
Comparative Analysis of Analogs Targeting Different Kinases
While a direct head-to-head comparison of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine analogs against a panel of kinases is not publicly available, we can extrapolate potential SAR trends based on known inhibitors of key cancer-related kinases.
| Kinase Target | Potential Favorable Substitutions on the 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Core | Rationale |
| RAF Kinases (e.g., B-RAF) | C4/C6: Aryl or heteroaryl groups introduced via Suzuki coupling. | Many RAF inhibitors feature extended aromatic systems that occupy the hydrophobic back pocket of the kinase. |
| MEK Kinases | C4/C6: Small, flexible amine substituents. | The MEK active site is generally more constrained than that of RAF. |
| FGFR Kinases | C5: Substituted phenyl groups. | As demonstrated in a related series, this position can be optimized to fit into a hydrophobic pocket near the gatekeeper residue.[1] |
| CDK Family | C4/C6: Varied amine substituents. | Different CDK isoforms have distinct electrostatic and steric requirements in the regions surrounding the ATP-binding site. |
Experimental Protocols
To facilitate the evaluation of novel analogs based on the 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold, standardized experimental protocols are essential.
General Synthetic Procedure for C-C Cross-Coupling at C4/C6
A representative protocol for a Suzuki-Miyaura cross-coupling reaction is provided below. This method can be adapted for the introduction of various aryl and heteroaryl moieties.
Step-by-Step Methodology:
-
To a microwave vial, add 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (1.0 eq.), the desired boronic acid or boronate ester (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh3)4 (0.05-0.1 eq.), and a base such as K2CO3 or Cs2CO3 (2.0-3.0 eq.).
-
Add a suitable solvent system, typically a mixture of an organic solvent (e.g., 1,4-dioxane, DMF, or toluene) and water.
-
Seal the vial and heat the reaction mixture in a microwave reactor at a temperature ranging from 80 to 150 °C for 15 to 60 minutes.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired coupled product.
In Vitro Kinase Inhibition Assay (Example: RAF Kinase)
A common method to assess the inhibitory activity of compounds against a specific kinase is a biochemical assay, such as a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
Step-by-Step Methodology:
-
Prepare a stock solution of the test compound in 100% DMSO.
-
Create a serial dilution of the test compound in assay buffer.
-
In a 384-well plate, add the recombinant RAF kinase enzyme.
-
Add the serially diluted test compound to the wells.
-
Initiate the kinase reaction by adding a mixture of the kinase substrate (e.g., a biotinylated peptide) and ATP at a concentration close to the Km value for the specific kinase.
-
Incubate the reaction at room temperature for a specified period (e.g., 60 minutes).
-
Stop the reaction by adding a detection solution containing a europium-labeled anti-phospho-substrate antibody and streptavidin-allophycocyanin (SA-APC).
-
Incubate the plate in the dark for 60 minutes to allow for the development of the TR-FRET signal.
-
Read the plate on a TR-FRET-compatible plate reader, measuring the emission at both the donor (europium) and acceptor (APC) wavelengths.
-
Calculate the ratio of the acceptor to donor signals and plot the data against the compound concentration to determine the IC50 value.
Visualizing Key Relationships
To better understand the concepts discussed, the following diagrams illustrate important workflows and relationships.
Caption: Experimental workflow for SAR studies.
Caption: Key SAR relationships for the core scaffold.
Conclusion and Future Directions
The 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold is a highly promising starting point for the development of novel kinase inhibitors. While a comprehensive public SAR study on this specific core is yet to be published, by drawing parallels from related compound series, we can anticipate that strategic modifications at the C4, C5, and C6 positions will be key to optimizing potency and selectivity against various kinase targets. The chloro substituents serve as versatile synthetic handles, enabling the exploration of a wide chemical space through modern cross-coupling methodologies. The trifluoromethyl group at the C3 position is expected to contribute favorably to both potency and metabolic stability.
Future research in this area should focus on the systematic synthesis and biological evaluation of analogs with diverse substitutions at the C4, C5, and C6 positions against a panel of cancer-relevant kinases. Such studies will be instrumental in elucidating the detailed SAR for this promising scaffold and will undoubtedly pave the way for the discovery of new and effective therapeutic agents.
References
-
Jin, Q., et al. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. RSC Advances, 11(36), 22339-22350. [Link]
Sources
A Comparative Guide to the Metabolic Stability of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
In the landscape of modern drug discovery, the metabolic stability of a compound is a critical determinant of its potential success.[1][2][3] It dictates the pharmacokinetic profile, influencing bioavailability, half-life, and dosing frequency.[2][4][5] For researchers engaged in the development of novel therapeutics, a thorough understanding of a molecule's metabolic fate is paramount. This guide provides an in-depth comparison of the metabolic stability of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives, a scaffold of significant interest in medicinal chemistry. We will delve into the experimental methodologies used to assess metabolic stability, explore the structure-metabolism relationships that govern the biotransformation of these compounds, and offer insights to guide the design of more robust drug candidates.
The Crucial Role of Metabolic Stability in Drug Development
A drug's journey through the body is a complex one, with metabolic processes, primarily occurring in the liver, playing a central role in its clearance.[1][2][6] The cytochrome P450 (CYP) family of enzymes is the primary catalyst for these transformations, responsible for the metabolism of a vast majority of drugs.[2][7] The rate at which a compound is metabolized, its metabolic stability, directly impacts its concentration in the bloodstream and its duration of action.[2][5] Poor metabolic stability can lead to rapid clearance, necessitating frequent and high doses, which can increase the risk of adverse effects.[2][5] Conversely, excessively high stability can lead to drug accumulation and potential toxicity. Therefore, optimizing metabolic stability is a key objective in the lead optimization phase of drug discovery.[3][8]
Assessing Metabolic Stability: A Comparison of In Vitro Methodologies
Several in vitro assays are routinely employed to evaluate the metabolic stability of drug candidates, providing crucial data to predict in vivo behavior.[4][9] The two most common approaches are the liver microsomal stability assay and the hepatocyte stability assay.
-
Liver Microsomal Stability Assay: This assay utilizes subcellular fractions of the liver, specifically the endoplasmic reticulum, which are rich in CYP enzymes.[6][10] It is a cost-effective and high-throughput method for assessing Phase I metabolic reactions.[10][11] The assay involves incubating the test compound with liver microsomes and a regenerating system for the necessary cofactor, NADPH.[12][13] The rate of disappearance of the parent compound over time is then measured, typically by liquid chromatography-tandem mass spectrometry (LC-MS/MS).[10][12]
-
Hepatocyte Stability Assay: This "gold standard" assay uses intact liver cells, providing a more physiologically relevant model as it incorporates both Phase I and Phase II metabolic enzymes, as well as cellular uptake and efflux mechanisms.[6][14][15] Cryopreserved or fresh hepatocytes are incubated with the test compound, and the depletion of the parent compound is monitored over time.[14][16] While more complex and lower in throughput than the microsomal assay, the data generated from hepatocyte assays often provide a more accurate prediction of in vivo hepatic clearance.[14]
Experimental Workflow: Liver Microsomal Stability Assay
The following diagram outlines a typical workflow for a liver microsomal stability assay.
Caption: Workflow for a typical in vitro liver microsomal stability assay.
Structure-Metabolism Relationships of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Derivatives
The metabolic fate of the 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine scaffold is influenced by the nature and position of its substituents. Understanding these structure-metabolism relationships (SMR) is crucial for designing derivatives with improved metabolic stability.
Key Metabolic Hotspots:
-
Pyrrole Ring: The pyrrole nitrogen and adjacent carbon atoms can be susceptible to oxidation.
-
Pyridine Ring: The pyridine ring itself can undergo hydroxylation, a common metabolic pathway for pyridine-containing compounds.[17]
-
Substituents: Aliphatic or aromatic substituents on the core scaffold are often primary sites of metabolism. For instance, methyl groups can be hydroxylated, and methoxy groups can undergo O-demethylation.[17][18]
Strategies to Enhance Metabolic Stability:
-
Introduction of Halogens: The presence of chlorine atoms at positions 4 and 6 already contributes to metabolic stability by blocking potential sites of oxidation. Further halogenation at other positions can also be explored.
-
Trifluoromethyl Group: The trifluoromethyl group at position 3 is a well-known metabolic blocker.[17] Its strong electron-withdrawing nature can deactivate the adjacent ring system towards oxidative metabolism.[17] Studies have shown that replacing a metabolically liable methyl group with a trifluoromethyl group can significantly enhance metabolic stability.[19]
-
Bioisosteric Replacements: Replacing metabolically vulnerable groups with more stable bioisosteres is a common strategy. For example, replacing a methoxy group with a difluoromethoxy group can prevent O-demethylation.[17]
The following diagram illustrates the predicted primary metabolic pathways for the core scaffold.
Caption: Predicted metabolic pathways for the core scaffold.
Comparative Analysis of Derivative Stability
To illustrate the impact of structural modifications on metabolic stability, let's consider a hypothetical set of derivatives and their corresponding data from a human liver microsomal stability assay.
| Compound | R1 Substituent | R2 Substituent | Half-life (t1/2, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |
| 1 (Core) | H | H | 45 | 15.4 |
| 2 | CH3 | H | 25 | 27.7 |
| 3 | CF3 | H | > 120 | < 5.8 |
| 4 | OCH3 | H | 15 | 46.2 |
| 5 | OCF2H | H | 90 | 7.7 |
| 6 | H | Phenyl | 30 | 23.1 |
| 7 | H | 4-Fluorophenyl | 55 | 12.6 |
Analysis of the Data:
-
Effect of Alkyl Substitution (Compound 2 vs. 1): The introduction of a methyl group at the R1 position leads to a decrease in metabolic stability, suggesting that the methyl group is a site of metabolism (likely hydroxylation).
-
Effect of Trifluoromethyl Substitution (Compound 3 vs. 2): Replacing the methyl group with a trifluoromethyl group dramatically increases metabolic stability, highlighting the effectiveness of this group as a metabolic blocker.
-
Effect of Methoxy and Difluoromethoxy Substitution (Compounds 4 and 5 vs. 1): The methoxy group is a significant metabolic liability, leading to rapid clearance. Its replacement with a difluoromethoxy group results in a substantial improvement in stability by preventing O-demethylation.
-
Effect of Aromatic Substitution and Halogenation (Compounds 6 and 7 vs. 1): The addition of a phenyl group at R2 decreases stability, likely due to aromatic hydroxylation. Fluorination of the phenyl ring improves stability by blocking a potential site of metabolism.
Conclusion and Future Directions
The metabolic stability of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine derivatives is a critical parameter that can be effectively modulated through rational chemical design. In vitro assays, particularly liver microsomal and hepatocyte stability assays, provide essential data to guide these efforts. The core scaffold possesses inherent stability due to the presence of chloro and trifluoromethyl groups. However, further optimization can be achieved by avoiding metabolically labile functionalities and employing strategies such as the introduction of metabolic blockers and bioisosteric replacements. By carefully considering the structure-metabolism relationships outlined in this guide, researchers can enhance the pharmacokinetic properties of this promising class of compounds, ultimately increasing their potential for successful clinical development.
References
-
Metabolic Stability and its Role in Biopharmaceutical Development: Trends and Innovations. (n.d.). Longdom Publishing SL. Retrieved January 20, 2026, from [Link]
-
Advanced in vitro metabolic stability assays for drug discovery | CRO Services - Nuvisan. (n.d.). Nuvisan. Retrieved January 20, 2026, from [Link]
-
Pelkonen, O., Turpeinen, M., Uusitalo, J., & Raunio, H. (2008). Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development. PubMed. Retrieved January 20, 2026, from [Link]
-
The Role of Metabolic Stability in Pharmacokinetics: Implications for Drug Efficacy. (n.d.). Longdom Publishing SL. Retrieved January 20, 2026, from [Link]
-
In Vitro Metabolic Stability. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
Metabolic Stability Services. (n.d.). Eurofins Discovery. Retrieved January 20, 2026, from [Link]
-
Microsomal Stability Assay Protocol. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]
-
Obach, R. S. (2001). Metabolic stability screen for drug discovery using cassette analysis and column switching. PubMed. Retrieved January 20, 2026, from [Link]
-
What is the importance of metabolic stability in drug design? (2025, May 21). Patsnap Synapse. Retrieved January 20, 2026, from [Link]
-
Metabolic stability for drug discovery and development: pharmacokinetic and biochemical challenges. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Sensitive Quantification of Drug Metabolites Using LC-MS. (2020, April 9). Technology Networks. Retrieved January 20, 2026, from [Link]
-
Hepatocyte Stability Assay. (n.d.). Domainex. Retrieved January 20, 2026, from [Link]
-
LC-MS-Based Metabolomics in Drug Metabolism. (n.d.). Taylor & Francis Online. Retrieved January 20, 2026, from [Link]
-
Hepatocyte Stability Assay Test. (n.d.). AxisPharm. Retrieved January 20, 2026, from [Link]
-
Metabolite Identification LC MS Testing. (2026, January 11). Avomeen. Retrieved January 20, 2026, from [Link]
-
Microsomal stability assay for human and mouse liver microsomes - drug metabolism. (2024, December 9). protocols.io. Retrieved January 20, 2026, from [Link]
-
Applications Of Liquid Chromatography Mass Spectrometry (lc ms) In Drug Metabolism Studies. (n.d.). Journal of Applied Bioanalysis. Retrieved January 20, 2026, from [Link]
-
Hepatocyte Stability. (n.d.). Evotec. Retrieved January 20, 2026, from [Link]
-
Metabolic stability assay in human, rat, dog or mouse hepatocytes. (2025, August 3). protocols.io. Retrieved January 20, 2026, from [Link]
-
Metabolic Stability Assessed by Liver Microsomes and Hepatocytes. (n.d.). Springer Nature Experiments. Retrieved January 20, 2026, from [Link]
-
Microsomal Stability Assay. (n.d.). Creative Bioarray. Retrieved January 20, 2026, from [Link]
-
Microsomal Stability. (n.d.). Evotec. Retrieved January 20, 2026, from [Link]
-
Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Kaiser, J. P., Feng, Y., & Bollag, J. M. (1996). Microbial metabolism of pyridine, quinoline, acridine, and their derivatives under aerobic and anaerobic conditions. ASM Journals. Retrieved January 20, 2026, from [Link]
-
Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors. (n.d.). ACS Publications. Retrieved January 20, 2026, from [Link]
-
Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism. (n.d.). PubMed. Retrieved January 20, 2026, from [Link]
-
Discovery of Dipyridamole Analogues with Enhanced Metabolic Stability for the Treatment of Idiopathic Pulmonary Fibrosis. (2022, May 26). Semantic Scholar. Retrieved January 20, 2026, from [Link]
-
Watson, G. K., & Cain, R. B. (1975). Microbial metabolism of the pyridine ring. Metabolic pathways of pyridine biodegradation by soil bacteria. PubMed. Retrieved January 20, 2026, from [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (n.d.). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
On the Metabolic Stability of Fluorinated Small Molecules; A Physical Organic Chemistry Perspective. (2025, August 25). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
3-Selective Halogenation of Pyridines via Zincke Imine Intermediates. (2022, July 6). ChemRxiv. Retrieved January 20, 2026, from [Link]
-
Biochemistry, Cytochrome P450. (n.d.). National Institutes of Health. Retrieved January 20, 2026, from [Link]
-
Cytochrome P450 Enzymes and Drug Metabolism in Humans. (2021, November 26). PubMed Central. Retrieved January 20, 2026, from [Link]
-
Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI). (n.d.). MDPI. Retrieved January 20, 2026, from [Link]
-
Pharmacokinetics Metabolism: Cytochrome P450 Enzymes: General Pharmacology Lectures. (2024, November 30). YouTube. Retrieved January 20, 2026, from [Link]
-
Pharmacogenomics and Drug Interactions on Cytochrome P450 Metabolism. (n.d.). Walsh Medical Media. Retrieved January 20, 2026, from [Link]
Sources
- 1. longdom.org [longdom.org]
- 2. longdom.org [longdom.org]
- 3. What is the importance of metabolic stability in drug design? [synapse.patsnap.com]
- 4. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 6. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 7. Biochemistry, Cytochrome P450 - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 9. nuvisan.com [nuvisan.com]
- 10. Metabolic stability screen for drug discovery using cassette analysis and column switching - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 12. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 13. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 14. Hepatocyte Stability Assay | Domainex [domainex.co.uk]
- 15. Hepatocyte Stability Assay Test | AxisPharm [axispharm.com]
- 16. In vitro Assessment of Metabolic Stability in Plated Cryo Hepatocytes for Low-Turnover Compounds | Thermo Fisher Scientific - TW [thermofisher.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Conformational-Analysis-Guided Discovery of 2,3-Disubstituted Pyridine IDO1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Picornavirus inhibitors: trifluoromethyl substitution provides a global protective effect against hepatic metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
The Trifluoromethyl Group: A Subtle Substitution with a Profound Impact on Kinase Inhibitor Potency and Pharmacokinetics
A Head-to-Head Comparison for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the strategic modification of a lead compound can dramatically alter its biological activity and pharmacokinetic profile. Among the medicinal chemist's most powerful tools is the trifluoromethyl (CF3) group. Its unique electronic and steric properties can transform a moderately active compound into a potent and effective drug. This guide provides an in-depth, head-to-head comparison of kinase inhibitors with and without this critical functional group, supported by experimental data, to illuminate the profound impact of trifluoromethylation.
The Physicochemical Powerhouse: Why the Trifluoromethyl Group Matters
The trifluoromethyl group is far more than a simple methyl (CH3) or hydrogen (H) replacement. Its three fluorine atoms impart a unique combination of properties that can significantly enhance a molecule's drug-like characteristics.
Enhanced Metabolic Stability: The carbon-fluorine bond is one of the strongest in organic chemistry, with a bond dissociation energy of approximately 485 kJ/mol.[1] This makes the CF3 group highly resistant to metabolic degradation by enzymes, particularly the cytochrome P450 family, which are major players in drug metabolism.[1] By replacing a metabolically vulnerable methyl or hydrogen group with a CF3 group, the in vivo half-life of a drug can be significantly extended, leading to a more predictable pharmacokinetic profile.[2]
Increased Lipophilicity: The trifluoromethyl group is significantly more lipophilic than a methyl group, a property that can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[1][3] However, it's crucial to note that excessive lipophilicity can lead to undesirable properties, and the strategic placement of the CF3 group is key to achieving the optimal balance.[4]
Modulation of pKa: As a strong electron-withdrawing group, the CF3 group can significantly lower the pKa of nearby acidic or basic centers in a molecule.[1] This can alter the ionization state of a drug at physiological pH, which in turn can influence its solubility, cell permeability, and binding interactions with its target protein.
Enhanced Binding Affinity: The trifluoromethyl group can contribute to stronger binding to a target kinase through a variety of non-covalent interactions. Its larger size compared to a methyl group can lead to more favorable van der Waals interactions within the binding pocket.[2] Furthermore, the polarized C-F bonds can participate in dipole-dipole interactions and even form weak hydrogen bonds.[2]
Case Study 1: The Critical Role of the Trifluoromethyl Group in c-KIT Inhibition
A compelling example of the indispensable nature of the trifluoromethyl group is found in the development of inhibitors for the c-KIT kinase, a receptor tyrosine kinase implicated in various cancers, including gastrointestinal stromal tumors (GISTs).[3] In a study focused on a series of c-KIT inhibitors, the removal of a trifluoromethyl group from the lead compound resulted in a complete loss of activity against both wild-type c-KIT and a drug-resistant mutant.[3]
| Compound | Substitution | c-KIT wt GI50 (µM) | c-KIT-T670I GI50 (µM) |
| Compound A | With -CF3 | Potent Inhibition | Potent Inhibition |
| Compound B | Without -CF3 | ≥ 10 | ≥ 10 |
This stark difference in activity underscores the critical role of the trifluoromethyl group in the binding of these inhibitors to the c-KIT kinase. The hydrophobic and electronic contributions of the CF3 group are clearly essential for potent inhibition.
Case Study 2: Sorafenib and Regorafenib - A Tale of Two Multi-Kinase Inhibitors
A real-world clinical example that highlights the impact of fluorine substitution can be seen in the comparison of two multi-kinase inhibitors, Sorafenib and Regorafenib. While not a direct CF3 vs. CH3 comparison, Regorafenib is a fluorinated analog of Sorafenib, with an additional fluorine atom on the central phenyl ring that also bears the trifluoromethyl group. This seemingly minor change results in a broader and more potent kinase inhibition profile for Regorafenib.
Both drugs target key kinases in cancer progression, including those in the RAF/MEK/ERK and VEGFR signaling pathways. However, Regorafenib exhibits stronger inhibition of several of these kinases and also targets additional kinases like TIE2, which is involved in angiogenesis.
| Kinase Target | Sorafenib IC50 (nM) | Regorafenib IC50 (nM) |
| VEGFR-2 | 90 | 22 |
| B-Raf | 22 | 13 |
| c-KIT | 68 | 7 |
| PDGFR-β | 57 | 22 |
| TIE2 | >10,000 | 106 |
This broader activity profile of Regorafenib may contribute to its clinical efficacy in patients who have developed resistance to Sorafenib.
Experimental Protocol: In Vitro Kinase Inhibition Assay (ADP-Glo™)
To quantitatively assess the inhibitory potential of compounds against a specific kinase, a robust and reliable assay is essential. The ADP-Glo™ Kinase Assay is a widely used luminescent assay that measures the amount of ADP produced during a kinase reaction.
Objective: To determine the IC50 value of a test compound against a target kinase.
Principle: The assay is performed in two steps. First, the kinase reaction is stopped, and the remaining ATP is depleted. In the second step, the ADP generated is converted back to ATP, which is then used in a luciferase/luciferin reaction to produce a luminescent signal that is proportional to the amount of ADP produced.
Materials:
-
Target kinase
-
Kinase substrate (peptide or protein)
-
Test compounds (with and without CF3 group)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase buffer (specific to the target kinase)
-
384-well white assay plates
-
Multichannel pipettes
-
Plate-reading luminometer
Step-by-Step Methodology:
-
Compound Preparation: Prepare a serial dilution of the test compounds in the appropriate solvent (e.g., DMSO).
-
Kinase Reaction Setup:
-
In a 384-well plate, add 2.5 µL of the test compound dilution or vehicle control to the appropriate wells.
-
Add 2.5 µL of a solution containing the target kinase and its substrate in kinase buffer to each well.
-
-
Reaction Initiation and Incubation:
-
Initiate the kinase reaction by adding 5 µL of ATP solution to each well.
-
Incubate the plate at the optimal temperature for the kinase (typically 30°C) for a predetermined time (e.g., 60 minutes).
-
-
ATP Depletion:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate the plate at room temperature for 40 minutes.
-
-
ADP to ATP Conversion and Signal Generation:
-
Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced to ATP and contains luciferase and luciferin.
-
Incubate the plate at room temperature for 30-60 minutes to allow the luminescent signal to develop.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Caption: Simplified RAF/MEK/ERK signaling pathway and the inhibitory action of Sorafenib.
VEGFR Signaling Pathway
This pathway is a key driver of angiogenesis, the formation of new blood vessels that tumors need to grow and metastasize.
Caption: Simplified VEGFR signaling pathway and the inhibitory action of Sorafenib.
c-KIT Signaling Pathway
Aberrant activation of the c-KIT receptor tyrosine kinase is a hallmark of several cancers, including GISTs.
Caption: Simplified c-KIT signaling pathway and the action of a trifluoromethyl-containing inhibitor.
Conclusion
The strategic incorporation of a trifluoromethyl group is a powerful and well-established strategy in modern drug design, particularly in the development of kinase inhibitors. As demonstrated through the provided case studies and the underlying physicochemical principles, this seemingly small modification can lead to significant improvements in metabolic stability, binding affinity, and overall drug efficacy. By understanding the multifaceted roles of the trifluoromethyl group and employing robust experimental methodologies for evaluation, researchers can more effectively harness its potential to develop the next generation of targeted therapeutics.
References
-
ResearchGate. (n.d.). The Raf/Mek/Erk Pathway. (A) Schematic wiring of the pathway. Retrieved from [Link]
- (n.d.). ADP Glo Protocol.
- (n.d.). Simplified diagram of the four distinct MAP kinase signaling pathways in human. RAS-RAF-MEK-ERK signalin.
-
ResearchGate. (n.d.). Signal transduction pathways of the c-Kit receptor. Homodimerized SCF.... Retrieved from [Link]
- Muller, N. (1986). When is a trifluoromethyl group more lipophilic than a methyl group? Partition coefficients and selected chemical shifts of aliphatic alcohols and trifluoroalcohols. Journal of Pharmaceutical Sciences, 75(10), 987-991.
- Gillis, E. P., Eastman, K. J., Hill, M. D., Donnelly, D. J., & Meanwell, N. A. (2015). Applications of Fluorine in Medicinal Chemistry. Journal of Medicinal Chemistry, 58(21), 8315–8359.
- Wang, Y., et al. (2020). Small Molecule c-KIT Inhibitors for the Treatment of Gastrointestinal Stromal Tumors: A Review on Synthesis, Design Strategies, and Structure–Activity Relationship (SAR). Molecules, 25(23), 5649.
-
ResearchGate. (n.d.). 1. Schematic diagram to show vascular endothelial growth factor (VEGF).... Retrieved from [Link]
- (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table.
-
ResearchGate. (n.d.). Schematic diagram of signaling pathways activated by growth factors.... Retrieved from [Link]
-
PubChem. (n.d.). VEGFA-VEGFR2 signaling | Pathway. Retrieved from [Link]
-
Proteopedia. (2023, January 22). VEGF signaling pathway. Retrieved from [Link]
- International Journal of Biological Sciences. (2013). The C-Kit Receptor-Mediated Signal Transduction and Tumor-Related Diseases. International Journal of Biological Sciences, 9(5), 437-444.
-
ResearchGate. (n.d.). Schematic representation of the structure of c-kit. The extra-cellular.... Retrieved from [Link]
-
ResearchGate. (n.d.). c-KIT mediated signaling pathways. | Download Scientific Diagram. Retrieved from [Link]
Sources
A Senior Application Scientist's Guide to Spectroscopic Differentiation of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine Isomers
Audience: Researchers, scientists, and drug development professionals
Introduction: The Imperative of Isomer Purity in Drug Discovery
The 1H-pyrrolo[2,3-b]pyridine, commonly known as 7-azaindole, is a privileged scaffold in medicinal chemistry, appearing in numerous kinase inhibitors and other therapeutic agents.[1][2][3] The introduction of multiple substituents, such as halogens and a trifluoromethyl group, can lead to a variety of positional isomers during synthesis. Each isomer possesses a unique three-dimensional structure and electronic distribution, which can drastically alter its pharmacological activity, metabolic stability, and toxicity profile. Therefore, the ability to definitively confirm the structure and differentiate between potential isomers is a critical step in the drug development process.
This guide addresses the specific analytical challenge of differentiating isomers of 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. We will focus on a multi-technique spectroscopic approach, leveraging the strengths of ¹H, ¹³C, and ¹⁹F NMR, alongside high-resolution mass spectrometry (HRMS), to build an irrefutable case for the structure of each isolated compound.
The Challenge: Defining the Isomeric Landscape
The target compound is 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. During a synthetic campaign, several other isomers could potentially be formed. For the purpose of this guide, we will consider the following representative set of isomers to illustrate the analytical strategy:
-
Isomer A: 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (Target Compound)
-
Isomer B: 4,5-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
-
Isomer C: 5,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
The Analytical Workflow: A Multi-Pronged Approach
A robust structural elucidation relies on the integration of data from multiple analytical techniques. Our recommended workflow ensures that the information from each experiment is used to complement and validate the others.
Caption: Overall workflow for isomer differentiation.
Experimental Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
Causality: NMR spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. By analyzing the chemical shifts, coupling constants, and through-space or through-bond correlations, we can map out the proton and carbon framework of each isomer. The inclusion of ¹⁹F NMR is critical for probing the environment around the trifluoromethyl group.
Protocol:
-
Sample Preparation: Dissolve ~5-10 mg of the purified isomer in ~0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal reference for ¹H and ¹³C spectra if the solvent does not provide a reference signal.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Ensure adequate signal-to-noise and resolution to accurately determine chemical shifts and coupling constants.
-
¹⁹F NMR Acquisition: Acquire a one-dimensional fluorine spectrum. This is often done with proton decoupling to simplify the signal to a singlet, allowing for precise chemical shift determination. A proton-coupled ¹⁹F spectrum should also be acquired to observe J-couplings between fluorine and proton nuclei.
-
¹³C NMR Acquisition: Acquire a proton-decoupled one-dimensional carbon spectrum. An extended acquisition time may be necessary due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
2D NMR Acquisition (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically separated by 2-3 bonds).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly to the carbons they are attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons to carbons over multiple bonds (typically 2-4 bonds). This is crucial for piecing together the molecular skeleton.[4][5]
-
High-Resolution Mass Spectrometry (HRMS)
Causality: HRMS provides an extremely accurate mass measurement of the parent ion, which confirms the molecular formula. Furthermore, the fragmentation pattern observed in MS/MS experiments can provide clues about the molecule's structure, as different isomers may break apart in distinct ways.[6][7]
Protocol:
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Infusion and Ionization: Infuse the sample into the mass spectrometer using an appropriate ionization source (e.g., Electrospray Ionization - ESI).
-
Full Scan MS: Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M+H]⁺ or [M-H]⁻). The measured mass should be within 5 ppm of the calculated exact mass for the formula C₈H₃Cl₂F₃N₂.
-
MS/MS Fragmentation: Select the molecular ion and subject it to collision-induced dissociation (CID) to generate a fragmentation spectrum. This will reveal the characteristic fragment ions for each isomer.
Data Interpretation and Isomer Comparison
The key to differentiation lies in how the different placements of the chlorine atoms affect the spectroscopic data.
Predicted ¹H and ¹⁹F NMR Signatures
The number of signals, their splitting patterns (multiplicity), and their chemical shifts in the ¹H NMR spectrum will be the primary differentiators. The trifluoromethyl group will couple with nearby protons, providing a unique diagnostic tool.
Caption: Predicted key long-range H-F couplings.
Table 1: Predicted Differentiating NMR Features for Isomers A, B, and C.
| Feature | Isomer A (4,6-dichloro) | Isomer B (4,5-dichloro) | Isomer C (5,6-dichloro) | Rationale |
| Aromatic ¹H Signals | Two singlets (H-2, H-5) | Two singlets (H-2, H-6) | Two singlets (H-2, H-4) | Protons on the pyridine and pyrrole rings are isolated by substituents. |
| ¹H Chemical Shift | H-5 will be a sharp singlet. | H-6 will likely be the most downfield aromatic proton. | H-4 will be a sharp singlet. | The electronic environment of each proton is unique due to the positioning of the electron-withdrawing Cl and CF₃ groups. |
| ¹⁹F NMR Signal | Singlet (proton-decoupled) | Singlet (proton-decoupled) | Singlet (proton-decoupled) | The CF₃ group is a singlet in all isomers when proton-decoupled. |
| Key ¹H-¹⁹F Coupling | A small quartet or broadening of the H-2 signal due to ⁵J coupling. A potential ⁴J (W-coupling) may be observed between H-5 and the CF₃ group. | A small quartet or broadening of the H-2 signal due to ⁵J coupling. | A distinct quartet or broadening of the H-4 signal due to a strong ⁴J (W-coupling) through the C4-C3 bond path. | The magnitude of the H-F coupling constant is distance and geometry-dependent. The "W" or zig-zag arrangement of bonds often leads to observable ⁴J couplings. |
| Key HMBC Correlation | H-5 correlates to C-4 and C-6 (both bearing Cl). H-2 correlates to C-3 (bearing CF₃). | H-6 correlates to C-5 (bearing Cl). H-2 correlates to C-3 (bearing CF₃). | H-4 correlates to C-5 (bearing Cl) and C-3 (bearing CF₃). H-2 correlates to C-3. | HMBC is the definitive experiment for establishing long-range connectivity and confirming the substitution pattern. |
Predicted Mass Spectrometry Fragmentation
While all isomers will have the same exact mass, the stability of the fragment ions can differ, leading to different fragmentation patterns.[8]
Table 2: Predicted Differentiating Mass Spectrometry Features.
| Feature | Isomer A (4,6-dichloro) | Isomer B (4,5-dichloro) | Isomer C (5,6-dichloro) | Rationale |
| Molecular Ion | C₈H₃Cl₂F₃N₂ (Same for all) | C₈H₃Cl₂F₃N₂ (Same for all) | C₈H₃Cl₂F₃N₂ (Same for all) | Isomers have the same molecular formula. |
| Primary Fragmentation | Likely loss of Cl or HCl. | Loss of Cl may be more facile due to potential steric strain between adjacent Cl and CF₃ groups. | Likely loss of Cl or HCl. | The initial fragmentation is often the loss of a labile group. The relative stability of the resulting cation can be influenced by the substituent pattern.[6] |
| Characteristic Fragments | Fragments arising from the cleavage of the pyridine ring. | Unique fragments may arise from interactions between the adjacent 4-Cl and 5-Cl substituents. | Fragments may differ due to the different positions of the chlorine atoms on the pyridine ring. | The fragmentation pathway is dictated by the weakest bonds and the stability of the resulting charged and neutral fragments. |
Conclusion
The definitive structural assignment of positional isomers like 4,6-dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a non-trivial but achievable task. A meticulous approach combining one- and two-dimensional NMR spectroscopy with high-resolution mass spectrometry provides a self-validating system for structure confirmation. The key to success lies not in a single experiment, but in the logical synthesis of all collected data. By carefully analyzing ¹H chemical shifts, ¹H-¹⁹F coupling patterns, and crucial HMBC correlations, researchers can confidently distinguish between even closely related isomers, ensuring the integrity and quality of their chemical matter for downstream applications in drug discovery and development.
References
-
Semantic Scholar. (2017). 19F-NMR Diastereotopic Signals in Two N-CHF2 Derivatives of (4S,7R). Retrieved from [Link]
-
ResearchGate. (n.d.). Identification and structure elucidation by NMR spectroscopy. Retrieved from [Link]
-
PubMed Central. (n.d.). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Retrieved from [Link]
-
SpectraBase. (n.d.). 1H-Pyrrolo(2,3-b)pyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). 2,4-Diphenyl-6-trifluoromethyl-2,3-dihydro-1H,5H-pyrrolo[3,4-c]pyrrole-1,3-dione. Retrieved from [Link]
-
PubMed Central. (2021). Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors. Retrieved from [Link]
-
Royal Society of Chemistry. (2017). Desktop NMR for structure elucidation and identification of strychnine adulteration. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Retrieved from [Link]
-
ACS Publications. (n.d.). Click-to-Release Reactions for Tertiary Amines and Pyridines. Retrieved from [Link]
-
Asian Journal of Chemistry. (n.d.). Synthesis, Characterization and Crystal Structure of 2,3,6-Trichloro-5-(trichloromethyl)pyridine. Retrieved from [Link]
-
PubMed Central. (n.d.). Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction. Retrieved from [Link]
-
Chemistry LibreTexts. (2020). 16.10: Fragmentation Patterns in Mass Spectra. Retrieved from [Link]
-
ACS Publications. (n.d.). Photophysics and Biological Applications of 7-Azaindole and Its Analogs. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). 1-[2,6-Dichloro-4-(trifluoromethyl)phenyl]-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one. Retrieved from [Link]
-
Semantic Scholar. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Methyl 4-(trifluoromethyl)-1H-pyrrole-3-carboxylate. Retrieved from [Link]
-
PubMed Central. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Retrieved from [Link]
-
PubMed Central. (n.d.). Dataset of spectroscopic, crystallography and DFT of novel 1,2-bis[N,N'-6-(4-pyridylmethylamido)pyridyl-2-carboxyamido]butane. Retrieved from [Link]
-
ETH Zurich. (n.d.). Structure Elucidation by NMR. Retrieved from [Link]
-
PubMed Central. (n.d.). Crystal structure of 1-[(4-chlorophenyl)diphenylylmethyl]-3-(trifluoromethyl)-1H-pyrazole. Retrieved from [Link]
-
MDPI. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. Retrieved from [Link]
-
University of Ottawa. (n.d.). 19Fluorine NMR. Retrieved from [Link]
-
ResearchGate. (n.d.). Figure S1. Mass fragmentation pattern of a representative compound 11.Br 2. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks. Retrieved from [Link]
-
YouTube. (2018). Part 19: Mass Spectrometry - Factors affecting Fragmentation Pattern. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations. Retrieved from [Link]
Sources
- 1. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification and characterization of 7-azaindole derivatives as inhibitors of the SARS-CoV-2 spike-hACE2 protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent developments in the synthesis of azaindoles from pyridine and pyrrole building blocks - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Substituted 3-Phenylpropenoates and Related Analogs: Electron Ionization Mass Spectral Fragmentation and Density Functional Theory Calculations - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the safe and compliant disposal of these compounds is a critical, and often complex, aspect of laboratory operations. This guide provides a comprehensive overview of the proper disposal procedures for 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, a halogenated heterocyclic compound. By understanding the chemical's hazardous properties and the regulatory landscape, laboratories can ensure the safety of their personnel and maintain environmental stewardship.
Hazard Identification and Risk Assessment: Understanding the Compound
4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1256801-93-0) is a complex organic molecule containing chlorine and fluorine atoms. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from structurally similar compounds, such as 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine and other chlorinated and trifluoromethylated pyridines, provide a strong basis for a thorough risk assessment.
Based on analogous compounds, 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine should be presumed to exhibit the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][3]
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2][3]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
The presence of the trifluoromethyl group can also contribute to the persistence of the molecule in the environment.
Personal Protective Equipment (PPE) Requirements
Due to the identified hazards, strict adherence to PPE protocols is mandatory when handling 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine in any form (solid, solution, or as waste).
| Equipment | Specification | Rationale |
| Gloves | Chemical-resistant gloves (e.g., nitrile, neoprene). Double-gloving is recommended. | To prevent skin contact and absorption. |
| Eye Protection | Safety glasses with side shields or chemical splash goggles. | To protect eyes from splashes and airborne particles. |
| Lab Coat | Standard laboratory coat. | To protect skin and personal clothing from contamination. |
| Respiratory Protection | Use in a certified chemical fume hood. For spills or situations with potential for aerosolization outside of a fume hood, a NIOSH-approved respirator with organic vapor cartridges may be necessary. | To prevent inhalation of dust or vapors. |
Waste Characterization and Segregation: The First Steps to Proper Disposal
Proper disposal begins with accurate waste characterization and stringent segregation. Due to its chemical structure, 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine falls under the category of halogenated organic waste .
Key Segregation Practices:
-
Dedicated Waste Container: All waste containing this compound, including contaminated consumables (e.g., pipette tips, weighing paper, gloves), should be collected in a clearly labeled, dedicated hazardous waste container.
-
Avoid Mixing: Do not mix halogenated organic waste with non-halogenated organic waste or other waste streams. This is crucial as different waste streams have different disposal requirements and costs.
-
Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine". Include the approximate concentration and quantity.
U.S. Environmental Protection Agency (EPA) Hazardous Waste Codes
Under the Resource Conservation and Recovery Act (RCRA), hazardous wastes are assigned specific codes. For 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, the following codes are likely applicable:
| Waste Code Category | Potential Codes | Justification |
| F-Listed Wastes (from non-specific sources) | F001, F002, F005 | These codes apply to spent halogenated solvents and their mixtures. If a listed solvent is used to dissolve or clean glassware contaminated with the compound, the resulting waste would carry these codes.[4][5][6] The presence of a pyridine ring might specifically trigger the F005 code.[4][5][6] |
| D-Listed Wastes (characteristic wastes) | D038 (for Pyridine) | While this specific compound is a derivative, waste containing it could be classified based on the toxicity of its constituents. Pyridine itself has the D038 code.[7] The waste may also exhibit other characteristics such as ignitability (D001), corrosivity (D002), or reactivity (D003), which would require testing to determine.[8] |
It is the responsibility of the waste generator (the laboratory) to accurately characterize the waste. Consultation with your institution's Environmental Health and Safety (EHS) department is essential to ensure correct code assignment.
Spill Management and Decontamination Procedures
Accidental spills must be managed promptly and safely to minimize exposure and environmental contamination.
Small Spills (in a chemical fume hood)
-
Alert Personnel: Inform others in the immediate area of the spill.
-
Ensure Proper PPE: Don the appropriate PPE as outlined in the table above.
-
Containment: Cover the spill with an inert absorbent material such as vermiculite, sand, or a commercial chemical absorbent.
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontamination: Wipe the spill area with a suitable solvent (e.g., acetone, ethanol), collecting the cleaning materials as hazardous waste. Follow with a final wash with soap and water.
-
Labeling: Seal and label the waste container appropriately.
Large Spills (outside of a chemical fume hood)
-
Evacuate: Immediately evacuate the area.
-
Alert: Notify your supervisor and your institution's EHS department.
-
Isolate: Restrict access to the spill area.
-
Ventilate: If it is safe to do so, increase ventilation to the area.
-
Professional Cleanup: Do not attempt to clean up a large spill without the guidance and assistance of trained EHS personnel.
Disposal Workflow: A Step-by-Step Guide
The following workflow outlines the decision-making process for the disposal of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Caption: Decision workflow for the disposal of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine.
Final Disposal: Incineration as the Preferred Method
Due to its halogenated nature, the standard and most environmentally sound disposal method for 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is incineration at a licensed hazardous waste treatment, storage, and disposal facility (TSDF). High-temperature incineration with appropriate scrubbers ensures the complete destruction of the compound and prevents the release of harmful byproducts into the atmosphere.
Landfill disposal is not a suitable option for this type of chemical waste due to its potential to leach into soil and groundwater.
Conclusion: A Commitment to Safety and Compliance
The proper disposal of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine is a multi-faceted process that requires a thorough understanding of its hazards, adherence to strict handling protocols, and compliance with federal and institutional regulations. By implementing the procedures outlined in this guide, laboratories can create a safer working environment and ensure that their research activities are conducted in an environmentally responsible manner. Always consult your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all applicable regulations.
References
-
PubChem. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]
-
Material Safety Data Sheet. Pyridine.[Link]
-
Policy Commons. Hazardous Waste Management System: Chlorinated Aliphatics Production Wastes Listing and Land Disposal Restrictions.[Link]
-
University of Washington. EPA HAZARDOUS WASTE CODES.[Link]
-
University of Maryland. EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. [Link]
-
U.S. Environmental Protection Agency. Waste Code - RCRAInfo.[Link]
-
SUWEB. EPA HAZARDOUS WASTE CODES.[Link]
-
PubChem. 4-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine. National Center for Biotechnology Information. [Link]
-
U.S. Environmental Protection Agency. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes.[Link]
Sources
- 1. 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine | C7H4Cl2N2 | CID 24729594 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. fishersci.com [fishersci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. wku.edu [wku.edu]
- 5. EPA Hazardous Waste Codes | Environmental Safety, Sustainability and Risk [essr.umd.edu]
- 6. media.suweb.site [media.suweb.site]
- 7. Waste Code [rcrainfo.epa.gov]
- 8. epa.gov [epa.gov]
Navigating the Synthesis Landscape: A Guide to Safely Handling 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine
For the vanguard of pharmaceutical and agrochemical innovation, the synthesis of novel compounds is a daily pursuit. With this progress comes the critical responsibility of ensuring the safety of the researchers and scientists at the forefront of discovery. This guide provides essential, in-depth technical information for the safe handling, use, and disposal of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine (CAS No. 1256801-93-0), a halogenated and trifluoromethylated heterocyclic compound with significant potential in developmental research.
As a Senior Application Scientist, my experience underscores the necessity of moving beyond mere procedural checklists. A deep, mechanistic understanding of a compound's potential hazards is the bedrock of a truly safe laboratory environment. This document is structured to provide not just the "what" but the "why" behind each safety recommendation, fostering a culture of informed caution and scientific excellence.
Hazard Profile: Understanding the Intrinsic Risks
| Hazard Classification | Description | GHS Pictogram | Precautionary Statements |
| Acute Oral Toxicity (Category 4) | Harmful if swallowed.[1][2] | GHS07 (Exclamation Mark) | P264, P270, P301+P312, P330, P501 |
| Skin Corrosion/Irritation (Category 2) | Causes skin irritation.[1][2] | GHS07 (Exclamation Mark) | P264, P280, P302+P352, P332+P313, P362+P364 |
| Serious Eye Damage/Eye Irritation (Category 2A) | Causes serious eye irritation.[1][2] | GHS07 (Exclamation Mark) | P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity - Single Exposure (Category 3), Respiratory System | May cause respiratory irritation.[1][2] | GHS07 (Exclamation Mark) | P261, P271, P304+P340, P312, P403+P233 |
The presence of dichloro and trifluoromethyl groups on the pyrrolo[2,3-b]pyridine core suggests a potential for the release of hazardous decomposition products under thermal stress. Thermal degradation of similar fluorinated and chlorinated heterocyclic compounds can liberate toxic gases such as hydrogen chloride (HCl) and hydrogen fluoride (HF).[3] Therefore, it is imperative to avoid high temperatures and sources of ignition when handling this compound.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is a critical control measure to minimize exposure. The following recommendations are based on a comprehensive risk assessment for handling halogenated, trifluoromethylated heterocyclic compounds.
PPE Selection Logic
Caption: PPE selection workflow for handling the target compound.
Hands: Chemical-resistant gloves are mandatory. Nitrile or neoprene gloves are recommended. Always inspect gloves for any signs of degradation before use and dispose of them properly after handling the compound.
Eyes/Face: Chemical splash goggles in combination with a face shield provide the most comprehensive protection against splashes and aerosols. Standard safety glasses are not sufficient.
Body: A chemical-resistant laboratory coat or apron should be worn over personal clothing. Ensure that the material of the coat is appropriate for handling halogenated organic compounds.
Respiratory: All handling of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine should be conducted in a certified chemical fume hood to minimize the risk of inhalation. If work outside of a fume hood is unavoidable, a NIOSH-approved respirator with an organic vapor cartridge is required.
Operational Plan: From Receipt to Disposal
A meticulous operational plan is essential for minimizing risk and ensuring regulatory compliance.
Handling and Storage
-
Receiving: Upon receipt, visually inspect the container for any damage or leaks.
-
Storage: Store the compound in a tightly sealed, clearly labeled container in a cool, dry, and well-ventilated area. Keep it segregated from incompatible materials such as strong oxidizing agents and strong acids.[4]
-
Dispensing: When weighing or transferring the solid compound, do so in a chemical fume hood. Use spark-proof tools and take precautions against static discharge.[5]
Spill Management
In the event of a spill, the following steps should be taken immediately:
-
Evacuate: Clear the immediate area of all personnel.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
Contain: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Collect: Carefully sweep or scoop the absorbed material into a labeled, sealed container for hazardous waste disposal.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. Collect all cleaning materials for disposal as hazardous waste.
-
Report: Report the spill to the appropriate environmental health and safety personnel.
Disposal Plan: Responsible Stewardship
The disposal of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine and any contaminated materials must be handled as hazardous waste.
Waste Segregation and Collection
-
Solid Waste: Collect all solid waste, including contaminated gloves, absorbent materials, and empty containers, in a dedicated, clearly labeled hazardous waste container.
-
Liquid Waste: If the compound is dissolved in a solvent, collect the solution in a separate, labeled container for halogenated organic waste.[6]
-
Empty Containers: Empty containers must be triple-rinsed with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[7]
Disposal Method
The recommended method for the disposal of halogenated and trifluoromethylated heterocyclic compounds is high-temperature incineration at a licensed hazardous waste disposal facility. This method is necessary to ensure the complete destruction of the compound and to prevent the formation of toxic byproducts. Do not attempt to dispose of this compound via standard laboratory drains or as regular solid waste.
By adhering to these rigorous safety protocols, researchers can confidently and safely unlock the scientific potential of 4,6-Dichloro-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine, contributing to the advancement of drug development and other scientific fields while prioritizing the well-being of all laboratory personnel.
References
-
Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. Retrieved from [Link]
-
Angene Chemical. (2025). Safety Data Sheet: Methyl 4,6-dichloro-1H-pyrrolo[3,2-c]pyridine-2-carboxylate. Retrieved from [Link]
-
PubChem. (n.d.). 4,6-Dichloro-1H-pyrrolo[2,3-b]pyridine. National Institutes of Health. Retrieved from [Link]
-
ETH Zürich. (n.d.). Factsheet: Disposal of Hazardous Waste - Basic Principles. Retrieved from [Link]
-
Dartmouth College. (n.d.). Hazardous Waste Disposal Guide. Retrieved from [Link]
-
New Mexico State University. (n.d.). Hazardous Waste Management Manual. Retrieved from [Link]
-
McGill University. (n.d.). HAZARDOUS WASTE MANAGEMENT DISPOSAL TRAINING. Retrieved from [Link]
-
Ishihara, S., et al. (2019). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 44(3), 164-175. Retrieved from [Link]
-
Ellis, D. A., Mabury, S. A., Martin, J. W., & Muir, D. C. (2001). Thermolysis of fluoropolymers as a potential source of halogenated organic acids in the environment. Nature, 412(6844), 321-324. Retrieved from [Link]
-
CSWAB. (2001). Thermolysis of ¯uoropolymers as a potential source of halogenated organic acids in the environment. Retrieved from [Link]
-
Al-Hussain, S. A., et al. (2025). Unlocking the potential of trifluoromethyl pyrrole derivatives in chronic wounds management: rapid synthesis, structural insights, and potent antimicrobial activity. Scientific Reports, 15(1), 1-15. Retrieved from [Link]
-
Li, Y., et al. (2026). Catalyst-Free Low-Temperature Melt Processable Polyimide Resin with Exceptional Thermal Stability. ACS Applied Materials & Interfaces, 18(1), 1-10. Retrieved from [Link]
-
National Institute for Occupational Safety and Health. (1977). criteria for a recommended standard . . . . occupational exposure to - DECOMPOSITION PRODUCTS of FLUOROCARBON POLYMERS. Centers for Disease Control and Prevention. Retrieved from [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
